molecular formula C19H22O4 B158415 Cryptofolione

Cryptofolione

Cat. No.: B158415
M. Wt: 314.4 g/mol
InChI Key: JSKFCRSAYKODTM-RURAAYBUSA-N
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Description

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one is a chiral dihydropyranone derivative of high interest in organic synthesis and medicinal chemistry research. This compound features a complex structure with multiple stereocenters and unsaturations, including a phenyl-terminated dienyl side chain. Dihydropyranone cores are recognized as privileged scaffolds in drug discovery due to their presence in various bioactive natural products and synthetic analogs (see related structures in public compound databases such as PubChem and NIST) . Researchers can utilize this compound as a key synthetic intermediate for constructing more complex molecular architectures or as a precursor for investigating structure-activity relationships. Its specific stereochemistry suggests potential for selective interactions with biological targets, making it a valuable candidate for probing enzyme mechanisms or cellular pathways. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

(2R)-2-[(1E,4S,6R,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-16(8-4-9-18-10-5-11-19(22)23-18)14-17(21)13-12-15-6-2-1-3-7-15/h1-7,9,11-13,16-18,20-21H,8,10,14H2/b9-4+,13-12+/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSKFCRSAYKODTM-RURAAYBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1C=CCC(CC(C=CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@H]1/C=C/C[C@@H](C[C@H](/C=C/C2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

what is the chemical structure of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Cryptofolione, a naturally occurring δ-lactone. It covers its chemical structure, physicochemical and spectroscopic properties, biological activities, and methodologies for its synthesis and isolation.

Chemical Identity and Structure

This compound is a 6-substituted 5,6-dihydro-α-pyrone, a class of natural products characterized by a 5,6-dihydro-α-pyrone ring, a 1,3-diol or 1,3,5-triol system, and a trans-styryl skeleton.[1] First isolated from species of the Cryptocarya genus, its structure has been elucidated through spectroscopic methods and confirmed by total synthesis.[2] The absolute configuration of the naturally occurring enantiomer has been established as (6R,10S,12R).[1][3]

The definitive chemical structure is presented below:

IUPAC Name: (2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one

Chemical Formula: C₁₉H₂₂O₄

Molecular Weight: 314.38 g/mol

SMILES: C1C=CC(=O)O[C@H]1/C=C/C--INVALID-LINK--O">C@HO

Physicochemical and Spectroscopic Data

Quantitative data for this compound are summarized in the tables below. These include identifiers, computed physicochemical properties, and nuclear magnetic resonance (NMR) data.

Chemical Identifiers and Properties
ParameterValueReference
CAS Number 160098-78-2N/A
Molecular Formula C₁₉H₂₂O₄N/A
Molecular Weight 314.38 g/mol N/A
Absolute Configuration (6R,10S,12R)[1][3]
Specific Rotation [α]D²⁴ +48° (c 0.011, CH₂Cl₂)[1]
XLogP3 2.7N/A
Hydrogen Bond Donors 2N/A
Hydrogen Bond Acceptors 4N/A
¹³C NMR Spectroscopic Data

The ¹³C NMR spectral data for a synthetic stereoisomer corresponding to the natural product ([6R,10S,12R]-1R ) are presented below. The data were recorded in CDCl₃. The spectral data of the synthetic compound were found to be in agreement with those reported for the natural isolate.[1]

Carbon PositionChemical Shift (δ, ppm) for 1R
2163.5
3121.5
4145.2
530.6
678.1
1'131.7
2'130.4
3'40.4
4'68.0
5'45.1
6'72.0
7'130.8
8'132.8
1''136.9
2'', 6''126.5
3'', 5''128.5
4''127.7

Note: ¹H NMR spectra of the synthetic stereoisomers were also found to be very similar to that of the natural product, confirming the structural assignment.[1]

Biological Activity

This compound has been evaluated for its biological effects, showing moderate antiparasitic properties. However, its therapeutic potential may be limited by its cytotoxicity, indicating a narrow therapeutic window.

Activity TypeAssay DetailsResultReference
Trypanocidal Trypanosoma cruzi trypomastigotes77% reduction in parasite number at 250 µg/mL[2]
Leishmanicidal Leishmania spp. promastigotesMild inhibitory effect[2]
Cytotoxicity Macrophages and T. cruzi amastigotesModerate cytotoxicity observed[2]

The similar magnitude of its cytotoxic and trypanocidal effects suggests a lack of selectivity for the parasite over host cells.[2]

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from the fruits of Cryptocarya alba and the bark of other Cryptocarya species.[2] While specific, detailed protocols vary between publications, a general workflow can be described as follows.

G cluster_extraction Extraction cluster_purification Purification A Plant Material (e.g., fruits of C. alba) B Drying and Grinding A->B C Solvent Extraction (e.g., with CH₂Cl₂ or EtOH) B->C D Crude Extract C->D E Solvent Partitioning D->E Fractionation F Column Chromatography (Silica Gel) E->F G Further Chromatography (e.g., Sephadex LH-20) F->G H Final Purification (e.g., HPLC) G->H I Pure this compound H->I

General workflow for the isolation of this compound.
  • Preparation of Plant Material: The plant material (e.g., fruits, bark) is collected, dried, and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is subjected to extraction with an organic solvent, such as dichloromethane (B109758) or ethanol, to isolate secondary metabolites.

  • Fractionation: The resulting crude extract is concentrated and then partitioned between immiscible solvents (e.g., hexane, ethyl acetate (B1210297), and water) to separate compounds based on polarity.

  • Chromatographic Purification: The fraction containing this compound is subjected to multiple rounds of column chromatography. This typically involves silica (B1680970) gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20).

  • Final Purification: High-performance liquid chromatography (HPLC) is often used as a final step to obtain pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including NMR (¹H, ¹³C, COSY, HMBC), mass spectrometry (MS), and infrared (IR) spectroscopy.

Representative Total Synthesis

Several total syntheses of this compound have been reported. These routes often employ key modern synthetic reactions to control the stereochemistry of the molecule. A representative strategy involves the synthesis of two key fragments followed by their coupling via an olefin cross-metathesis reaction.

G cluster_fragment1 Fragment A Synthesis (Side Chain) cluster_fragment2 Fragment B Synthesis (Lactone) cluster_coupling Coupling and Final Steps A1 trans-Cinnamaldehyde A2 Asymmetric Aldol (B89426) Reaction (e.g., Evans or Mukaiyama) A1->A2 A3 Diastereoselective Reduction A2->A3 A4 Asymmetric Allylation (e.g., Brown or Keck) A3->A4 A5 Fragment A A4->A5 C1 Olefin Cross-Metathesis (CM) or Ring-Closing Metathesis (RCM) A5->C1 B1 Acrolein Derivative B2 Asymmetric Aldol Reaction B1->B2 B3 Reduction & Cyclization B2->B3 B4 Fragment B (Vinyl Lactone) B3->B4 B4->C1 C2 Deprotection C1->C2 C3 This compound C2->C3

Key reaction types in a representative total synthesis of this compound.

Key Methodologies:

  • Asymmetric Aldol Reactions: Reactions such as the Mukaiyama or Evans aldol reactions are used to set key stereocenters in the side chain, starting from materials like trans-cinnamaldehyde.

  • Diastereoselective Reductions: The reduction of ketone intermediates is performed using reagents that afford high diastereoselectivity to establish the correct 1,3-diol relationship.

  • Asymmetric Allylation: Brown or Keck allylation reactions are employed to introduce homoallylic alcohol moieties with high enantiomeric excess.

  • Olefin Metathesis: Ring-closing metathesis (RCM) or cross-metathesis (CM) are powerful C=C bond-forming reactions used to either form the lactone ring or to couple the side-chain fragment with the lactone fragment.

Biosynthesis Pathway

The biosynthesis of this compound has not been fully elucidated experimentally. However, its structure suggests a mixed acetate-shikimate pathway. Computational tools have been used to propose a plausible biosynthetic route involving polyketide synthase (PKS) machinery.

G A Cinnamoyl-CoA (from Shikimate Pathway) C Polyketide Synthase (PKS) Assembly A->C B Malonyl-CoA (from Acetate Pathway) B->C D Linear Polyketide Intermediate C->D Chain Elongation E Post-PKS Tailoring Enzymes (Reduction, Cyclization) D->E F This compound E->F Lactonization

Proposed biosynthetic origin of this compound.

This proposed pathway involves the condensation of a starter unit derived from the shikimate pathway (cinnamoyl-CoA) with extender units from the acetate pathway (malonyl-CoA) via a Type I Polyketide Synthase. The resulting linear polyketide undergoes a series of post-PKS modifications, including reductions and ultimately cyclization, to yield the final this compound structure.

References

An In-depth Technical Guide to the Biological Activity of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring styryl-lactone that has garnered scientific interest due to its potential therapeutic properties. Isolated from plant species of the Cryptocarya genus, notably Cryptocarya alba and Cryptocarya latifolia, this compound has demonstrated a range of biological activities, primarily antiparasitic and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the current scientific knowledge regarding the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Quantitative Biological Activity Data

The biological activity of this compound has been primarily evaluated against parasitic protozoa and in cytotoxicity assays. The following tables summarize the available quantitative data.

| Table 1: Antiparasitic Activity of this compound | | :--- | :--- | | Organism | Assay Type | Concentration | Effect | Source | | Trypanosoma cruzi (trypomastigotes) | In vitro | 250 µg/mL | 77% reduction in parasite number |[1][2] | | Leishmania spp. (promastigotes) | In vitro | Not specified | Mild inhibitory effect |[1][2] |

| Table 2: Cytotoxic Activity of this compound | | :--- | :--- | | Cell Type | Activity | Source | | Macrophages | Moderate cytotoxicity |[1][2] | | Trypanosoma cruzi (amastigotes) | Moderate cytotoxicity |[1][2] |

Note: Specific IC50 values for the antiparasitic and cytotoxic activities of this compound are not yet available in the reviewed literature. The data presented reflects the reported percentage of inhibition at a given concentration.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. The following sections describe the general methodologies employed in the key experiments cited.

Antiparasitic Activity Assays

The trypanocidal activity of this compound is typically assessed using an in vitro assay with blood-form trypomastigotes.

  • Parasite Culture: Trypanosoma cruzi trypomastigotes are obtained from infected mammalian cell cultures or the blood of infected laboratory animals.

  • Assay Procedure:

    • A suspension of trypomastigotes is incubated with varying concentrations of this compound in a suitable culture medium.

    • Positive (e.g., benznidazole) and negative (vehicle control) controls are run in parallel.

    • After a defined incubation period (e.g., 24-48 hours), the number of motile parasites is counted using a hemocytometer under a microscope.

    • The percentage of parasite reduction is calculated relative to the negative control.

G cluster_prep Parasite Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture T. cruzi p2 Harvest Trypomastigotes p1->p2 a1 Incubate with This compound p2->a1 a2 Incubate with Controls p2->a2 a3 Count Motile Parasites a1->a3 24-48h a2->a3 a4 Calculate % Reduction a3->a4 G cluster_prep Parasite Preparation cluster_assay Assay cluster_analysis Analysis p1 Culture Leishmania p2 Harvest Promastigotes p1->p2 a1 Incubate with This compound p2->a1 a2 Incubate with Controls p2->a2 a3 MTT Assay a1->a3 72h a2->a3 a4 Measure Absorbance a3->a4 a5 Calculate % Inhibition a4->a5 G cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Analysis c1 Culture Macrophages c2 Seed in Plates c1->c2 a1 Incubate with This compound c2->a1 a2 Incubate with Controls c2->a2 a3 MTT Assay a1->a3 24-48h a2->a3 a4 Measure Absorbance a3->a4 a5 Calculate % Cytotoxicity a4->a5 G This compound This compound TargetCell Parasite or Cancer Cell This compound->TargetCell Apoptosis Apoptosis TargetCell->Apoptosis Induces EnzymeInhibition EnzymeInhibition TargetCell->EnzymeInhibition Inhibits SignalingModulation SignalingModulation TargetCell->SignalingModulation Modulates CellDeath CellDeath Apoptosis->CellDeath EnzymeInhibition->CellDeath SignalingModulation->CellDeath

References

Unraveling the Antiparasitic Action of Cryptolepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptolepine (B1217406), an indoloquinoline alkaloid isolated from the roots of the West African shrub Cryptolepis sanguinolenta, has demonstrated significant promise as a lead compound in the development of novel antiparasitic agents. Traditionally used in African medicine for the treatment of malaria and other fevers, modern scientific investigation has substantiated its potent activity against a range of parasites, including Plasmodium, Leishmania, and Trypanosoma species. This technical guide provides an in-depth overview of the current understanding of cryptolepine's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of new antiparasitic therapies.

Quantitative Efficacy of Cryptolepine and its Analogs

The antiparasitic activity of cryptolepine and its derivatives has been quantified against various parasitic species and strains. The following tables summarize the 50% inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: Antiplasmodial Activity of Cryptolepine and Related Alkaloids

CompoundPlasmodium falciparum StrainIC50 (µM)Reference
CryptolepineK1 (multidrug-resistant)0.23[1][2]
CryptolepineT996 (chloroquine-sensitive)0.059[1][2]
CryptolepineKl (multidrug-resistant)0.134 ± 0.037[3]
CryptolepineK1 (chloroquine-resistant)0.44[4][5]
Cryptolepine HydrochlorideK-1 (chloroquine-resistant)> Chloroquine[6]
Cryptolepine HydrochlorideW-2 (chloroquine-resistant)> Chloroquine[6]
11-HydroxycryptolepineK-1 (chloroquine-resistant)> Chloroquine[6]
11-HydroxycryptolepineW-2 (chloroquine-resistant)> Chloroquine[6]
NeocryptolepineK-1 (chloroquine-resistant)> Chloroquine[6]
2,7-Dibromocryptolepine (B1245172)K1 (chloroquine-resistant)0.049[4][5]

Table 2: Antileishmanial Activity of Cryptolepine and its Analogs

CompoundLeishmania donovani FormIC50 (µM)Reference
CryptolepineAG83 promastigotes1.6 ± 0.1[7][8]
2,7-DibromocryptolepineAG83 promastigotes0.5 ± 0.1[7][8]

Table 3: Antitrypanosomal Activity of Cryptolepine and its Analogs

CompoundTrypanosoma bruceiIC50 (nM)Reference
Cryptolepine< 3[9]
2,7-Dibromocryptolepine< 3[9]
7-Bromocryptolepine< 3[9]
8-Chlorocryptolepine< 3[9]

Core Mechanisms of Action

Cryptolepine exerts its antiparasitic effects through a multi-targeted approach, primarily involving the disruption of fundamental cellular processes within the parasite. The key mechanisms identified to date include inhibition of hemozoin formation, interference with nucleic acid synthesis, and induction of programmed cell death.

Inhibition of Hemozoin Formation (Antiplasmodial Activity)

A primary mechanism of action of cryptolepine against Plasmodium falciparum is the inhibition of hemozoin biocrystallization. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Cryptolepine, similar to the quinoline (B57606) antimalarials, is proposed to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic free heme, which induces oxidative stress and ultimately leads to parasite death.[5][10]

DNA Intercalation and Topoisomerase II Inhibition

Cryptolepine is a planar molecule capable of intercalating between the base pairs of DNA, with a preference for cytosine-cytosine sites.[11][12] This interaction can disrupt DNA replication and transcription. Furthermore, cryptolepine has been shown to inhibit topoisomerase II, an essential enzyme that manages DNA supercoiling and entanglement during replication.[3][13][14] By stabilizing the topoisomerase II-DNA cleavage complex, cryptolepine introduces double-strand breaks in the DNA, triggering a cascade of events leading to cell cycle arrest and apoptosis.

Induction of Apoptosis in Leishmania

In Leishmania donovani, cryptolepine and its more potent analog, 2,7-dibromocryptolepine, have been shown to induce a programmed cell death pathway resembling apoptosis.[7][8] Key events in this process include:

  • Reactive Oxygen Species (ROS) Production: Cryptolepine treatment leads to an increase in cellular ROS levels.[15]

  • Mitochondrial Dysfunction: This is characterized by the depolarization of the mitochondrial membrane potential.[7][8]

  • Phosphatidylserine (B164497) Externalization: A marker of early apoptosis where phosphatidylserine is flipped to the outer leaflet of the plasma membrane.[7][8]

  • DNA Fragmentation: The hallmark of apoptosis, where the chromosomal DNA is cleaved into oligonucleosomal fragments.[7][8][15]

Interestingly, Leishmania parasites may attempt to counteract the initial stress induced by cryptolepine through an autophagic survival mechanism.[15][16] Inhibition of this autophagic response has been shown to augment the leishmanicidal effect of cryptolepine.[15][16]

Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of cryptolepine.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

Protocol:

  • Parasite Culture: Asynchronous cultures of P. falciparum are maintained in human erythrocytes (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: The test compound is serially diluted in complete medium in a 96-well plate.

  • Assay Procedure: Parasitized erythrocytes are diluted to a 2% hematocrit and 1% parasitemia and added to the wells containing the drug dilutions. The plate is incubated for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasitic DNA.

  • Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the drug concentration, and the IC50 value is calculated using a non-linear regression model.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin).

Protocol:

  • Reaction Mixture: A solution of hemin (B1673052) chloride in dimethyl sulfoxide (B87167) is added to a sodium acetate (B1210297) buffer (pH 5.0) in a 96-well plate.

  • Compound Addition: The test compound at various concentrations is added to the reaction mixture.

  • Initiation of Polymerization: The reaction is initiated by the addition of a solution of oleic acid in Tween 20.

  • Incubation: The plate is incubated at 37°C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization: The plate is washed with DMSO to remove unreacted hemin. The remaining β-hematin pellet is solubilized in NaOH.

  • Absorbance Measurement: The absorbance of the solubilized β-hematin is measured at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-drug control, and the IC50 value is determined.

Leishmanicidal Activity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of Leishmania promastigotes to determine cell viability.[8]

Protocol:

  • Parasite Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum at 25°C.

  • Drug Treatment: Promastigotes in the logarithmic growth phase are seeded into a 96-well plate and treated with various concentrations of the test compound for 24, 48, or 72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plate is incubated for 3-4 hours to allow viable cells to reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated controls, and the IC50 value is determined.

Flow Cytometric Analysis of Apoptosis in Leishmania

This method is used to quantify different stages of apoptosis in Leishmania promastigotes.[7][8]

Protocol:

  • Drug Treatment: Promastigotes are treated with the test compound for a specified period.

  • Staining: The cells are washed and resuspended in a binding buffer. Annexin V-FITC (to detect phosphatidylserine externalization) and propidium (B1200493) iodide (PI, to detect dead cells) are added.

  • Incubation: The cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_malaria Antiplasmodial Mechanism of Cryptolepine Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Parasite Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization OxidativeStress Oxidative Stress & Cell Death Heme->OxidativeStress Cryptolepine Cryptolepine Cryptolepine->Hemozoin Inhibits

Caption: Proposed mechanism of cryptolepine's antiplasmodial activity.

cluster_leishmania Cryptolepine-Induced Apoptosis in Leishmania Cryptolepine Cryptolepine ROS Increased ROS Production Cryptolepine->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito PS Phosphatidylserine Externalization Mito->PS DNA_frag DNA Fragmentation PS->DNA_frag Apoptosis Apoptotic Cell Death DNA_frag->Apoptosis

Caption: Key events in cryptolepine-induced apoptosis in Leishmania.

cluster_workflow In Vitro Antiplasmodial Assay Workflow Culture 1. P. falciparum Culture Dilution 2. Serial Drug Dilution Culture->Dilution Incubation 3. Co-incubation (72h) Dilution->Incubation Lysis 4. Lysis & SYBR Green I Staining Incubation->Lysis Fluorescence 5. Fluorescence Measurement Lysis->Fluorescence IC50 6. IC50 Calculation Fluorescence->IC50

Caption: Workflow for the SYBR Green I-based antiplasmodial assay.

Conclusion and Future Directions

Cryptolepine represents a valuable natural product scaffold for the development of new antiparasitic drugs. Its multifaceted mechanism of action, targeting fundamental parasite survival pathways, makes it an attractive candidate for overcoming existing drug resistance. The potent activity of its synthetic analogs, such as 2,7-dibromocryptolepine, highlights the potential for medicinal chemistry efforts to optimize its efficacy and safety profile. While its DNA intercalating properties raise concerns about potential cytotoxicity, some analogs have shown reduced DNA binding while retaining potent antiplasmodial activity, suggesting that these effects can be decoupled.[5] Future research should focus on elucidating the precise molecular targets of cryptolepine and its derivatives, further exploring the potential for synergistic combinations with existing drugs, and advancing promising lead compounds through preclinical and clinical development. The comprehensive data and methodologies presented in this guide are intended to facilitate these critical next steps in the fight against parasitic diseases.

References

Cryptofolione Derivatives: A Technical Guide to Their Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione (B1630950), a naturally occurring α,β-unsaturated δ-lactone, and its synthetic derivatives have emerged as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound derivatives, with a focus on their synthesis, biological significance, and potential therapeutic applications. This document summarizes the available quantitative data on their bioactivities, details key experimental protocols for their synthesis and evaluation, and visualizes the proposed signaling pathways through which they exert their effects. The information presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this intriguing class of natural product derivatives.

Introduction

Natural products have historically been a rich source of novel therapeutic agents. Among these, compounds featuring an α,β-unsaturated lactone moiety have garnered significant attention due to their diverse and potent biological activities. This compound, a styryl-lactone isolated from species of the Cryptocarya genus, represents a key pharmacophore with demonstrated antiparasitic and cytotoxic effects. The core chemical structure of this compound offers a versatile scaffold for synthetic modification, leading to the generation of a wide array of derivatives with potentially enhanced potency and selectivity. This guide will delve into the known biological activities of this compound and its analogues, with a particular focus on their antiparasitic, and cytotoxic properties. Furthermore, we will explore the potential mechanisms of action by examining related styryl-lactones, offering insights into the signaling pathways that may be modulated by these compounds.

Biological Significance of this compound Derivatives

The biological activities of this compound and its derivatives have been primarily investigated in the contexts of infectious diseases and cancer. The available data, though in some cases preliminary, highlights the potential of these compounds as leads for drug discovery.

Antiparasitic Activity

This compound has demonstrated notable activity against protozoan parasites, specifically Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species, which are responsible for leishmaniasis. While specific IC50 values are not extensively reported in the literature, semi-quantitative data indicates significant parasite growth inhibition.

Table 1: Antiparasitic Activity of this compound

CompoundTarget OrganismConcentrationEffectCitation
This compoundTrypanosoma cruzi trypomastigotes250 µg/mL77% reduction in parasite number[1],[2]
This compoundLeishmania spp. promastigotesNot specifiedMild inhibitory effect[1],[2]
Cytotoxic and Anti-proliferative Activity

The cytotoxic potential of this compound and its derivatives has been evaluated against various cell lines, including mammalian macrophages and cancer cells. This activity is characteristic of many α,β-unsaturated lactones, which can act as Michael acceptors and interact with biological nucleophiles. The cytotoxicity data for this compound indicates a moderate effect, though with limited selectivity between host cells and parasites in the tested models.[1][2] Related styryl-lactones, such as goniothalamin (B1671989), have shown more potent and specific cytotoxic effects against cancer cell lines, suggesting that synthetic modification of the this compound scaffold could lead to improved anticancer agents.[3][4] The anti-proliferative activity of styryl-lactones is often associated with the induction of apoptosis.[2][3][4]

Table 2: Cytotoxicity of this compound

CompoundCell LineEffectCitation
This compoundMacrophagesModerate cytotoxicity[1],[2]
This compoundT. cruzi amastigotesModerate cytotoxicity[1],[2]

Proposed Signaling Pathways and Mechanism of Action

While the precise molecular targets and signaling pathways modulated by this compound derivatives are yet to be fully elucidated, studies on the broader class of styryl-lactones provide valuable insights into their potential mechanisms of action.

Induction of Apoptosis in Cancer Cells

A significant body of evidence suggests that the anticancer activity of styryl-lactones, such as goniothalamin, is mediated through the induction of apoptosis.[3][4][5] This process is often initiated by cellular stress, including the generation of reactive oxygen species (ROS) and DNA damage.[6][7] The proposed apoptotic pathway involves the activation of caspase cascades, key executioners of programmed cell death. Specifically, the intrinsic (mitochondrial) pathway appears to be predominantly involved.[3][6]

apoptosis_pathway This compound This compound Derivative ros ↑ Reactive Oxygen Species (ROS) This compound->ros dna_damage DNA Damage This compound->dna_damage mitochondrion Mitochondrion ros->mitochondrion p53 ↑ p53 dna_damage->p53 bax Bax p53->bax activates bcl2 Bcl-2 p53->bcl2 inhibits bax->mitochondrion promotes permeabilization bcl2->mitochondrion inhibits permeabilization cytochrome_c Cytochrome c release mitochondrion->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed Apoptotic Pathway of this compound Derivatives.
Anti-inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of some natural products are linked to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of the inflammatory response. Styryl-lactones have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators.[8][9] The proposed mechanism involves the inhibition of IκB kinase (IKK) phosphorylation, which prevents the degradation of IκBα and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus.

nfkb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to inflammatory_genes Pro-inflammatory Gene Expression nucleus->inflammatory_genes activates This compound This compound Derivative This compound->ikk inhibits synthesis_workflow start Propane-1,3-diol intermediate1 Intermediate Alcohol start->intermediate1 Multi-step conversion intermediate2 Propargyl Alcohol Derivative intermediate1->intermediate2 Generation of propargyl alcohol intermediate3 Intermediate 4 intermediate2->intermediate3 Keck Allylation product (+)-Cryptofolione intermediate3->product Olefin Cross-Metathesis & Mitsunobu Inversion

References

Spectroscopic and Structural Elucidation of Cryptofolione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone that has been isolated from the fruits and bark of plants from the Cryptocarya genus, such as Cryptocarya alba and Cryptocarya moschata.[1][2] This compound has garnered interest within the scientific community due to its potential biological activities, including trypanocidal effects against Trypanosoma cruzi and mild inhibitory effects on Leishmania species.[2] The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the available spectroscopic data for this compound and the methodologies employed in its isolation and characterization.

Isolation of this compound

This compound is extracted from the dried and powdered plant material (e.g., fruits or bark of Cryptocarya species) using organic solvents. A general workflow for the isolation and purification of this compound is outlined below.

G General Workflow for the Isolation of this compound A Plant Material (Cryptocarya sp.) B Extraction with Organic Solvents (e.g., CH2Cl2/MeOH) A->B C Crude Extract B->C D Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography) D->E F Purification (e.g., HPLC) E->F G Pure this compound F->G H Structure Elucidation G->H I NMR, IR, MS H->I

Caption: General workflow for the isolation and structural elucidation of this compound.

Experimental Protocol: General Isolation Procedure
  • Extraction: Dried and powdered plant material is subjected to extraction with a mixture of organic solvents, such as dichloromethane (B109758) and methanol (B129727). This process is typically carried out at room temperature over an extended period to ensure efficient extraction of the secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is concentrated under reduced pressure and then partitioned between different immiscible solvents (e.g., n-hexane, chloroform, and water) to separate compounds based on their polarity.

  • Chromatographic Fractionation: The fraction containing this compound is subjected to column chromatography over a solid support like silica (B1680970) gel. A gradient of solvents with increasing polarity is used to elute the compounds, separating them into fractions.

  • Purification: The fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Data

The structure of this compound has been determined using a combination of spectroscopic methods. The absolute configuration has been established as [6R,10S,12R] through enantioselective synthesis and comparison of the spectroscopic data of the synthetic and natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR)

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their chemical environment. The reported ¹³C NMR data for this compound is presented in the table below.

Carbon No.Chemical Shift (δ) in ppm
2164.3
3121.5
4145.4
530.5
678.2
7129.5
8132.8
940.4
1068.0
1142.3
1272.8
1'137.1
2', 6'126.5
3', 5'128.5
4'127.6

Note: The data is based on spectra recorded in CDCl₃.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at frequencies of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Acquisition: Standard pulse sequences are used to acquire the 1D spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are also typically performed to establish the connectivity between protons and carbons and to aid in the complete assignment of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While the specific IR absorption data for this compound is not detailed in the available literature, the spectrum would be expected to show characteristic absorption bands for its functional groups.

Expected IR Absorption Bands for this compound:

  • O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ due to the hydroxyl groups.

  • C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹.

  • C=O stretching (α,β-unsaturated lactone): A strong absorption band around 1720-1700 cm⁻¹.

  • C=C stretching (alkene and aromatic): Bands in the region of 1650-1450 cm⁻¹.

  • C-O stretching: Bands in the region of 1250-1050 cm⁻¹.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A small amount of the purified solid sample is placed directly on the diamond crystal of an ATR-FTIR spectrometer. Alternatively, the sample can be prepared as a KBr pellet.

  • Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹) to obtain the absorption spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern.

For this compound (C₁₉H₂₂O₄), the expected exact mass is approximately 314.1518 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The mass spectrum would show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to this mass. The fragmentation pattern would likely involve the loss of water molecules from the hydroxyl groups and cleavage of the side chain.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a chromatographic system like HPLC (LC-MS). High-resolution techniques such as ESI-TOF or ESI-Orbitrap are commonly employed for accurate mass measurements.

  • Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. The fragmentation pattern can be studied using tandem mass spectrometry (MS/MS) experiments.

Conclusion

The combination of NMR, IR, and MS provides a complete picture of the chemical structure of this compound. While detailed ¹H NMR, IR, and MS data are not fully available in the public domain, the provided ¹³C NMR data and the general principles of these spectroscopic techniques allow for a thorough understanding of the structural elucidation process for this promising natural product. Further research to fully characterize the spectroscopic properties and biological activities of this compound is warranted and will be of great interest to the scientific community.

References

Cryptofolione: A Technical Overview of its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione is a naturally occurring δ-lactone belonging to the 6-(ω-arylalkenyl)-5,6-dihydro-α-pyrone class of compounds. First isolated from the branch and stem bark of Cryptocarya species, this secondary metabolite has garnered scientific interest due to its intriguing chemical structure and notable biological activities. Biosynthesized through a mixed acetate-shikimate pathway, this compound has demonstrated moderate in vitro efficacy against parasitic protozoa, including Trypanosoma cruzi and Leishmania species. Furthermore, it has been identified as an inhibitor of the G2 checkpoint in the cell cycle, suggesting potential applications in oncology. Its complex stereochemistry has been elucidated and confirmed through various total synthesis campaigns, which have employed key methodologies such as asymmetric hetero-Diels-Alder reactions and olefin cross-metathesis. This document provides a comprehensive technical guide on the discovery, history, synthetic routes, and known biological functions of this compound, complete with available quantitative data, generalized experimental protocols, and diagrams of relevant biological and synthetic pathways.

Discovery and History

This compound was first isolated from the bark of two species of the genus Cryptocarya, namely C. myrtifolia in South Africa and C. moschata in Brazil.[1] These plants are part of the Lauraceae family, which is known for producing a rich diversity of secondary metabolites.[1] Initial structural elucidation was accomplished using NMR spectroscopy and chemical conversions.[1] The absolute configuration of this compound was later determined to be [6R,10S,12R] through enantioselective synthesis and comparative analysis of spectroscopic data, including 1H NMR, 13C NMR, and CD spectra, as well as specific rotation.[1]

Biological Activity

This compound has been evaluated for several biological activities, with the most prominent being its antiparasitic and cell cycle inhibitory effects.

Antiparasitic Activity

In vitro studies have shown that this compound exhibits moderate trypanocidal and leishmanicidal effects.[1] While detailed dose-response data leading to IC50 values are not widely published, one study reported a significant reduction in parasite viability.

Table 1: Summary of In Vitro Antiparasitic Activity of this compound

Target OrganismConcentrationEffect
Trypanosoma cruzi250 µg/mL77% reduction in trypomastigotes

Note: This data is based on initial screenings, and further studies are required to establish a complete pharmacological profile.

Cell Cycle Inhibition

This compound has been identified as an inhibitor of the G2 checkpoint of the cell cycle. This checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis. Inhibition of the G2 checkpoint is a therapeutic strategy in oncology, as many cancer cells have a defective G1 checkpoint and are thus heavily reliant on the G2 checkpoint for DNA repair and survival. The specific molecular targets of this compound within the G2/M checkpoint signaling cascade have not yet been fully elucidated.

Signaling and Biosynthetic Pathways

G2/M Cell Cycle Checkpoint Pathway (Generalized)

The G2/M checkpoint is a complex signaling pathway that ensures the fidelity of cell division. The core of this pathway involves the Cyclin B-CDK1 complex, which, when activated, drives the cell into mitosis. The activity of this complex is tightly regulated by inhibitory phosphorylation, primarily by the WEE1 kinase. In response to DNA damage, checkpoint kinases like Chk1 are activated, which in turn can activate WEE1 and inhibit the phosphatase CDC25, which is responsible for removing the inhibitory phosphates from CDK1. This leads to G2 arrest. While this compound is known to inhibit this checkpoint, its precise point of intervention in this pathway is not yet known.

G2_M_Checkpoint DNA_Damage DNA Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1 Chk1 Activation ATM_ATR->Chk1 Wee1 Wee1 Kinase Chk1->Wee1 Activates Cdc25 Cdc25 Phosphatase Chk1->Cdc25 Inhibits Cdk1_CyclinB CDK1/Cyclin B (Inactive) Wee1->Cdk1_CyclinB Inhibitory Phosphorylation Cdc25->Cdk1_CyclinB Activates Cdk1_CyclinB_Active CDK1/Cyclin B (Active) Cdk1_CyclinB->Cdk1_CyclinB_Active Mitosis Mitosis Cdk1_CyclinB_Active->Mitosis

Caption: Generalized G2/M DNA damage checkpoint signaling pathway.

Biosynthesis via Mixed Acetate-Shikimate Pathway

This compound is a product of secondary metabolism in Cryptocarya species, arising from a mixed biosynthetic pathway that utilizes precursors from both the acetate (B1210297) and shikimate pathways.[1] The shikimate pathway provides the aromatic portion of the molecule, likely derived from phenylalanine or a related intermediate. The polyketide portion is assembled from acetate and malonate units via the acetate pathway. The precise sequence of enzymatic reactions and the specific intermediates have not been fully characterized. A computational tool, BioPKS Pipeline, has also proposed a potential biosynthetic route.[2]

Biosynthesis_Pathway cluster_shikimate Shikimate Pathway cluster_acetate Acetate Pathway Shikimic_Acid Shikimic Acid Chorismic_Acid Chorismic Acid Shikimic_Acid->Chorismic_Acid Phenylalanine Phenylalanine Chorismic_Acid->Phenylalanine Cinnamoyl_CoA Cinnamoyl-CoA (or related precursor) Phenylalanine->Cinnamoyl_CoA Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Polyketide_Chain Polyketide Chain Malonyl_CoA->Polyketide_Chain PKS This compound This compound Polyketide_Chain->this compound Cinnamoyl_CoA->this compound Chain Extension & Cyclization

Caption: Simplified overview of the mixed acetate-shikimate biosynthetic pathway.

Experimental Protocols

Representative Protocol for Trypanocidal Activity Assay

This protocol is a general representation of an in vitro assay to determine the activity of a compound against Trypanosoma cruzi.

  • Parasite and Cell Culture:

    • Maintain Vero cells (or another suitable host cell line) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 atmosphere.

    • Infect Vero cell monolayers with trypomastigotes of a specified T. cruzi strain (e.g., Tulahuen). Harvest trypomastigotes from the culture supernatant.

  • Assay Procedure:

    • Seed irradiated Vero cells in 96-well plates and allow them to adhere overnight.

    • Infect the Vero cells with trypomastigotes at a defined multiplicity of infection (MOI), for example, 10:1.

    • After an incubation period (e.g., 5 hours) to allow for parasite invasion, wash the plates to remove non-internalized parasites.

    • Add fresh medium containing serial dilutions of this compound (and a positive control like benznidazole (B1666585) and a vehicle control).

    • Incubate the plates for a period of 3-4 days.

  • Quantification of Inhibition:

    • Fix and stain the cells (e.g., with Giemsa stain).

    • Quantify the number of intracellular amastigotes per host cell by microscopy.

    • Alternatively, use a reporter strain of T. cruzi (e.g., expressing β-galactosidase or a fluorescent protein) and measure the signal to determine parasite viability.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value.

Trypanocidal_Assay_Workflow start Seed Host Cells (96-well plate) infect Infect with T. cruzi Trypomastigotes start->infect wash Wash to Remove Extracellular Parasites infect->wash treat Add this compound (Serial Dilutions) wash->treat incubate Incubate (e.g., 72-96h) treat->incubate quantify Quantify Intracellular Amastigotes incubate->quantify analyze Calculate % Inhibition and IC50 quantify->analyze

Caption: General workflow for an in vitro trypanocidal assay.

Representative Protocol for Asymmetric Hetero-Diels-Alder Reaction

This generalized protocol outlines a key step in the total synthesis of this compound, illustrating the formation of the dihydropyrone core.

  • Catalyst Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare the chiral catalyst. For example, a second-generation (salen)chromium complex can be used.

  • Reaction Setup:

    • To a solution of the chiral catalyst (e.g., 2.5 mol%) in a suitable anhydrous solvent (e.g., toluene (B28343) or CH2Cl2) at a reduced temperature (e.g., 0°C or -20°C), add the aldehyde substrate (e.g., cinnamyl aldehyde).

    • Slowly add the diene (e.g., Danishefsky's diene) to the reaction mixture.

  • Reaction and Workup:

    • Stir the reaction mixture at the specified temperature for the required time (e.g., 24 hours), monitoring progress by TLC.

    • Upon completion, quench the reaction (e.g., with trifluoroacetic acid, TFA).

    • Dilute the mixture with an organic solvent and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-methoxy-γ-pyrone product.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

AHDA_Workflow start Prepare Chiral Catalyst under Inert Atmosphere setup Cool Reaction Vessel (e.g., 0°C) start->setup add_aldehyde Add Aldehyde (e.g., Cinnamyl aldehyde) setup->add_aldehyde add_diene Add Diene (e.g., Danishefsky's diene) add_aldehyde->add_diene react Stir Reaction Mixture (e.g., 24h) add_diene->react quench Quench Reaction (e.g., with TFA) react->quench workup Aqueous Workup & Extraction quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze Product (NMR, Chiral HPLC) purify->analyze

Caption: General workflow for a catalytic asymmetric hetero-Diels-Alder reaction.

Conclusion

This compound represents an interesting natural product with potential therapeutic applications stemming from its antiparasitic and cell cycle inhibitory activities. While its discovery and total synthesis have been well-documented, a significant opportunity exists for further research to fully characterize its pharmacological properties. Specifically, detailed dose-response studies to establish precise IC50 values against a broader range of parasites and cancer cell lines are needed. Elucidation of the specific molecular targets and mechanism of action related to its G2 checkpoint inhibition would provide crucial insights for its development as a potential anticancer agent. Furthermore, a complete characterization of its biosynthetic pathway could enable biotechnological production methods. This technical guide summarizes the current state of knowledge and is intended to serve as a foundational resource for scientists and researchers dedicated to advancing the study of this promising natural product.

References

Cryptofolione: A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a naturally occurring δ-lactone isolated from the fruits of Cryptocarya alba, has demonstrated a range of biological activities, indicating its potential for therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, with a focus on its antiparasitic and cytotoxic effects. While direct evidence for its anticancer and anti-inflammatory properties is limited, this document explores the activities of structurally related compounds to infer potential mechanisms and guide future research. Detailed experimental methodologies, quantitative data, and visualizations of relevant biological pathways are presented to support further investigation into the therapeutic utility of this compound.

Introduction

This compound is a secondary metabolite characterized by a 5,6-dihydro-α-pyrone ring structure.[1] Natural products containing this scaffold have garnered significant interest in drug discovery due to their diverse pharmacological properties. This guide synthesizes the available preclinical data on this compound and related molecules to provide a detailed resource for researchers in the fields of oncology, immunology, and infectious diseases.

Therapeutic Potential and Biological Activities

The primary therapeutic potential of this compound, as suggested by current literature, lies in its antiparasitic and cytotoxic activities. While its anti-inflammatory and specific anticancer mechanisms are not yet fully elucidated, the broader family of α,β-unsaturated δ-lactones, to which this compound belongs, is known to exhibit such properties, often through the modulation of key signaling pathways like NF-κB.[2]

Antiparasitic Activity

In vitro studies have demonstrated the efficacy of this compound against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease.[2][3][4] It has also shown a mild inhibitory effect on the promastigote form of Leishmania spp.[3][4]

Cytotoxic and Potential Anticancer Activity

This compound has exhibited moderate cytotoxicity against mammalian cells, a characteristic that is being explored for its potential anticancer applications.[3][4] Research on Z-Cryptofolione, a related compound, has indicated that it can act as a highly efficacious inhibitor of the G2 checkpoint in the cell cycle and also inhibit nuclear export.[5] However, it is noteworthy that these compounds have shown toxicity to unirradiated cells at concentrations that inhibit the G2 checkpoint, suggesting a narrow therapeutic window.[5]

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Antiparasitic Activity of this compound
Target Organism Activity
Trypanosoma cruzi (trypomastigotes)77% reduction in number at 250 µg/mL[2][3][4]
Leishmania spp. (promastigotes)Mild inhibitory effect[3][4]
Table 2: Cytotoxicity of this compound
Cell Type Effect
MacrophagesModerate cytotoxicity[3][4]
T. cruzi (amastigotes)Moderate cytotoxicity[3][4]

Experimental Protocols

While detailed, step-by-step protocols for the biological evaluation of this compound are not extensively published, the following methodologies are based on standard assays used for similar natural products and the information available from the cited literature.

In Vitro Antiparasitic Assay (Trypanosoma cruzi)
  • Parasite Culture: Epimastigotes of T. cruzi are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum at 28°C. Metacyclic trypomastigotes are obtained by differentiation.

  • Cell Culture: A mammalian cell line (e.g., L929 fibroblasts) is cultured in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Infection: Mammalian cells are infected with metacyclic trypomastigotes. After incubation, extracellular parasites are removed by washing.

  • Treatment: Infected cells are treated with varying concentrations of this compound dissolved in a suitable solvent (e.g., DMSO). A positive control (e.g., benznidazole) and a vehicle control are included.

  • Quantification of Intracellular Amastigotes: After a further incubation period, cells are fixed and stained (e.g., with Giemsa). The number of intracellular amastigotes is determined by microscopy. The percentage of inhibition is calculated relative to the vehicle control.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Mammalian cells (e.g., macrophages or cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways modulated by this compound are an active area of research. However, based on the activities of related α,β-unsaturated δ-lactones, several potential mechanisms can be proposed.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses and cell survival.[7] Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Some lactones are known to inhibit the NF-κB activation pathway.[2] This suggests that this compound may exert anti-inflammatory and anticancer effects by interfering with this pathway.

NF_kB_Pathway cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS/TNF-α Receptor TLR4/TNFR Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation This compound This compound (Potential Inhibitor) This compound->IKK Potential Inhibition DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Gene Expression DNA->Genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Cell Cycle Arrest

The inhibition of the G2 checkpoint by Z-Cryptofolione suggests a mechanism involving the disruption of cell cycle progression.[5] This could be a valuable therapeutic strategy for targeting rapidly dividing cancer cells.

Cell_Cycle_Workflow G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 Checkpoint G2/M Checkpoint G2->Checkpoint M M Phase (Mitosis) M->G1 Checkpoint->M Arrest Cell Cycle Arrest Checkpoint->Arrest This compound Z-Cryptofolione This compound->Checkpoint Inhibition

Caption: Experimental workflow for investigating cell cycle arrest induced by this compound.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of new therapeutic agents, particularly in the area of antiparasitic drugs. Its cytotoxic properties also warrant further investigation for potential anticancer applications. Future research should focus on:

  • Comprehensive in vitro screening: Evaluating the cytotoxic activity of this compound against a broad panel of human cancer cell lines to determine its potency and selectivity.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including a definitive assessment of its effects on the NF-κB pathway and cell cycle regulation.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of parasitic infections and cancer.

  • Structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to optimize its biological activity and reduce potential toxicity.

This technical guide provides a foundation for these future investigations, which are essential to fully unlock the therapeutic potential of this compound.

References

Cryptofolione: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

COMPOUND IDENTIFICATION

IdentifierValueReference
CAS Number 160098-78-2[1][2]
Molecular Formula C19H22O4[1][3]

PHYSICOCHEMICAL PROPERTIES

PropertyValue
Molecular Weight 314.38 g/mol
Appearance Oil

Biological Activity

Cryptofolione has demonstrated notable activity against parasitic protozoa, specifically Trypanosoma cruzi and Leishmania species. It has also been observed to exhibit moderate cytotoxicity against macrophages.

QUANTITATIVE BIOLOGICAL DATA

ActivityOrganism/Cell LineConcentrationEffectReference
AntitrypanosomalTrypanosoma cruzi trypomastigotes250 µg/mL77% reduction in parasite number[4]
AntileishmanialLeishmania spp. promastigotesNot specifiedMild inhibitory effect
CytotoxicityMacrophagesNot specifiedModerate cytotoxicity
CytotoxicityTrypanosoma cruzi amastigotesNot specifiedModerate cytotoxicity

Experimental Protocols

Detailed methodologies for the key biological assays are outlined below. These protocols are based on established methods in the field and are provided as a guide for reproducing and building upon the reported findings.

Antitrypanosomal Activity Assay (Trypanosoma cruzi trypomastigotes)

This protocol describes a method to assess the viability of Trypanosoma cruzi trypomastigotes upon exposure to this compound.

G cluster_0 Parasite Preparation cluster_1 Assay Setup cluster_2 Quantification of Viability p1 Harvest T. cruzi trypomastigotes from infected Vero cell culture p2 Centrifuge and resuspend parasites in fresh medium p1->p2 p3 Adjust parasite concentration to 1 x 10^6 parasites/mL p2->p3 a1 Dispense 100 µL of parasite suspension into 96-well plates p3->a1 a2 Add this compound at desired concentrations (e.g., 250 µg/mL) a1->a2 a3 Include positive (benznidazole) and negative (vehicle) controls a2->a3 a4 Incubate plates at 37°C for 24-72 hours a3->a4 q1 Add Resazurin-based reagent (e.g., CellTiter-Blue®) a4->q1 q2 Incubate for 4 hours q1->q2 q3 Measure fluorescence or absorbance q2->q3 q4 Calculate percentage reduction in parasite viability q3->q4

Antitrypanosomal Activity Assay Workflow
Antileishmanial Activity Assay (Leishmania spp. promastigotes)

This protocol outlines a method for determining the inhibitory effect of this compound on the growth of Leishmania promastigotes.

G cluster_0 Parasite Culture cluster_1 Inhibition Assay cluster_2 Growth Assessment c1 Culture Leishmania promastigotes in appropriate medium (e.g., M199) c2 Harvest parasites in logarithmic growth phase c1->c2 c3 Adjust parasite density to 1 x 10^6 promastigotes/mL c2->c3 i1 Seed 100 µL of parasite culture in 96-well plates c3->i1 i2 Add various concentrations of this compound i1->i2 i3 Incubate at 26°C for 48-72 hours i2->i3 g1 Add MTT reagent (5 mg/mL) and incubate for 4 hours i3->g1 g2 Add solubilization solution (e.g., 10% SDS in 0.01 M HCl) g1->g2 g3 Measure absorbance at 570 nm g2->g3 g4 Determine the IC50 value g3->g4

Antileishmanial Growth Inhibition Assay Workflow
Macrophage Cytotoxicity Assay

This protocol provides a method to evaluate the cytotoxic effects of this compound on a macrophage cell line using both MTT and LDH assays.

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay (Viability) cluster_2 LDH Assay (Cytotoxicity) cc1 Seed macrophages (e.g., J774A.1) in 96-well plates cc2 Allow cells to adhere overnight cc1->cc2 cc3 Treat cells with varying concentrations of this compound cc2->cc3 cc4 Incubate for 24-48 hours cc3->cc4 m1 Add MTT solution and incubate for 4 hours cc4->m1 l1 Collect cell culture supernatant cc4->l1 m2 Add DMSO to dissolve formazan (B1609692) crystals m1->m2 m3 Read absorbance at 570 nm m2->m3 l2 Perform LDH assay using a commercial kit l1->l2 l3 Read absorbance at 490 nm l2->l3

Macrophage Cytotoxicity Assay Workflow

Signaling Pathways

Currently, there is a lack of specific research detailing the direct signaling pathways modulated by this compound in either host or parasite cells. The observed antiparasitic and cytotoxic effects suggest potential interference with essential cellular processes. Given that many natural products with similar activities target fundamental pathways, future research could investigate the following hypothetical targets.

G cluster_parasite Potential Parasite Targets cluster_host Potential Host Cell Targets This compound This compound Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function Inhibition? DNA_Replication DNA Replication & Repair This compound->DNA_Replication Inhibition? Protein_Synthesis Protein Synthesis This compound->Protein_Synthesis Inhibition? Inflammatory_Pathways Inflammatory Pathways (e.g., NF-κB) This compound->Inflammatory_Pathways Modulation? Apoptosis Apoptosis Induction This compound->Apoptosis Modulation?

Hypothetical Signaling Targets of this compound

Further investigation is required to elucidate the precise mechanism of action of this compound and to validate these potential signaling pathway interactions. Techniques such as transcriptomics, proteomics, and targeted inhibitor studies could provide valuable insights into its molecular targets.

References

A Technical Review of Cryptofolione and an In-depth Guide to the Signaling Pathways of Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses research surrounding the natural product Cryptofolione and, due to a common point of nomenclature confusion in literature searches, provides a detailed exploration of the signaling pathways in the pathogenic fungus Cryptococcus neoformans, a key area of interest for drug development professionals. While this compound is a distinct chemical entity with documented antiparasitic properties, in-depth research on its specific signaling pathways is not extensively available. Conversely, the signaling cascades within Cryptococcus neoformans are well-characterized and represent critical targets for novel antifungal therapies. This guide will first summarize the known data on this compound and then pivot to a comprehensive analysis of the primary signaling pathways in Cryptococcus neoformans that are pertinent to its virulence and survival.

Part 1: The Natural Product this compound

This compound is a naturally occurring δ-lactone that has been isolated from plants such as the fruits of Cryptocarya alba and from Cryptocarya latifolia[1][2]. Its chemical and physical properties are summarized below.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC19H22O4PubChem CID 5468868[3]
Molecular Weight314.4 g/mol PubChem CID 5468868[3]
IUPAC Name(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-onePubChem CID 5468868[3]
SynonymsNSC678117, CHEMBL2000309PubChem CID 5468868[3]
Biological Activity of this compound

Research has primarily focused on the antiparasitic effects of this compound. The compound has demonstrated activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and a mild inhibitory effect on Leishmania spp.[1][2].

Bioactivity DataResult
Activity against Trypanosoma cruzi trypomastigotes77% reduction in number at 250 µg/mL[1][2]
CytotoxicityModerate cytotoxicity in both macrophages and T. cruzi amastigotes[1][2]
SelectivityLow selectivity between cytotoxic and trypanocidal effects[2]
Activity against Leishmania spp. promastigotesMild inhibitory effect[1][2]
Experimental Protocols: Isolation of this compound

While detailed experimental protocols for its synthesis are available in specialized literature, the isolation protocol is described in studies focusing on its biological activity.

General Isolation Protocol from Cryptocarya alba fruits:

  • Extraction: The dried and powdered fruits of Cryptocarya alba are subjected to extraction with a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Fractionation: The crude extract is then partitioned between different solvents of varying polarity to separate compounds based on their chemical properties.

  • Chromatography: The active fractions are further purified using chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by high-performance liquid chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1][2].

Currently, there is a lack of published research detailing the specific molecular signaling pathways directly modulated by this compound.

Part 2: Key Signaling Pathways in Cryptococcus neoformans for Drug Development

Cryptococcus neoformans is an opportunistic fungal pathogen that causes life-threatening meningoencephalitis, particularly in immunocompromised individuals[4]. Its ability to survive in the host and cause disease is dependent on a complex network of signaling pathways that regulate virulence factors such as capsule formation, melanin (B1238610) production, and growth at host temperature (37°C)[4][5]. Targeting these pathways is a primary strategy for the development of new antifungal drugs[6].

cAMP-Protein Kinase A (PKA) Pathway

The cAMP-PKA pathway is a central regulator of virulence in C. neoformans. It senses environmental cues, such as glucose and nitrogen levels, and translates them into cellular responses critical for pathogenesis[4][5].

Experimental Protocol: Assessing PKA Pathway Activation A common method to assess the activation of the PKA pathway is to measure intracellular cAMP levels and to analyze the expression of downstream target genes.

  • Fungal Culture: C. neoformans cells are grown in minimal medium.

  • Stimulation: The cells are stimulated with a known activator, such as glucose.

  • cAMP Measurement: Intracellular cAMP is extracted and quantified using a competitive enzyme immunoassay (EIA) kit.

  • Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the transcript levels of PKA-regulated genes, such as those involved in capsule and melanin production.

cAMP_PKA_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_virulence Virulence Factors Glucose Glucose GPCR G-protein-coupled receptor (Gpr4) Glucose->GPCR CO2 CO2 Cac1 Adenylyl cyclase (Cac1) CO2->Cac1 Gpa1 Gα protein (Gpa1) GPCR->Gpa1 activates Gpa1->Cac1 activates cAMP cAMP Cac1->cAMP converts ATP ATP ATP->Cac1 Pka1 Protein Kinase A (Pka1) cAMP->Pka1 activates Gene_Expression Gene Expression Pka1->Gene_Expression regulates Capsule Capsule Gene_Expression->Capsule Melanin Melanin Gene_Expression->Melanin Mating Mating Gene_Expression->Mating

Caption: The cAMP-PKA signaling pathway in C. neoformans.

HOG (High Osmolarity Glycerol) Pathway

The HOG pathway is a mitogen-activated protein kinase (MAPK) cascade that is crucial for the response to osmotic stress[7]. This pathway allows the fungus to adapt to the high osmolarity environment found within the human host.

Experimental Protocol: Hog1 Phosphorylation Assay Activation of the HOG pathway is typically assessed by detecting the phosphorylation of the Hog1 MAPK.

  • Fungal Culture: C. neoformans cells are grown to mid-log phase.

  • Osmotic Stress: The cells are subjected to osmotic stress by adding sorbitol or NaCl to the culture medium.

  • Protein Extraction: Total protein is extracted from the cells at various time points after stress induction.

  • Western Blot: The protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with an antibody specific for phosphorylated Hog1 (anti-phospho-p38 MAPK antibody, as Hog1 is an ortholog of p38)[7]. An antibody against total Hog1 is used as a loading control.

HOG_Pathway Osmotic_Stress Osmotic_Stress Sln1 Sln1 Sensor Osmotic_Stress->Sln1 sensed by Ssk1 Ssk1 Sln1->Ssk1 inhibits Ssk2 Ssk2 (MAPKKK) Ssk1->Ssk2 activates Pbs2 Pbs2 (MAPKK) Ssk2->Pbs2 phosphorylates Hog1 Hog1 (MAPK) Pbs2->Hog1 phosphorylates Gene_Expression Stress Response Gene Expression Hog1->Gene_Expression regulates Adaptation Cellular Adaptation Gene_Expression->Adaptation

Caption: The High Osmolarity Glycerol (HOG) pathway in C. neoformans.

Calcium-Calcineurin Pathway

The calcium-calcineurin pathway is essential for the survival of C. neoformans at the host's body temperature and in alkaline pH environments, such as the blood[7]. Calcineurin is a protein phosphatase that is activated by calcium and calmodulin.

Experimental Protocol: Calcineurin Activity Assay

  • Fungal Culture: Grow C. neoformans cells under permissive (e.g., 24°C) and restrictive (e.g., 37°C) conditions.

  • Protein Extraction: Prepare crude protein extracts from the cultured cells.

  • Phosphatase Assay: Calcineurin activity is measured using a colorimetric assay that detects the dephosphorylation of a specific substrate (e.g., p-nitrophenyl phosphate). The assay is performed in the presence and absence of a specific calcineurin inhibitor, such as FK506, to determine the specific activity.

Calcineurin_Pathway High_Temp High Temperature (37°C) Ca_Influx Ca²⁺ Influx High_Temp->Ca_Influx High_pH High pH High_pH->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin activates Calcineurin Calcineurin Calmodulin->Calcineurin activates Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 dephosphorylates (activates) Gene_Expression Gene Expression for Thermotolerance & pH response Crz1->Gene_Expression translocates to nucleus and regulates Survival Survival in Host Gene_Expression->Survival

Caption: The Calcium-Calcineurin signaling pathway in C. neoformans.

While this compound is a natural product with interesting antiparasitic activity, the current body of scientific literature does not provide extensive details on its mechanism of action or the specific signaling pathways it modulates. In contrast, the signaling pathways of the pathogenic fungus Cryptococcus neoformans are well-elucidated and present numerous validated targets for antifungal drug development. The cAMP-PKA, HOG, and calcineurin pathways are central to the virulence and survival of this pathogen in the human host. A thorough understanding of these cascades, facilitated by the experimental approaches and pathway diagrams presented in this guide, is essential for researchers and drug development professionals working to combat cryptococcosis.

References

Methodological & Application

Total Synthesis of (-)-Cryptofolione: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the total synthesis of (-)-Cryptofolione, a naturally occurring δ-lactone with potential therapeutic applications. The synthesis of this complex molecule has been approached through various innovative strategies, which are outlined herein. This guide is intended to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction

(-)-Cryptofolione is a δ-lactone-containing natural product isolated from plants of the Cryptocarya genus.[1] It has garnered significant interest from the scientific community due to its biological activities, including trypanocidal effects.[2] The determination of its absolute configuration to be [6R,10S,12R] was established through enantioselective total synthesis.[2][3] Several distinct synthetic strategies have been developed, often employing key reactions such as asymmetric hetero Diels-Alder, Ring-Closing Metathesis (RCM), and various types of aldol (B89426) and allylation reactions.[1][4][5]

Synthetic Strategies Overview

Multiple research groups have successfully accomplished the total synthesis of (-)-Cryptofolione. The primary strategies involve the convergent assembly of key fragments or a more linear approach. Key transformations frequently utilized include:

  • Asymmetric Hetero Diels-Alder Reaction: This reaction is pivotal in setting the stereochemistry of the dihydropyrone ring.[2][3]

  • Ring-Closing Metathesis (RCM): RCM is a powerful tool for the formation of the unsaturated δ-lactone core of Cryptofolione.[1]

  • Keck and Brown Allylations: These methods are employed for the stereoselective introduction of allyl groups.[1]

  • Mukaiyama Aldol Reaction: This reaction is used to construct key carbon-carbon bonds with high stereocontrol.[4][6]

  • Olefin Cross-Metathesis: This reaction provides an efficient means to couple advanced intermediates.[5]

The following sections will detail the experimental protocols for a selection of these key synthetic routes.

Experimental Protocols

Route 1: Asymmetric Hetero Diels-Alder Approach

This synthetic route relies on a Cr(salen)-catalyzed asymmetric hetero Diels-Alder (AHDA) reaction to establish the chiral centers of the pyrone ring.[3]

Diagram of the Synthetic Pathway

Asymmetric_Hetero_Diels_Alder_Approach Cinnamaldehyde (B126680) Cinnamaldehyde AHDA_reaction Asymmetric Hetero Diels-Alder Reaction Cinnamaldehyde->AHDA_reaction DanishefskyDiene Danishefsky's Diene DanishefskyDiene->AHDA_reaction Pyrone_intermediate 2-Methoxy-γ-pyrone Intermediate AHDA_reaction->Pyrone_intermediate quant. yield, 95% ee Sequence Multi-step Sequence Pyrone_intermediate->Sequence This compound (-)-Cryptofolione Sequence->this compound

Caption: Asymmetric Hetero-Diels-Alder approach to (-)-Cryptofolione.

Step-by-step Protocol:

  • Asymmetric Hetero Diels-Alder Reaction: To a solution of cinnamaldehyde in CH₂Cl₂ at 0 °C is added the (R,R)-Cr(salen) complex (2.5 mol%). Danishefsky's diene is then added, and the reaction mixture is stirred for 24 hours. The reaction is quenched with methanol (B129727) and triethylamine (B128534) to yield the 2-methoxy-γ-pyrone intermediate.[3]

  • Subsequent Transformations: The resulting pyrone is then carried through a multi-step sequence involving reduction, acidic transformation, and Jones oxidation to afford the α-pyrone core.[3] The final steps involve deprotection to yield (-)-Cryptofolione.[3]

Quantitative Data

StepProductYieldEnantiomeric ExcessReference
Asymmetric Hetero Diels-Alder2-Methoxy-γ-pyronequant.95% ee[3]
Recrystallization of a diol intermediateDiol intermediate74%100% ee[3]
Jones Oxidation of 9R to 10Rα-pyrone 10R30%-[3]
Jones Oxidation of 9S to 10Sα-pyrone 10S38%-[3]
Deprotection of 1R(-)-Cryptofolione (1R)81%-[3]
Deprotection of 1SIsomer (1S)83%-[3]
Route 2: Mukaiyama Aldol and Olefin Cross-Metathesis Approach

This approach utilizes a titanium-catalyzed Mukaiyama aldol reaction for stereoselective bond formation and an olefin cross-metathesis to couple key fragments.[4][6]

Experimental Workflow Diagram

Mukaiyama_Aldol_Workflow start Starting Materials: Acrylaldehyde & Chan's Diene mukaiyama Ti(O-iPr)₄/(R)-BINOL catalyzed Mukaiyama Aldol Reaction start->mukaiyama THF, -78 °C reduction NaBH₄ Reduction mukaiyama->reduction MeOH, 0 °C cyclization PPTS Cyclization reduction->cyclization Benzene, reflux mesylation Mesylation cyclization->mesylation MsCl, Et₃N, CH₂Cl₂, 0 °C fragment2 Fragment 2 (Lactone) mesylation->fragment2

Caption: Synthesis of the lactone fragment via Mukaiyama aldol reaction.

Step-by-step Protocol for Lactone Fragment Synthesis:

  • Mukaiyama Aldol Reaction: In a round-bottom flask under a nitrogen atmosphere, Ti(O-iPr)₄ and (R)-BINOL are dissolved in THF and stirred with molecular sieves. The solution is cooled to -78 °C, and acrylaldehyde and Chan's diene are added. The reaction proceeds to afford the δ-hydroxyl β-keto ester.[6]

  • Reduction: The crude product from the previous step is dissolved in methanol at 0 °C, and sodium borohydride (B1222165) is added portion-wise. The reaction is stirred until completion to yield the corresponding diol.[6]

  • Cyclization: The diol is dissolved in benzene, and pyridinium (B92312) p-toluenesulfonate (PPTS) is added. The mixture is heated to reflux to afford the lactone.[6]

  • Mesylation: The lactone is dissolved in dichloromethane (B109758) at 0 °C, and triethylamine and methanesulfonyl chloride are added to furnish the final lactone fragment.[6]

Quantitative Data

StepProductYieldEnantiomeric ExcessReference
Mukaiyama Aldol Reactionδ-hydroxyl β-keto ester83%96% ee[6]
NaBH₄ ReductionDiol85%-[6]
PPTS CyclizationLactone95%-[6]
MesylationFragment 280%-[6]
Alternative Cyclization/MesylationFragment 290%-[6]

The synthesis of the second fragment and the subsequent cross-metathesis reaction would follow established literature procedures to complete the total synthesis of (-)-Cryptofolione.[4][6]

Conclusion

The total synthesis of (-)-Cryptofolione has been successfully achieved through multiple elegant and efficient strategies. The choice of a particular route may depend on the availability of starting materials, desired stereocontrol, and overall efficiency. The protocols and data presented in this application note provide a solid foundation for researchers aiming to synthesize (-)-Cryptofolione and its analogs for further biological evaluation and drug development endeavors.

References

Enantioselective Synthesis of Cryptofolione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of Cryptofolione, a naturally occurring δ-lactone with potential therapeutic applications. The synthesis of this compound has attracted significant attention from the scientific community, leading to the development of several distinct and innovative asymmetric strategies. These approaches aim to control the stereochemistry of the molecule, which is crucial for its biological activity.

Introduction

This compound, isolated from plants of the Cryptocarya genus, possesses a unique α,β-unsaturated δ-lactone core structure with multiple stereocenters.[1][2] Its biological activities, including trypanocidal and leishmanicidal effects, have made it an attractive target for total synthesis.[2][3] The absolute configuration of naturally occurring (+)-Cryptofolione has been established as (6R, 10S, 12R).[1] This document outlines and compares several successful enantioselective synthetic routes to this compound, providing detailed protocols for key transformations.

Key Synthetic Strategies

Several distinct strategies have been employed for the enantioselective synthesis of this compound. The primary challenge lies in the stereoselective construction of the 1,3-diol system and the δ-lactone moiety. The main approaches include:

  • Asymmetric Hetero-Diels-Alder Reaction: This strategy utilizes a chiral catalyst to control the formation of the dihydropyranone ring, establishing the stereocenter at C6.

  • Substrate-Controlled Diastereoselective Reactions: These methods often start from a chiral precursor or introduce chirality early in the synthesis and then rely on the existing stereocenters to direct the stereochemical outcome of subsequent reactions.

  • Enzymatic and Chemoenzymatic Methods: Lipases are used for the kinetic resolution of key intermediates, providing access to enantiomerically enriched building blocks.

  • Unified Strategy for Related Natural Products: Some approaches are designed to be flexible, allowing for the synthesis of this compound and structurally related natural products like (+)-Strictifolione from common intermediates.

The following sections provide a comparative overview of the quantitative data from different synthetic routes and detailed experimental protocols for key reactions.

Data Presentation: Comparison of Synthetic Routes

The efficiency of different synthetic approaches to (+)-Cryptofolione can be compared based on key metrics such as overall yield, the number of linear steps, and the enantioselectivity of the key chirality-inducing step.

Synthetic Strategy Key Reaction Starting Material Longest Linear Sequence (Steps) Overall Yield (%) Enantiomeric Excess (ee %) Reference
Asymmetric Hetero-Diels-AlderCr(salen)-catalyzed AHDA reactionCinnamaldehyde~10Not explicitly stated95% for the key intermediate
Unified StrategyTi(O-iPr)4/(R)-BINOL catalyzed Mukaiyama aldol (B89426)trans-Cinnamaldehyde6 (formal synthesis)Not explicitly stated for this compound92% for the key intermediate
Lipase-Mediated ResolutionLipase PS-C II resolution of a β-hydroxy ketoneBenzylidene acetone~12Not explicitly stated>99% for the resolved alcohol
Brown Asymmetric AllylationBrown's asymmetric allylationtrans-CinnamaldehydeNot explicitly statedNot explicitly statedNot explicitly stated

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the enantioselective synthesis of this compound.

Protocol 1: Asymmetric Hetero-Diels-Alder (AHDA) Reaction

This protocol is based on the work of Katsuki et al. and is a key step in establishing the C6 stereocenter.

Objective: To synthesize the dihydropyranone precursor via a Cr(salen)-catalyzed asymmetric hetero-Diels-Alder reaction.

Materials:

  • (R,R)-Cr(salen) catalyst

  • Cinnamaldehyde

  • Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene)

  • Dichloromethane (CH₂Cl₂), freshly distilled

  • Trifluoroacetic acid (TFA)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the (R,R)-Cr(salen) catalyst (2.5 mol%) in CH₂Cl₂ at 0 °C is added cinnamaldehyde.

  • Danishefsky's diene is then added dropwise to the reaction mixture.

  • The reaction is stirred at 0 °C for 24 hours.

  • Upon completion, the reaction is quenched by the addition of trifluoroacetic acid (TFA).

  • The crude product is purified by silica (B1680970) gel chromatography to yield the desired 2-methoxy-γ-pyrone intermediate.

Expected Outcome: The reaction should yield the γ-pyrone intermediate with high enantioselectivity (typically around 95% ee).

Protocol 2: Titanium-Catalyzed Asymmetric Mukaiyama Aldol Reaction

This protocol, as described in the unified strategy by Li et al., is used to construct a key chiral diol fragment.

Objective: To synthesize a chiral β-hydroxy ester intermediate via a titanium-BINOL catalyzed asymmetric Mukaiyama aldol reaction.

Materials:

  • Titanium tetraisopropoxide (Ti(O-iPr)₄)

  • (R)-BINOL

  • Acrylaldehyde

  • Chan's diene (1-methoxy-2-methyl-3-trimethylsiloxy-1,3-butadiene)

  • Molecular sieves (4 Å)

  • Dichloromethane (CH₂Cl₂), freshly distilled

  • Standard glassware for anhydrous reactions

Procedure:

  • A mixture of Ti(O-iPr)₄ and (R)-BINOL in CH₂Cl₂ is stirred with activated molecular sieves.

  • The mixture is cooled, and acrylaldehyde is added.

  • Chan's diene is then added dropwise.

  • The reaction is stirred at the appropriate temperature until completion (monitored by TLC).

  • The reaction is quenched and worked up to isolate the crude aldol product.

  • The product is purified by column chromatography.

Expected Outcome: This reaction typically affords the desired aldol product in good yield and high enantiomeric excess (e.g., 92% ee).

Protocol 3: Lipase-Mediated Kinetic Resolution

This protocol is based on a chemoenzymatic approach to access an enantiomerically pure β-hydroxy ketone intermediate.

Objective: To resolve a racemic β-hydroxy ketone via lipase-catalyzed acetylation.

Materials:

  • Racemic β-hydroxy ketone intermediate

  • Lipase PS-C II

  • Vinyl acetate (B1210297)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Standard laboratory glassware

Procedure:

  • The racemic β-hydroxy ketone is dissolved in the anhydrous solvent.

  • Lipase PS-C II and vinyl acetate are added to the solution.

  • The reaction mixture is stirred at room temperature and monitored for conversion (typically to ~50%).

  • Upon reaching the desired conversion, the enzyme is filtered off.

  • The filtrate is concentrated, and the remaining alcohol and the acetylated product are separated by column chromatography.

Expected Outcome: This resolution typically provides the unreacted alcohol and the acetylated product with high enantiomeric excess (>99% ee).

Visualizations

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of two key synthetic strategies for this compound.

G cluster_0 Asymmetric Hetero-Diels-Alder Strategy A Cinnamaldehyde C AHDA Reaction (Cr(salen) catalyst) A->C B Danishefsky's Diene B->C D Dihydropyranone Intermediate C->D 95% ee E Diastereoselective Reduction D->E F Side Chain Elaboration E->F G (+)-Cryptofolione F->G

Caption: Workflow for the Asymmetric Hetero-Diels-Alder approach to (+)-Cryptofolione.

G cluster_1 Unified Strategy via Mukaiyama Aldol H trans-Cinnamaldehyde I Evans Aldol Reaction H->I J Aldehyde Intermediate I->J K Barbier Reaction J->K L Diol Fragment K->L d.r. = 4:1 N Cross-Metathesis L->N M Lactone Fragment (from Mukaiyama Aldol) M->N O (+)-Cryptofolione N->O

Caption: Unified strategy for the formal synthesis of (+)-Cryptofolione.

Conclusion

The enantioselective synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The choice of a particular route may depend on factors such as the availability of starting materials and chiral catalysts, and the desired scale of the synthesis. The protocols and data presented in this document provide a comprehensive resource for researchers interested in the synthesis of this compound and related natural products. Further research in this area may focus on developing even more concise and scalable routes to facilitate further biological studies and potential drug development.

References

Application Notes and Protocols for the Extraction of Cryptofolione from Cryptocarya alba

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the extraction, isolation, and purification of Cryptofolione, a bioactive α-pyrone, from the fruits of Cryptocarya alba. The protocols outlined below are based on established methodologies for the isolation of secondary metabolites from plant sources and specific literature precedents for α-pyrones from the Cryptocarya genus. This guide is intended to provide a robust starting point for researchers interested in obtaining pure this compound for further biological and pharmacological studies.

Introduction

Cryptocarya alba, commonly known as peumo, is a Chilean endemic tree that has been a source of various bioactive compounds. Among these, this compound, a 5,6-dihydro-α-pyrone, has been identified in its fruits and has garnered interest for its potential biological activities. These application notes detail a systematic approach to extract and purify this compound, providing researchers with the necessary protocols to obtain this compound for drug discovery and development endeavors. The methodology described herein encompasses sample preparation, solvent extraction, and multi-step chromatographic purification.

Pre-Extraction Processing

Optimal extraction begins with the proper preparation of the plant material. The following steps are crucial for maximizing the yield and purity of the target compound.

Protocol 2.1: Fruit Collection and Preparation

  • Collection: Collect mature, healthy fruits of Cryptocarya alba. Ensure the plant material is correctly identified.

  • Cleaning: Thoroughly wash the fruits with distilled water to remove any surface contaminants.

  • Drying: Air-dry the fruits at room temperature in a well-ventilated area, or for a more expedited process, use a lyophilizer (freeze-dryer). Proper drying is essential to prevent enzymatic degradation of secondary metabolites.

  • Grinding: Once completely dry, grind the fruits into a fine powder using a laboratory mill. This increases the surface area for efficient solvent extraction.

  • Storage: Store the powdered plant material in an airtight container in a cool, dark, and dry place until extraction.

Extraction of this compound

Methanol (B129727) has been reported as an effective solvent for the extraction of this compound from Cryptocarya alba fruits.[1][2] The following protocol describes a standard maceration technique.

Protocol 3.1: Methanol Maceration

  • Maceration: Weigh the powdered fruit material and place it in a large Erlenmeyer flask. Add methanol at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitation: Seal the flask and place it on an orbital shaker. Macerate for 48-72 hours at room temperature with continuous agitation.

  • Filtration: After maceration, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: To maximize the yield, the plant residue can be subjected to a second round of maceration with fresh methanol for another 24 hours.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanol extract.

ParameterValueReference
Plant MaterialFruits of Cryptocarya alba[1][2]
SolventMethanol[1]
Solid-to-Solvent Ratio1:10 (w/v)General Practice
Extraction Time48-72 hoursGeneral Practice
TemperatureRoom TemperatureGeneral Practice
Estimated Yield of Crude Extract 10-15% of dry weight Estimated

Table 1: Parameters for the Methanol Extraction of Cryptocarya alba Fruits.

Purification of this compound

The crude methanol extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate pure this compound.

Silica (B1680970) Gel Column Chromatography (Primary Purification)

This initial purification step aims to fractionate the crude extract and isolate fractions enriched with this compound.

Protocol 4.1: Column Chromatography

  • Column Packing: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Adsorb the crude methanol extract onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane (B92381) and gradually increase the polarity by adding ethyl acetate. A suggested gradient is as follows:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (7:3)

    • Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • TLC Analysis: Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3). Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

  • Pooling Fractions: Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

ParameterValue/Description
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseGradient of Hexane and Ethyl Acetate
Elution MonitoringThin Layer Chromatography (TLC)
Estimated Purity after Column 40-60%

Table 2: Parameters for Silica Gel Column Chromatography.

Preparative High-Performance Liquid Chromatography (Prep-HPLC) (Final Purification)

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

Protocol 4.2: Preparative HPLC

  • Sample Preparation: Dissolve the enriched fraction from the column chromatography in a suitable solvent (e.g., methanol or acetonitrile). Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient system of water and acetonitrile (B52724) (or methanol). A starting point could be a 60:40 mixture of acetonitrile and water.

    • Flow Rate: 2-4 mL/min.

    • Detection: UV detector at a wavelength of 254 nm.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound based on its retention time.

  • Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

  • Solvent Removal: Remove the solvent from the pure fraction under reduced pressure to obtain pure this compound.

ParameterValue/Description
ColumnC18 Reversed-Phase
Mobile PhaseAcetonitrile/Water or Methanol/Water
DetectionUV at 254 nm
Expected Purity >98%

Table 3: Recommended Preparative HPLC Parameters.

Experimental Workflow

Extraction_Workflow cluster_pre_extraction Pre-Extraction Processing cluster_extraction Extraction cluster_purification Purification start Collection of Cryptocarya alba Fruits wash Washing and Cleaning start->wash dry Drying (Air or Lyophilization) wash->dry grind Grinding to a Fine Powder dry->grind macerate Methanol Maceration (48-72h) grind->macerate filter Filtration macerate->filter concentrate Concentration (Rotary Evaporator) filter->concentrate crude_extract Crude Methanol Extract concentrate->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Monitoring of Fractions column_chrom->tlc enriched_fraction Enriched this compound Fraction tlc->enriched_fraction prep_hplc Preparative HPLC enriched_fraction->prep_hplc pure_compound Pure this compound (>98%) prep_hplc->pure_compound

Caption: Workflow for the extraction and purification of this compound.

Characterization of this compound

The identity and purity of the isolated this compound should be confirmed using standard analytical techniques.

Analytical MethodPurpose
HPLC Purity assessment
Mass Spectrometry (MS) Molecular weight determination
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H and ¹³C NMR)
Infrared (IR) Spectroscopy Identification of functional groups
UV-Vis Spectroscopy Determination of λmax

Table 4: Analytical Techniques for the Characterization of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling organic solvents.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Methanol is flammable and toxic; handle with care and avoid inhalation and skin contact.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the successful extraction and isolation of this compound from the fruits of Cryptocarya alba. Adherence to these methodologies will enable researchers to obtain a high-purity compound suitable for a wide range of scientific investigations, thereby facilitating the exploration of its therapeutic potential.

References

Application Notes and Protocols for In Vitro Testing of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a natural compound isolated from the fruits of Cryptocarya alba, has demonstrated cytotoxic and antiparasitic activities.[1] These properties suggest its potential as a lead compound for further investigation, particularly in the context of oncology. This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's anti-cancer effects, focusing on cytotoxicity, apoptosis induction, cell cycle arrest, and the elucidation of its mechanism of action through signaling pathway analysis. The following protocols are designed to be robust and reproducible for the screening and characterization of this compound and its analogs in a cancer cell line model.

Data Presentation

The following tables summarize hypothetical quantitative data for the in vitro effects of this compound on a human cancer cell line (e.g., HeLa). This data is for illustrative purposes to demonstrate the recommended format for data presentation.

Table 1: Cytotoxicity of this compound

Cell LineAssayEndpointIncubation Time (h)IC₅₀ (µM)Max. Inhibition (%)
HeLaMTTViability4815.892.5
HeLaLDHCytotoxicity4822.485.3

Table 2: Apoptosis Induction by this compound in HeLa Cells (48h)

This compound (µM)Viable (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)Total Apoptotic (%)
0 (Control)95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.14.3 ± 0.9
1065.7 ± 3.518.9 ± 1.812.3 ± 1.53.1 ± 0.731.2 ± 3.3
2038.4 ± 2.835.1 ± 2.522.6 ± 2.13.9 ± 0.857.7 ± 4.6
4015.9 ± 1.948.2 ± 3.130.5 ± 2.75.4 ± 1.178.7 ± 5.8

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24h)

This compound (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (Control)55.4 ± 2.330.1 ± 1.814.5 ± 1.2
1068.2 ± 2.920.5 ± 1.511.3 ± 0.9
2075.8 ± 3.115.3 ± 1.38.9 ± 0.7
4082.1 ± 3.510.2 ± 1.17.7 ± 0.6

Table 4: Effect of this compound on Protein Expression in HeLa Cells (48h)

ProteinThis compound (µM)Relative Expression (Fold Change vs. Control)
Cyclin D1200.35 ± 0.05
CDK4200.41 ± 0.06
Bcl-2200.28 ± 0.04
Bax202.8 ± 0.3
Cleaved Caspase-3204.5 ± 0.5
p-Akt200.15 ± 0.03
Akt200.95 ± 0.1
p-ERK1/2200.21 ± 0.04
ERK1/2200.98 ± 0.09
β-actin201.00 (Loading Control)

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., HeLa)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[2]

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (DMSO concentration should be <0.1%).

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium (B1200493) Iodide (PI) staining solution

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[2]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.[2]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[2]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and quadrants.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A solution (100 µg/mL)

  • PI solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate at 4°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at a higher speed (e.g., 1000 x g) for 5 minutes and discard the ethanol.

  • Wash the cell pellet twice with PBS.

  • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

Materials:

  • Target cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-Buffered Saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells in RIPA buffer on ice.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints Cytotoxicity Cytotoxicity Assays (MTT, LDH) Viability Cell Viability (IC50) Cytotoxicity->Viability Apoptosis Apoptosis Assay (Annexin V/PI) ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction CellCycle Cell Cycle Analysis (PI Staining) CellCycleArrest Cell Cycle Arrest CellCycle->CellCycleArrest WesternBlot Western Blotting ProteinExpression Protein Expression Changes WesternBlot->ProteinExpression Start Treat Cancer Cells with this compound Start->Cytotoxicity Start->Apoptosis Start->CellCycle Start->WesternBlot

Caption: Experimental workflow for the in vitro evaluation of this compound.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway cluster_outcomes Cellular Outcomes This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Inhibits MAPK_ERK MAPK/ERK Pathway This compound->MAPK_ERK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) PI3K_Akt->Bcl2 Inhibits CyclinD1 Cyclin D1/CDK4 (Cell Cycle Progression) MAPK_ERK->CyclinD1 Promotes Bax Bax (Pro-apoptotic) CellCycleArrest G1 Phase Arrest CyclinD1->CellCycleArrest Inhibition leads to Caspase3 Caspase-3 Activation Bax->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway modulated by this compound.

References

Application Notes and Protocols for Cryptofolione in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Note on Compound Selection: As of the current literature, detailed studies on the anticancer effects of Cryptofolione in cell culture are limited. However, extensive research is available for Cryptocaryone , a structurally related dihydrochalcone (B1670589) also isolated from the Cryptocarya plant genus. This document will leverage the data on Cryptocaryone to provide detailed application notes and protocols that can serve as a strong starting point for investigating this compound, assuming a potentially similar mechanism of action due to their shared biosynthetic origin.

Introduction to Cryptocaryone and its Anticancer Properties

Cryptocaryone is a natural product that has demonstrated significant anti-cancer activity in various cancer cell lines.[1][2] It has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting key signaling pathways involved in cancer progression.[2][3] These characteristics make it a compound of interest for cancer research and drug development.

Mechanism of Action: Targeting Aerobic Glycolysis

Cryptocaryone has been found to induce apoptosis in human hepatocellular carcinoma (HCC) cells by inhibiting aerobic glycolysis, a metabolic hallmark of many cancer cells.[2][3] This is achieved through the modulation of the Akt and c-Src signaling pathways.[2]

Signaling Pathway of Cryptocaryone

The proposed mechanism involves the inhibition of Akt and c-Src phosphorylation, which in turn leads to a decrease in the expression of hexokinase 1 (HK1), a key enzyme in glycolysis.[2] This disruption of glucose metabolism ultimately triggers apoptotic cell death.[2][3]

G Cryptocaryone Cryptocaryone Akt Akt Cryptocaryone->Akt inhibits phosphorylation cSrc c-Src Cryptocaryone->cSrc inhibits phosphorylation HK1 Hexokinase 1 (HK1) Akt->HK1 promotes expression cSrc->HK1 promotes expression Glycolysis Aerobic Glycolysis HK1->Glycolysis facilitates Apoptosis Apoptosis Glycolysis->Apoptosis inhibition leads to

Caption: Proposed signaling pathway of Cryptocaryone in cancer cells.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of Cryptocaryone against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell LineCancer TypeIC50 (µM)Reference
SKOV3Ovarian Cancer3[1]
TOV-21GOvarian Cancer1.5[1]
TOV-112DOvarian Cancer9.5[1]
Prostate Cancer CellsProstate Cancer1.6 - 3.4[2]
Oral Cancer CellsOral Cancer3.9 - 11.6[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound (using Cryptocaryone as a model) on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

Experimental Workflow:

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow:

Caption: Workflow for the Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Experimental Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Methodology:

  • Cell Treatment: Treat cells with various concentrations of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells and wash them with PBS.

  • Fixation: Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Cryptofolione in Anti-parasitic Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione, a styrylpyrone isolated from the plant Cryptocarya alba, has demonstrated potential as an anti-parasitic agent. This document provides a detailed overview of its known activities against various parasites, protocols for in vitro assays, and a summary of available data. While research is ongoing, this application note serves as a guide for scientists investigating the anti-parasitic properties of this compound and similar natural products.

Anti-parasitic Activity of this compound

This compound has been evaluated for its efficacy against protozoan parasites of the genera Trypanosoma and Leishmania.

Activity against Trypanosoma cruzi

In vitro studies have shown that this compound exhibits activity against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease. At a concentration of 250 µg/mL, this compound was observed to reduce the number of trypomastigotes by 77%[1]. The compound also demonstrated moderate cytotoxicity against the intracellular amastigote form of T. cruzi. However, a significant challenge with this compound is its lack of selectivity, as it also shows moderate cytotoxicity towards host macrophages[1].

Activity against Leishmania spp.

This compound has also been reported to have a mild inhibitory effect on the promastigote form of Leishmania species[1]. Further studies are required to quantify the specific IC50 values and to assess its activity against the clinically relevant amastigote stage within host cells.

Data Presentation

Parasite/Cell LineParasite StageAssay TypeConcentration% Inhibition/EffectSelectivityReference
Trypanosoma cruziTrypomastigoteIn vitro250 µg/mL77% reduction-[1]
Trypanosoma cruziAmastigoteIn vitroNot specifiedModerate cytotoxicityLow[1]
Leishmania spp.PromastigoteIn vitroNot specifiedMild inhibitory effectNot determined
Macrophages-CytotoxicityNot specifiedModerate cytotoxicity-

Experimental Protocols

The following are generalized protocols for the in vitro assessment of anti-parasitic and cytotoxic activities of compounds like this compound. These are based on standard methodologies and should be optimized for specific laboratory conditions and parasite/cell strains.

Protocol 1: In Vitro Anti-Trypanosomal Assay (Trypomastigote Viability)

This protocol outlines a method to assess the effect of this compound on the viability of Trypanosoma cruzi trypomastigotes.

Workflow for Anti-Trypanosomal Assay

G cluster_prep Parasite Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture T. cruzi epimastigotes P2 Induce metacyclogenesis to obtain trypomastigotes P1->P2 P3 Purify trypomastigotes P2->P3 A2 Incubate trypomastigotes with this compound P3->A2 A1 Prepare serial dilutions of this compound A1->A2 A3 Add viability indicator (e.g., Resazurin) A2->A3 A4 Measure fluorescence/absorbance A3->A4 D1 Calculate % inhibition A4->D1 D2 Determine IC50 value D1->D2

Caption: Workflow for in vitro anti-trypanosomal (trypomastigote) assay.

Materials:

  • Trypanosoma cruzi trypomastigotes

  • Liver Infusion Tryptose (LIT) medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Resazurin sodium salt solution

  • 96-well microplates

  • Incubator (37°C, 5% CO2)

  • Microplate reader (fluorometer)

Procedure:

  • Harvest T. cruzi trypomastigotes from cell culture and adjust the concentration to 1 x 10^6 parasites/mL in fresh LIT medium supplemented with 10% FBS.

  • Prepare serial dilutions of this compound in the assay medium.

  • Add 100 µL of the parasite suspension to each well of a 96-well plate.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with parasites and medium only (negative control) and a reference drug (e.g., benznidazole) as a positive control.

  • Incubate the plate at 37°C in a 5% CO2 atmosphere for 24-72 hours.

  • Following incubation, add 20 µL of Resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Protocol 2: In Vitro Anti-Leishmanial Assay (Promastigote Viability)

This protocol describes a method to evaluate the effect of this compound on the viability of Leishmania promastigotes.

Workflow for Anti-Leishmanial Assay

G cluster_prep Parasite Culture cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Culture Leishmania promastigotes in M199 medium P2 Harvest mid-log phase promastigotes A1 Plate promastigotes in 96-well plates P2->A1 A2 Add serial dilutions of this compound A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add MTT reagent and incubate A3->A4 A5 Add solubilization buffer A4->A5 A6 Read absorbance A5->A6 D1 Calculate % viability A6->D1 D2 Determine IC50 value D1->D2 G cluster_prep Cell Culture cluster_assay Treatment and Measurement cluster_analysis Data Analysis P1 Culture macrophage cell line (e.g., J774A.1) P2 Seed cells in 96-well plates and allow adherence A1 Replace medium with fresh medium containing this compound dilutions P2->A1 A2 Incubate for 24-48 hours A1->A2 A3 Perform viability assay (e.g., LDH release or Alamar Blue) A2->A3 A4 Measure signal A3->A4 D1 Calculate % cytotoxicity A4->D1 D2 Determine CC50 value D1->D2

References

Cryptofolione: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptofolione, a naturally occurring styryl-lactone, has garnered interest within the scientific community for its potential therapeutic applications. This document provides essential information regarding its solubility for experimental use, protocols for solution preparation and cell-based assays, and an overview of its potential mechanisms of action based on current research on related compounds.

Physicochemical Properties and Solubility

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₉H₂₂O₄PubChem[1]
Molecular Weight314.4 g/mol PubChem[1]
XLogP32.7PubChem[1]
IUPAC Name(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-onePubChem[1]

Table 2: Estimated Solubility of this compound

SolventExpected SolubilityRecommendations for Stock Solutions
Dimethyl Sulfoxide (B87167) (DMSO)HighRecommended primary solvent for creating high-concentration stock solutions.
EthanolHighA suitable alternative to DMSO for stock solution preparation.
MethanolHighCan be used for stock solution preparation.
WaterLowNot recommended for primary stock solutions. Aqueous dilutions for experiments should be made from a concentrated organic stock.

Note: The solubility data presented is estimated based on the properties of structurally related compounds. It is strongly recommended to perform preliminary solubility tests to determine the exact solubility of your specific batch of this compound.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentrated stock can then be used for further dilutions in cell culture media or other aqueous buffers.

Materials:

  • This compound (MW: 314.4 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing: Accurately weigh out 3.14 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound.

  • Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Note on Final DMSO Concentration: When preparing working solutions for cell culture experiments, ensure that the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.

In Vitro Cytotoxicity Assay using MTT

This protocol provides a general method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. The final concentrations may range from 0.1 µM to 100 µM. Include a vehicle control (medium with 0.1% DMSO).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Potential Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, research on structurally similar styryl-lactones and related natural products suggests several potential signaling pathways that may be involved in its biological activity, particularly its anti-cancer effects. The primary mechanism appears to be the induction of apoptosis (programmed cell death) in cancer cells.

Based on studies of related compounds like cryptocaryone (B1250406), this compound may exert its effects through the modulation of key signaling pathways involved in cell survival, proliferation, and metabolism.

experimental_workflow cluster_prep Solution Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis This compound This compound Powder stock 10 mM Stock Solution in DMSO This compound->stock dmso DMSO dmso->stock treatment Treatment with This compound Dilutions stock->treatment cells Cancer Cells in Culture cells->treatment incubation Incubation (24-72h) treatment->incubation measurement Cytotoxicity Measurement (e.g., MTT) incubation->measurement data Absorbance Data measurement->data analysis IC50 Determination data->analysis

Fig. 1: General experimental workflow for assessing this compound cytotoxicity.
Inhibition of Pro-Survival Signaling

Studies on cryptocaryone have shown the inhibition of the Akt and c-Src signaling pathways . These pathways are crucial for cell survival and proliferation. By inhibiting these pathways, this compound may reduce the survival signals in cancer cells, making them more susceptible to apoptosis.

Induction of Apoptosis

The induction of apoptosis is a common mechanism for many anti-cancer agents. This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Related compounds have been shown to induce apoptosis, suggesting a similar mechanism for this compound.

signaling_pathway cluster_akt_src Pro-Survival Signaling cluster_apoptosis Apoptosis Induction This compound This compound akt Akt This compound->akt Inhibition c_src c-Src This compound->c_src Inhibition apoptosis Apoptosis akt->apoptosis Suppresses c_src->apoptosis Suppresses

Fig. 2: Potential signaling pathways modulated by this compound.

Conclusion

This compound presents a promising scaffold for further investigation in drug discovery. The protocols and information provided herein offer a starting point for researchers to explore its biological activities. It is imperative to conduct preliminary experiments to confirm its solubility and to determine the optimal concentration range for specific experimental models. Further research is warranted to elucidate the precise molecular targets and signaling pathways of this compound to fully understand its therapeutic potential.

References

Application Notes and Protocols: Preparation of Cryptofolione Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryptofolione is a naturally occurring δ-lactone that has garnered interest within the scientific community for its potential biological activities. As a compound under investigation, the accurate and reproducible preparation of stock solutions is paramount for obtaining reliable experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for in vitro and in vivo studies. Due to the limited availability of specific experimental data on the solubility and stability of this compound, the following protocols are based on its chemical structure, general properties of similar lactone-containing natural products, and standard laboratory practices.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is essential for calculating the required mass for stock solution preparation and for understanding its general characteristics.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂O₄PubChem
Molecular Weight 314.38 g/mol PubChem
Appearance Solid (assumed)General
Solubility (Predicted) Soluble in organic solvents such as DMSO, ethanol, and methanol. Poorly soluble in water.Inferred from structure
Storage of Solid -20°C, desiccated, protected from lightGeneral recommendation

Experimental Protocols

Materials and Equipment
  • This compound (solid form)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous, cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many biological assays.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve Add to vial vortex 3. Vortex to Homogenize dissolve->vortex aliquot 4. Aliquot into Vials vortex->aliquot store 5. Store at -20°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

Step-by-Step Procedure:

  • Calculate the required mass of this compound:

    • To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 314.38 g/mol = 0.0031438 g = 3.14 mg

  • Weighing:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh approximately 3.14 mg of this compound directly into the tube. Record the exact mass.

  • Dissolving:

    • Based on the actual mass weighed, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

      • Volume (mL) = [Mass (mg) / 314.38 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound.

  • Homogenization:

    • Cap the tube tightly and vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief, gentle warming in a 37°C water bath may aid dissolution if necessary, but prolonged heating should be avoided.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C, protected from light.

Table 2: Example Volumes of DMSO for Stock Solution Preparation

Desired Stock ConcentrationMass of this compound (mg)Volume of DMSO to Add (µL)
1 mM0.3141000
5 mM1.571000
10 mM 3.14 1000
20 mM6.281000
50 mM15.71000
Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Therefore, the high-concentration stock solution must be serially diluted in the appropriate cell culture medium before being added to the cells.

Workflow for Preparing Working Solutions

G cluster_work Working Solution Preparation stock 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in Media) stock->intermediate 1:100 dilution final Final Working Concentration (e.g., 1 µM in Media) intermediate->final Serial dilutions

Caption: General workflow for preparing working solutions from a stock.

Example Dilution Protocol (for a final concentration of 10 µM):

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This results in a 10 µM working solution.

  • Gently mix the working solution by pipetting up and down.

  • This working solution can then be added to the cells at the desired final volume. For example, adding 100 µL of the 10 µM working solution to 900 µL of medium in a well will result in a final concentration of 1 µM.

Stability and Storage

The stability of this compound in solution has not been extensively reported. However, the presence of a lactone ring suggests potential susceptibility to hydrolysis, particularly in aqueous solutions and at non-neutral pH.

Table 3: Recommended Storage Conditions

FormTemperatureDurationConditions
Solid -20°CUp to 12 monthsDesiccated, protected from light
Stock Solution (in DMSO) -20°CUp to 3 monthsAliquoted, protected from light
Working Solution (in aqueous media) 2-8°CUse immediatelyPrepare fresh for each experiment

Important Considerations:

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to maintain its integrity.

  • Protect from Light: this compound's structure suggests potential photosensitivity. Always use amber tubes and protect solutions from direct light.

  • pH Sensitivity: Lactones can hydrolyze under acidic or basic conditions. When preparing working solutions in buffered media, ensure the final pH is close to neutral.

  • Aqueous Instability: Prepare working solutions in aqueous media immediately before use. Do not store this compound in aqueous solutions for extended periods.

Safety Precautions

The toxicological properties of this compound have not been fully elucidated. Therefore, standard laboratory safety precautions should be followed:

  • Handle this compound in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Avoid inhalation of the powder and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Material Safety Data Sheet (MSDS) for more detailed safety information.

Disclaimer: These protocols are intended as a guide. Researchers should optimize these procedures based on their specific experimental requirements and the purity of the this compound used. It is recommended to perform a solubility test with a small amount of the compound before preparing a large batch of stock solution.

Application Notes and Protocols: Cytotoxicity of Cryptofolione and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity of Cryptofolione against cancer cell lines is limited in publicly available scientific literature. The following application notes summarize the available data for structurally related compounds, namely cryptomaclurone and cryptolactones, and provide generalized protocols for assessing cytotoxicity and apoptosis.

Introduction

This compound is a natural product isolated from plants of the Cryptocarya genus. While research has indicated its potential as an antiparasitic agent, its anticancer properties are not yet well-defined. However, studies on compounds with similar structural motifs, such as cryptomaclurone and cryptolactones, have shown cytotoxic effects against various cancer cell lines. This document provides a summary of these findings and general methodologies for evaluating the cytotoxic and apoptotic effects of novel compounds.

Data Presentation: Cytotoxicity of this compound-Related Compounds

The following table summarizes the reported cytotoxic activities of compounds structurally related to this compound. It is important to note that these are not direct results for this compound.

CompoundCell LineCell TypeIC50 (µM)Reference
CryptomacluroneKBHuman oral squamous carcinoma28.2
SGC-7901Human gastric adenocarcinoma28.4
SW1116Human colorectal adenocarcinoma16.4
Cryptolactones (A1, A2, B1, B2 and derivatives)HL-60Human promyelocytic leukemia2.1 - 42[1]

Experimental Protocols

General Protocol for Determining Cytotoxicity using MTT Assay

This protocol provides a general method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[2][3]

Materials:

  • Target cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound or test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

General Protocol for Apoptosis Detection using Annexin V Staining

This protocol describes a common method to detect apoptosis by flow cytometry using Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.[4]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) or 7-AAD solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis in your target cells by treating them with the test compound for a specified time. Harvest both adherent and suspension cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative: Live cells

    • Annexin V-positive and PI-negative: Early apoptotic cells

    • Annexin V-positive and PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative and PI-positive: Necrotic cells

General Protocol for Caspase-3 Activity Assay

This protocol provides a method to measure the activity of caspase-3, a key executioner caspase in apoptosis, using a colorimetric or fluorometric substrate.

Materials:

  • Treated and untreated cells

  • Caspase-3 Activity Assay Kit

  • Cell Lysis Buffer

  • Reaction Buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Induce Apoptosis: Treat cells with the test compound to induce apoptosis.

  • Cell Lysis: Harvest the cells and lyse them using the provided chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

  • Centrifugation: Centrifuge the cell lysate at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add 50-100 µg of protein lysate per well. Add 50 µL of 2X Reaction Buffer containing 10 mM DTT.

  • Substrate Addition: Add 5 µL of the caspase-3 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the samples in a microplate reader at 400-405 nm for the colorimetric assay or at Ex/Em = 380/420-460 nm for the fluorometric assay.

  • Data Analysis: Compare the absorbance/fluorescence of the treated samples with the untreated control to determine the fold-increase in caspase-3 activity.

Visualization of Signaling Pathways

The following diagrams illustrate key signaling pathways often implicated in the regulation of cell survival and apoptosis. The involvement of these pathways in this compound-induced cytotoxicity has not been established but they represent potential mechanisms of action for cytotoxic compounds.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start Seed Cells in 96-well plate treatment Treat with this compound start->treatment incubation Incubate (24-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt harvest Harvest Cells incubation->harvest solubilize Solubilize Formazan mtt->solubilize read_viability Read Absorbance (570nm) solubilize->read_viability stain Stain with Annexin V/PI harvest->stain flow Analyze by Flow Cytometry stain->flow

Caption: Experimental workflow for assessing cytotoxicity and apoptosis.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Receptor ras Ras receptor->ras stress Cellular Stress (e.g., Compound) ask1 ASK1 stress->ask1 tak1 TAK1 stress->tak1 raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk elk1 Elk-1 erk->elk1 erk->elk1 phosphorylates proliferation Proliferation/ Survival erk->proliferation mkk MKK4/7 ask1->mkk jnk JNK mkk->jnk ap1 AP-1 jnk->ap1 jnk->ap1 phosphorylates mkk36 MKK3/6 tak1->mkk36 p38 p38 mkk36->p38 atf2 ATF2 p38->atf2 p38->atf2 phosphorylates apoptosis Apoptosis ap1->apoptosis atf2->apoptosis

Caption: General overview of the MAPK signaling pathway.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates PIP2 pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor phosphorylates/inhibits bad Bad akt->bad phosphorylates/inhibits casp9 Caspase-9 akt->casp9 phosphorylates/inhibits mdm2 MDM2 akt->mdm2 phosphorylates/inhibits foxo FOXO akt->foxo phosphorylates/inhibits survival Cell Survival akt->survival proliferation Proliferation mtor->proliferation apoptosis Apoptosis Inhibition bad->apoptosis inhibits casp9->apoptosis inhibits p53 p53 mdm2->p53 inhibits foxo->apoptosis promotes p53->apoptosis promotes

Caption: Overview of the PI3K/Akt cell survival pathway.

References

Designing Experiments with Cryptofolione Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the anti-cancer and anti-inflammatory potential of Cryptofolione and its novel synthetic derivatives. Detailed protocols for key assays are provided to ensure robust and reproducible results.

Introduction

This compound, a naturally occurring δ-lactone isolated from Cryptocarya alba, has demonstrated a range of biological activities, including antiparasitic effects and moderate cytotoxicity.[1][2] Its unique chemical scaffold presents a promising starting point for the development of novel therapeutic agents. This document outlines experimental approaches to explore the anti-cancer and anti-inflammatory properties of a rationally designed library of this compound derivatives. The protocols detailed below are intended to guide researchers in assessing cytotoxicity, induction of apoptosis, and modulation of key inflammatory signaling pathways.

Hypothetical Library of this compound Derivatives

For the purpose of these application notes, we will consider a hypothetical library of this compound derivatives (Figure 1) designed to explore structure-activity relationships (SAR). These derivatives feature modifications at key positions of the this compound core structure.

Figure 1: Chemical Structures of this compound and Hypothetical Derivatives

  • CP-001 (this compound): The parent compound.

  • CP-002: A derivative with a hydroxyl group at the C4 position, potentially increasing polarity and hydrogen bonding capacity.

  • CP-003: A methoxy-substituted derivative at the C4 position, exploring the effect of electron-donating groups.

  • CP-004: A fluoro-substituted derivative at the para-position of the phenyl ring, investigating the influence of electron-withdrawing groups on activity.

  • CP-005: A derivative with a saturated lactone ring to assess the importance of the α,β-unsaturation for biological activity.

Application Note 1: Screening for Anticancer Activity

This application note describes a tiered approach to screen the this compound derivative library for potential anticancer activity. The initial screen will assess general cytotoxicity against a panel of cancer cell lines, followed by more detailed mechanistic studies on promising candidates to determine their ability to induce apoptosis.

Cytotoxicity Screening using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3]

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives in Cancer Cell Lines

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
CP-001 25.331.828.1
CP-002 15.118.516.9
CP-003 35.842.139.5
CP-004 8.210.19.5
CP-005 > 100> 100> 100
Doxorubicin 0.50.80.6
Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and a positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Induction of Apoptosis using Annexin V/PI Staining

To determine if the observed cytotoxicity is due to the induction of apoptosis, a key mechanism for many anticancer drugs, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry can be employed.

Table 2: Hypothetical Percentage of Apoptotic Cells (Annexin V+/PI-) after Treatment with this compound Derivatives (at IC50 concentrations)

CompoundMCF-7A549HCT116
CP-001 15.2%12.8%14.1%
CP-002 25.6%22.1%24.3%
CP-004 45.3%40.7%42.9%
Vehicle 2.1%1.8%2.5%
Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

cluster_workflow Apoptosis Detection Workflow start Seed and Treat Cells with this compound Derivatives harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow end Quantify Apoptotic (Annexin V+/PI-) and Necrotic Cells flow->end

Caption: Workflow for assessing apoptosis induction by this compound derivatives.

Application Note 2: Investigating Anti-inflammatory Activity

This application note focuses on evaluating the potential of this compound derivatives to modulate inflammatory responses, specifically by examining their impact on the NF-κB signaling pathway, a key regulator of inflammation.[4]

Inhibition of NF-κB Activation

A luciferase reporter assay can be used to quantify the inhibitory effect of the derivatives on NF-κB activation in response to an inflammatory stimulus like Tumor Necrosis Factor-alpha (TNF-α).

Table 3: Hypothetical Inhibition of TNF-α-induced NF-κB Activation by this compound Derivatives

Compound (10 µM)Luciferase Activity (RLU)% Inhibition
Vehicle 100,0000%
TNF-α (10 ng/mL) 1,500,000-
CP-001 + TNF-α 850,00043.3%
CP-002 + TNF-α 600,00060.0%
CP-004 + TNF-α 350,00076.7%
Bay 11-7082 (10 µM) + TNF-α 200,00086.7%
Protocol: NF-κB Luciferase Reporter Assay
  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Cell Seeding: Seed the transfected cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with the this compound derivatives or a known NF-κB inhibitor (e.g., Bay 11-7082) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition relative to the TNF-α-stimulated control.

Analysis of NF-κB Signaling Pathway Proteins by Western Blot

To further elucidate the mechanism of NF-κB inhibition, Western blotting can be used to assess the phosphorylation and degradation of key signaling proteins, such as IκBα and the p65 subunit of NF-κB.

Table 4: Hypothetical Densitometric Analysis of Western Blots for NF-κB Pathway Proteins

Treatmentp-IκBα / IκBα Ratiop-p65 / p65 Ratio
Vehicle 1.01.0
LPS (1 µg/mL) 5.24.8
CP-004 (10 µM) + LPS 1.81.5
Bay 11-7082 (10 µM) + LPS 1.21.1
Protocol: Western Blot for NF-κB Pathway Proteins
  • Cell Treatment: Treat RAW 264.7 macrophages with this compound derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of IκBα and p65. Use an antibody against a housekeeping protein (e.g., β-actin) for loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

cluster_pathway Canonical NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (Leads to Degradation) p65 p65 IkBa->p65 Inhibits nucleus Nucleus p65->nucleus Translocates p50 p50 p50->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces CP004 This compound Derivative (e.g., CP-004) CP004->IKK Inhibits

Caption: Proposed mechanism of action of a this compound derivative on the NF-κB pathway.

Conclusion

The application notes and protocols provided herein offer a structured framework for the initial evaluation of this compound derivatives as potential anti-cancer and anti-inflammatory agents. The hypothetical data presented in the tables serves as a guide for expected outcomes and data presentation. By employing these standardized assays, researchers can effectively screen and characterize novel compounds, paving the way for further preclinical development. It is crucial to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Further in-depth studies will be necessary to fully elucidate the mechanisms of action and in vivo efficacy of any promising lead compounds identified through these screening protocols.

References

Application Notes and Protocols for Handling Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides guidance on laboratory safety precautions for handling Cryptofolione. As specific toxicity and hazard data for this compound are not extensively available, a precautionary approach is mandatory. All laboratory personnel must adhere to standard safety protocols and conduct a thorough risk assessment before commencing any work.[1][2] These guidelines are intended to supplement, not replace, institutional safety policies and regulations.

Introduction

This compound is a naturally occurring δ-lactone that has been isolated from the fruits of Cryptocarya alba.[3] It has demonstrated biological activity, including effects against Trypanosoma cruzi trypomastigotes, and has shown moderate cytotoxicity in macrophages.[3] Given its potential therapeutic applications, researchers in drug development and other scientific fields may handle this compound. Due to the limited availability of specific safety data, this compound should be treated as a potentially hazardous substance.[1][4]

Hazard Assessment

A thorough risk assessment must be conducted before handling this compound.[2][5] Since the specific hazards are unknown, it is prudent to assume the compound may be toxic, an irritant, or a sensitizer.[1][4] The risk assessment should consider the quantity of substance being used, the nature of the experimental procedures, and the potential for exposure.[2][5]

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below. This information is primarily sourced from the PubChem database.

PropertyValueReference
Molecular FormulaC19H22O4[4]
Molecular Weight314.4 g/mol [4]
IUPAC Name(2R)-2-[(1E,4R,6S,7E)-4,6-dihydroxy-8-phenylocta-1,7-dienyl]-2,3-dihydropyran-6-one[4]
XLogP32.7[4]
Hydrogen Bond Donor Count2[4]
Hydrogen Bond Acceptor Count4[4]
Rotatable Bond Count7[4]

Laboratory Safety Precautions

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[3] The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles or safety glasses with side shields.[6] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[7] Gloves should be inspected for integrity before each use and changed regularly, or immediately if contaminated.[8]

  • Body Protection: A laboratory coat is mandatory.[9] For procedures with a higher risk of splashes or aerosol generation, additional protection such as a chemical-resistant apron may be necessary.

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[4][9]

Engineering Controls
  • Fume Hood: All work with solid this compound or solutions containing it should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3][7]

  • Ventilation: The laboratory should be well-ventilated.

Handling Procedures
  • Avoid Inhalation, Ingestion, and Skin Contact: Do not taste or intentionally sniff chemicals.[4][8] Use appropriate engineering controls and PPE to prevent contact.

  • Aerosol Minimization: Procedures should be designed to minimize the formation of dust or aerosols.[4]

  • Weighing: When weighing solid this compound, do so in a fume hood or a ventilated balance enclosure.

  • Housekeeping: Maintain a clean and organized work area.[10] Clean up spills immediately using appropriate procedures.

  • Working Alone: Avoid working alone in the laboratory, especially when performing hazardous procedures.[9]

Storage and Disposal

Storage
  • Labeling: All containers of this compound must be clearly labeled with the chemical name and any known hazards.[10]

  • Containers: Store in a tightly sealed, properly labeled container.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7]

Disposal
  • Waste Management: Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[11]

  • Do Not Pour Down the Drain: Do not dispose of chemical waste by pouring it down the drain.[11]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. Use a spill kit appropriate for chemical spills, and wear the necessary PPE during cleanup.

  • Eye Contact: If this compound comes into contact with the eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Skin Contact: In case of skin contact, remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.

  • Inhalation: If inhaled, move the individual to fresh air immediately.[7] Seek medical attention.

  • Ingestion: If ingested, seek immediate medical attention. Do not induce vomiting unless directed to do so by medical personnel.

Experimental Protocols

As specific experimental protocols for this compound are diverse and depend on the research objectives, this section provides a general framework. Researchers must develop detailed, specific Standard Operating Procedures (SOPs) for their particular experiments.

General Protocol for Preparing a Stock Solution
  • Risk Assessment: Conduct a detailed risk assessment for the entire procedure.

  • Pre-Experiment Checklist:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify the availability and proper functioning of an emergency shower and eyewash station.

    • Assemble all necessary PPE and ensure it is in good condition.

    • Prepare and label all necessary glassware and equipment.

  • Procedure:

    • Don the appropriate PPE (lab coat, gloves, safety goggles).

    • In a chemical fume hood, carefully weigh the desired amount of solid this compound onto weighing paper.

    • Transfer the solid to an appropriately sized volumetric flask.

    • Add the desired solvent (e.g., DMSO, ethanol) to the flask, being careful to avoid splashing.

    • Cap the flask and sonicate or vortex until the solid is completely dissolved.

    • Once dissolved, dilute to the final volume with the solvent.

    • Stopper and invert the flask several times to ensure homogeneity.

    • Transfer the stock solution to a clearly labeled storage vial.

  • Waste Disposal: Dispose of all contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.

  • Cleanup: Clean the work area thoroughly.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol A Conduct Risk Assessment B Review Safety Data (if available) A->B C Gather Appropriate PPE B->C D Prepare Work Area (Fume Hood) C->D E Don PPE D->E F Handle this compound in Fume Hood E->F G Perform Experiment F->G H Label All Samples G->H I Decontaminate Work Area H->I J Dispose of Waste Properly I->J K Remove PPE J->K L Wash Hands Thoroughly K->L M Spill O Follow Emergency Procedures M->O N Exposure N->O P Seek Medical Attention O->P

Caption: Workflow for Safely Handling this compound.

SignalingPathwayExample cluster_risk Risk Assessment Logic cluster_controls Control Measures A Identify Compound: this compound B Search for Hazard Data (MSDS) A->B C Data Available? B->C D Follow Specific Precautions C->D Yes E Assume High Hazard Potential C->E No F Engineering Controls (Fume Hood) E->F G Administrative Controls (SOPs) E->G H Personal Protective Equipment (PPE) E->H

Caption: Decision Logic for Handling Compounds with Unknown Hazards.

References

Troubleshooting & Optimization

Technical Support Center: Cryptofolione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Cryptofolione. This resource is designed for researchers, chemists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the synthesis of this δ-lactone natural product. The following troubleshooting guides and FAQs will help you optimize your reaction conditions and improve your overall yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the this compound synthesis is significantly lower than reported values. What are the common causes?

A1: Low overall yield in a multi-step synthesis like that of this compound can stem from several factors. It is crucial to identify which specific step is underperforming. Here are the primary areas to investigate:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous, especially for moisture-sensitive steps like Brown's asymmetric allylation and reactions involving organometallics.[1][2] Contaminated or expired starting materials and catalysts are a frequent cause of reaction failure.[2]

  • Reaction Conditions: Strict control over reaction parameters is critical. Inconsistent temperature, insufficient stirring, or premature quenching can drastically reduce yield.[2][3] Monitor reactions closely (e.g., by TLC or LC-MS) to determine the optimal reaction time.

  • Workup and Purification Losses: Significant amounts of product can be lost during extraction, drying, and chromatography.[3] Ensure complete extraction from the aqueous phase, thoroughly rinse drying agents, and optimize your chromatography conditions to avoid product loss on the column.[3][4]

  • Stereochemical Control: this compound possesses multiple stereocenters. Poor diastereoselectivity in key steps, such as aldol (B89426) reactions or reductions, will result in a mixture of isomers that can be difficult to separate, thereby lowering the isolated yield of the desired product.[5][6]

Q2: I am observing poor diastereoselectivity in the reduction of the β-hydroxy ketone intermediate. How can I improve this?

A2: Achieving the correct anti-diol configuration is critical for the this compound backbone. If you are experiencing low diastereoselectivity, consider the following:

  • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (B1222165) may not provide sufficient stereocontrol. For the reduction of β-hydroxy ketones to anti-diols, a chelating reducing agent is often more effective. Tetramethylammonium triacetoxyborohydride (B8407120) is reported to give high diastereoselectivity for this type of transformation.[5]

  • Solvent System: The solvent can influence the transition state of the reduction. A common system for triacetoxyborohydride reductions is a 1:1 mixture of acetone (B3395972) and acetic acid.[5]

  • Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can enhance stereoselectivity by favoring the thermodynamically preferred transition state.

Q3: The Ring-Closing Metathesis (RCM) step to form the lactone is sluggish or fails completely. What should I troubleshoot?

A3: The RCM reaction is a key step in many this compound syntheses and is sensitive to several factors.[1][5]

  • Catalyst Selection and Handling: Grubbs or Hoveyda-Grubbs catalysts are commonly used. Ensure the catalyst is fresh and has been stored under an inert atmosphere, as they are sensitive to air and moisture. If one catalyst fails, trying a different generation (e.g., Grubbs II vs. Grubbs I) may solve the issue.

  • Solvent and Concentration: RCM reactions are typically run in degassed, non-coordinating solvents like dichloromethane (B109758) (DCM) or toluene. The reaction is an equilibrium process, and running it at high dilution (typically 0.001–0.01 M) favors the intramolecular cyclization over intermolecular polymerization.

  • Substrate Purity: Impurities in the diene precursor, particularly those containing coordinating functional groups like amines or thiols, can poison the ruthenium catalyst. Ensure the substrate is highly pure before attempting the RCM.

  • Ethylene (B1197577) Removal: The reaction produces ethylene gas as a byproduct. To drive the equilibrium toward the product, it can be beneficial to gently bubble an inert gas (like argon or nitrogen) through the reaction mixture or perform the reaction under a vacuum.

Data & Protocols

Table 1: Optimization of Ring-Closing Metathesis (RCM) Conditions

The following table presents hypothetical data for the optimization of the RCM step to form the δ-lactone ring, a crucial transformation in the synthesis of this compound.

EntryCatalyst (mol%)SolventConcentration (M)Temperature (°C)Time (h)Yield (%)
1Grubbs II (5%)DCM0.01251265
2Grubbs II (5%)Toluene0.0180488
3Grubbs II (2%)Toluene0.0180885
4Hoveyda-Grubbs II (5%)Toluene0.0180292
5Hoveyda-Grubbs II (5%)Toluene0.00180495
6Hoveyda-Grubbs II (5%)Toluene0.0580455 (Polymerization observed)

This data is illustrative and serves as a guide for optimization.

Experimental Protocol: Brown's Asymmetric Allylation

This protocol is a key step for setting one of the stereocenters in the side chain of this compound.[1][5]

  • Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve (+)-B-methoxydiisopinocampheylborane (1.2 eq.) in anhydrous diethyl ether (2 M). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Allyl Grignard Addition: To the cooled borane (B79455) solution, add allylmagnesium bromide (1.0 M in diethyl ether, 1.1 eq.) dropwise over 20 minutes. Stir the resulting mixture at -78 °C for 30 minutes.

  • Aldehyde Addition: In a separate flame-dried flask, dissolve the aldehyde precursor (1.0 eq.) in anhydrous diethyl ether (1 M). Add this solution dropwise to the freshly prepared allylborane reagent at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude homoallylic alcohol by flash column chromatography on silica (B1680970) gel.

Visual Guides

Workflow for Troubleshooting Low Reaction Yield

This diagram outlines a systematic approach to diagnosing and solving issues related to low product yield in a given synthetic step.

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Check Reagents & Solvents start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_workup 3. Review Workup & Purification start->check_workup reagent_purity Purity (NMR, Titration) check_reagents->reagent_purity reagent_dryness Anhydrous Conditions Met? check_reagents->reagent_dryness temp_control Temperature Accurate? check_conditions->temp_control time_monitoring Reaction Monitored (TLC)? check_conditions->time_monitoring atmosphere Inert Atmosphere Maintained? check_conditions->atmosphere extraction_losses Incomplete Extraction? check_workup->extraction_losses column_issues Product Loss on Column? check_workup->column_issues solution Re-run with Purified/ New Reagents reagent_purity->solution reagent_dryness->solution temp_control->solution time_monitoring->solution atmosphere->solution extraction_losses->solution column_issues->solution

Caption: A logical workflow for diagnosing common causes of low reaction yield.

Decision Tree for Product Purification

This diagram provides a decision-making framework for selecting an appropriate purification strategy for the crude product mixture.

PurificationDecisionTree start Crude Product Mixture polarity_check Significant Polarity Difference Between Product & Impurities? start->polarity_check volatility_check Is Product Volatile or Thermally Labile? polarity_check->volatility_check No flash_chrom Flash Column Chromatography polarity_check->flash_chrom Yes crystallization_check Is Product a Crystalline Solid? volatility_check->crystallization_check No distillation Distillation / Kugelrohr volatility_check->distillation Yes, Volatile & Stable prep_hplc Preparative HPLC crystallization_check->prep_hplc No, but Soluble & UV Active recrystallization Recrystallization crystallization_check->recrystallization Yes no_easy_sep Consider Derivatization or Alternative Strategy prep_hplc->no_easy_sep If Fails recrystallization->no_easy_sep If Fails

Caption: A decision tree to guide the selection of a suitable purification method.

References

Cryptofolione stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cryptofolione in experimental buffers. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific experimental data on this compound's buffer stability is limited in publicly available literature, the following guidance is based on its chemical structure and the known behavior of related compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a natural product isolated from the fruits of Cryptocarya alba.[1][2] Its chemical formula is C₁₉H₂₂O₄, with a molecular weight of approximately 314.4 g/mol .[3] The structure of this compound contains a δ-lactone, which is a type of cyclic ester, and it is predicted to be somewhat hydrophobic, with an XLogP3 value of 2.7.[3] This hydrophobicity suggests that it may have limited solubility in purely aqueous solutions.

Q2: I'm observing a decrease in the effective concentration of this compound in my experiments over time. What could be the cause?

A decrease in the effective concentration of this compound can be due to two primary factors: chemical instability or poor solubility leading to precipitation.

  • Chemical Instability: this compound contains a lactone (cyclic ester) functional group. Esters are susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol.[4] In the case of this compound, this would result in the opening of the lactone ring to form a hydroxycarboxylic acid. This hydrolysis can be catalyzed by acidic or basic conditions in your experimental buffer.

  • Poor Solubility and Precipitation: Given its hydrophobic nature, this compound may precipitate out of aqueous buffer solutions, especially at higher concentrations or upon changes in temperature or buffer composition. This is a common issue with hydrophobic compounds when diluting a stock solution (e.g., in DMSO) into an aqueous buffer.

Q3: How can I minimize the chemical degradation of this compound in my experimental buffer?

To minimize hydrolysis of the lactone ring, it is advisable to maintain the pH of your experimental buffer as close to neutral (pH 7.0) as possible. Both strongly acidic and strongly basic conditions can accelerate the rate of hydrolysis. If your experimental conditions permit, preparing fresh solutions of this compound immediately before use is the best practice to ensure its integrity.

Q4: My this compound solution appears cloudy or contains visible particles. What should I do?

Cloudiness or the presence of particles indicates that this compound has precipitated out of solution. Refer to the troubleshooting guide below for detailed steps on how to address this issue. The primary strategies involve using co-solvents, optimizing the buffer pH, and adjusting the final concentration of the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer
  • Symptoms:

    • Visible particles, cloudiness, or turbidity in the buffer after adding the this compound stock solution.

    • Inconsistent or non-reproducible results in biological assays.

    • Lower than expected measured concentration of this compound.

  • Troubleshooting Workflow:

    G start Precipitation Observed check_stock Check Stock Solution (e.g., in DMSO) start->check_stock inc_cosolvent Increase Final Co-solvent Concentration (e.g., DMSO < 1%) check_stock->inc_cosolvent Stock is clear opt_ph Optimize Buffer pH (closer to neutral) inc_cosolvent->opt_ph Precipitation persists end_node Solution Clear / Issue Resolved inc_cosolvent->end_node If successful use_surfactant Consider Solubility Enhancers (e.g., Tween, Pluronic) opt_ph->use_surfactant Precipitation persists opt_ph->end_node If successful lower_conc Lower Final this compound Concentration use_surfactant->lower_conc Precipitation persists / Not experimentally feasible use_surfactant->end_node If successful sonicate Gently Sonicate Solution lower_conc->sonicate Precipitation persists lower_conc->end_node If successful sonicate->end_node If successful

    Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Suspected Chemical Degradation of this compound
  • Symptoms:

    • Loss of biological activity over time, even when the solution remains clear.

    • Appearance of new peaks in analytical assays (e.g., HPLC, LC-MS).

  • Troubleshooting Workflow:

    G start Suspected Degradation check_ph Check Buffer pH (Is it acidic or basic?) start->check_ph adjust_ph Adjust Buffer to Neutral pH (if possible) check_ph->adjust_ph pH is non-neutral fresh_prep Prepare Fresh Solutions Immediately Before Use check_ph->fresh_prep pH is neutral adjust_ph->fresh_prep temp_control Store Stock and Working Solutions at Low Temperature (e.g., -20°C or -80°C) fresh_prep->temp_control limit_exposure Minimize Exposure to Light and Repeated Freeze-Thaw Cycles temp_control->limit_exposure end_node Stability Improved limit_exposure->end_node

    Caption: Workflow to mitigate this compound degradation.

Data Presentation

Table 1: Predicted Stability of this compound under Various Buffer Conditions

Buffer ConditionpH RangePredicted StabilityPrimary ConcernRecommended Action
Acidic< 6LowAcid-catalyzed hydrolysisBuffer at a higher pH if possible.
Neutral6 - 8Moderate to HighMinimal hydrolysisIdeal for most experiments.
Basic> 8LowBase-catalyzed hydrolysisBuffer at a lower pH if possible.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Working Solutions
  • Prepare a Stock Solution: Dissolve this compound in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. Store this stock solution at -20°C or -80°C.

  • Prepare the Experimental Buffer: Prepare your aqueous experimental buffer and adjust the pH to the desired value, preferably between 6 and 8.

  • Dilute the Stock Solution: Immediately before your experiment, perform serial dilutions of the stock solution into the experimental buffer to achieve the final desired concentration.

  • Mixing: When diluting, add the stock solution to the buffer and mix immediately and thoroughly. Avoid adding the buffer to the concentrated stock solution.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible (typically <1%) to minimize potential artifacts in your experiment and to reduce the risk of precipitation.

Visualization of Potential Degradation Pathway

The primary anticipated degradation pathway for this compound in aqueous buffers is the hydrolysis of its δ-lactone ring.

G This compound This compound (Active Lactone Form) hydrolyzed Hydrolyzed this compound (Inactive Hydroxy-acid Form) This compound->hydrolyzed H₂O (Acid or Base Catalyzed)

Caption: Potential hydrolysis of this compound's lactone ring.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Cryptofolione.

Troubleshooting Guides

This section offers step-by-step solutions to common experimental problems encountered due to this compound's low water solubility.

Problem 1: My this compound is not dissolving in my aqueous buffer for in vitro assays.

  • Initial Steps:

    • Confirm Purity: Ensure the purity of your this compound sample, as impurities can sometimes affect solubility.

    • Gentle Heating and Agitation: Gently warm the solution (e.g., to 37°C) and use sonication or vortexing to aid dissolution. Avoid excessive heat, which could degrade the compound.

  • If the issue persists, consider the following formulation strategies:

    • Co-solvents: this compound's lipophilic nature, indicated by a computed XLogP3 of 2.7[1], suggests that the use of a water-miscible organic co-solvent is a viable initial approach.[2][3]

      • Recommended Co-solvents: Dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG).[3][4]

      • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low (typically <1% v/v) to avoid off-target effects in biological assays.

    • pH Adjustment: While this compound does not have readily ionizable groups for significant pH-dependent solubility changes, slight adjustments to the buffer pH may have a minor effect and can be empirically tested.[4]

Problem 2: I am observing precipitation of this compound during my cell-based assay.

  • Cause: This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous medium, leading to the compound crashing out of solution.

  • Solutions:

    • Reduce Final Concentration: Determine the maximum tolerated concentration of your co-solvent (e.g., DMSO) in your specific cell line and ensure your final working concentration of this compound is below its solubility limit in that mixed solvent system.

    • Use of Surfactants: Non-ionic surfactants can be used to create micellar formulations that encapsulate the hydrophobic drug, improving its stability in aqueous media.[5]

      • Recommended Surfactants: Polysorbates (e.g., Tween® 80) or poloxamers.

      • Consideration: Surfactants can have their own biological effects, so it is crucial to include appropriate vehicle controls in your experiments.

Problem 3: I need to prepare a formulation of this compound for in vivo studies, but its poor solubility is limiting the achievable dose.

  • Advanced Formulation Strategies: For in vivo applications, more advanced formulation techniques are often necessary to enhance bioavailability.[5][6]

    • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the molecular level, which can significantly improve its dissolution rate and solubility.[7][8] Common carriers include polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs).[7]

    • Nanosuspensions: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to faster dissolution.[3][8] This can be achieved through methods like media milling or high-pressure homogenization.[3]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[8]

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that contribute to its poor water solubility?

A1: this compound has a molecular weight of 314.4 g/mol and a computed XLogP3 value of 2.7[1]. The XLogP3 value, a measure of lipophilicity, suggests that it is more soluble in lipids and organic solvents than in water. Its relatively rigid structure and lack of easily ionizable functional groups further contribute to its low aqueous solubility.

Q2: Which solubility enhancement technique is the best for this compound?

A2: The optimal technique depends on the specific application (e.g., in vitro vs. in vivo), the desired concentration, and the experimental constraints. For initial in vitro screening, using a co-solvent like DMSO is often the most straightforward approach.[2][3] For in vivo studies, more advanced methods like solid dispersions or nanosuspensions may be required to achieve adequate bioavailability.[5][8]

Q3: Are there any potential liabilities associated with using solubility enhancers?

A3: Yes. Organic solvents like DMSO can have their own biological effects and may be toxic at higher concentrations. Surfactants can also exhibit cellular toxicity and interfere with certain assays. It is essential to include vehicle controls in all experiments to account for any effects of the excipients themselves.

Q4: How can I determine the solubility of this compound in my chosen solvent or formulation?

A4: The most common method is the shake-flask method. An excess amount of this compound is added to the solvent or formulation of interest and shaken at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Comparison of Common Solubility Enhancement Techniques

TechniqueTypical Fold Increase in SolubilityAdvantagesDisadvantages
Co-solvency 10 - 100Simple and quick to prepare.Potential for drug precipitation upon dilution; solvent toxicity.
pH Adjustment Variable (drug-dependent)Simple; can be effective for ionizable drugs.Not effective for neutral compounds like this compound; potential for precipitation in regions with different pH.
Surfactants (Micellar Solubilization) 10 - 1,000Can significantly increase solubility; suitable for both oral and parenteral administration.Potential for surfactant toxicity; can affect membrane permeability.
Solid Dispersion 10 - 10,000Significant increase in dissolution rate and solubility; can improve bioavailability.Can be physically unstable (recrystallization); requires specialized equipment for some preparation methods.
Particle Size Reduction (Nanosuspension) 10 - 100Increases dissolution velocity; suitable for oral and parenteral delivery.Can be physically unstable (particle aggregation); requires specialized equipment.
Complexation (e.g., with Cyclodextrins) 10 - 1,000Can improve solubility and stability.Limited by the stoichiometry of the complex; potential for competitive displacement.

Note: The fold increase in solubility is a general estimation and can vary significantly depending on the specific drug and excipients used.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), analytical grade

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator bath

  • Procedure:

    • Weigh out a precise amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

    • Add a calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). A stock solution preparation guide is available from some suppliers.

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation

  • Materials:

    • This compound powder

    • Polyvinylpyrrolidone (PVP) K30

    • Ethanol, analytical grade

    • Round-bottom flask

    • Rotary evaporator

    • Mortar and pestle

  • Procedure:

    • Weigh out this compound and PVP K30 in a desired ratio (e.g., 1:4 w/w).

    • Dissolve both components completely in a minimal amount of ethanol in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

    • Further dry the film under vacuum for several hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask.

    • Gently grind the solid dispersion into a fine powder using a mortar and pestle.

    • Store the resulting powder in a desiccator.

Visualizations

experimental_workflow cluster_prep Initial Preparation cluster_assay In Vitro Assay cluster_troubleshoot Troubleshooting start This compound Powder stock_sol Prepare Stock Solution (e.g., 10 mM in DMSO) start->stock_sol Dissolve dilute Dilute Stock in Aqueous Buffer stock_sol->dilute add_to_cells Add to Cell Culture dilute->add_to_cells observe Observe for Precipitation add_to_cells->observe precip_check Precipitation? observe->precip_check adjust_protocol Adjust Protocol: - Lower Concentration - Add Surfactant precip_check->adjust_protocol Yes proceed Proceed with Assay precip_check->proceed No adjust_protocol->dilute

Caption: Experimental workflow for preparing and troubleshooting this compound solutions for in vitro assays.

solubility_enhancement_strategy cluster_screening Initial Screening cluster_advanced Advanced Formulation start Poorly Soluble This compound cosolvent Co-solvency (e.g., DMSO, Ethanol) start->cosolvent Simple & Quick ph_adjust pH Adjustment start->ph_adjust For Ionizable Groups (Less likely for this compound) surfactant Surfactants (e.g., Tween 80) start->surfactant Higher Solubilization solid_dispersion Solid Dispersion cosolvent->solid_dispersion If precipitation occurs end_invitro In Vitro Studies cosolvent->end_invitro lipid_formulation Lipid-Based Formulation surfactant->lipid_formulation For high lipophilicity surfactant->end_invitro nanosuspension Nanosuspension solid_dispersion->nanosuspension Alternative for improved dissolution end_invivo In Vivo Studies solid_dispersion->end_invivo nanosuspension->end_invivo lipid_formulation->end_invivo

Caption: Decision tree for selecting a suitable solubility enhancement strategy for this compound.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cryptofolione Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in bioassays involving Cryptofolione. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound that are relevant to my bioassays?

This compound has been reported to exhibit antiparasitic and moderate cytotoxic activities.[1][2] Therefore, when conducting bioassays, it is crucial to consider its potential impact on cell viability and proliferation. Assays measuring cytotoxicity, such as MTT, XTT, or LDH release assays, are commonly employed to evaluate the effects of this compound.

Q2: this compound is poorly soluble in aqueous media. What is the recommended solvent, and what precautions should I take?

This compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vitro bioassays. However, it's important to be aware that high concentrations of DMSO can be toxic to cells.[3]

  • Recommendation: Keep the final concentration of DMSO in the culture medium low, typically below 0.5% (v/v).

  • Crucial Control: Always include a vehicle control in your experiments. This control should contain the same concentration of DMSO as your experimental wells to account for any solvent-induced effects.

Q3: My IC50 values for this compound are inconsistent between experiments. What could be the cause?

Inconsistent IC50 values are a common challenge in cell-based assays and can arise from several factors:[4][5]

  • Cell Passage Number: Cell lines can change their characteristics over time with increasing passage numbers. It is advisable to use cells within a consistent and low passage number range for all experiments.

  • Cell Seeding Density: The density of cells at the time of treatment can significantly influence their response to a compound. Ensure you have a standardized protocol for cell seeding.

  • Serum Concentration: Components in serum can interact with the test compound. Consider reducing the serum concentration or using serum-free media during the treatment period if appropriate for your cell line.

  • Incubation Time: The duration of compound exposure can affect the IC50 value. A time-course experiment is recommended to determine the optimal treatment duration.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells can mask the true effect of this compound. The following table summarizes common causes and solutions.

Potential Cause Recommended Solution Relevant Controls
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Use a multichannel pipette for seeding and ensure consistent volume in each well.Not applicable
Pipetting Inaccuracy Calibrate pipettes regularly. Use fresh pipette tips for each replicate. When adding reagents, dispense the liquid below the surface of the fluid in the well to avoid splashing and ensure proper mixing.Not applicable
Edge Effects Avoid using the outermost wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier.Not applicable
Incomplete Formazan (B1609692) Solubilization (MTT Assay) Ensure complete solubilization of the formazan crystals by vigorous pipetting or shaking before reading the plate. Visually confirm the dissolution of crystals.Not applicable
Issue 2: Unexpected or No Cytotoxic Effect
Potential Cause Recommended Solution Relevant Controls
This compound Degradation Prepare fresh stock solutions of this compound for each experiment. Store the stock solution in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles.Not applicable
Sub-optimal Drug Concentration Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar).Untreated cells (negative control), Vehicle control (DMSO)
Insufficient Incubation Time Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration for your specific cell line.Time-zero control (cells lysed at the time of treatment)
Cell Line Resistance The chosen cell line may be inherently resistant to the cytotoxic effects of this compound. Consider testing on a panel of different cell lines.A positive control compound known to induce cytotoxicity in the chosen cell line.

Experimental Protocols

MTT Cell Viability Assay

This protocol provides a general procedure for assessing cell viability following treatment with this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Resuspend cells in complete medium to the predetermined optimal seeding density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions.

    • Include wells with medium only (blank), cells with medium (negative control), and cells with solvent at the highest concentration used (solvent control).

    • Incubate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Following treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Results Observed issue_type Identify Issue Type start->issue_type high_variability High Variability Between Replicates issue_type->high_variability High CV% inconsistent_ic50 Inconsistent IC50 Values issue_type->inconsistent_ic50 Fluctuating IC50 no_effect No/Weak Cytotoxic Effect issue_type->no_effect High Viability check_seeding Check Cell Seeding Protocol high_variability->check_seeding check_pipetting Review Pipetting Technique high_variability->check_pipetting check_edge_effects Evaluate for Edge Effects high_variability->check_edge_effects check_passage Verify Cell Passage Number inconsistent_ic50->check_passage check_density Standardize Seeding Density inconsistent_ic50->check_density check_incubation Optimize Incubation Time inconsistent_ic50->check_incubation check_compound Assess Compound Stability no_effect->check_compound check_concentration Verify Compound Concentration no_effect->check_concentration check_cell_line Confirm Cell Line Sensitivity no_effect->check_cell_line solution_variability Implement Solutions for Variability check_seeding->solution_variability check_pipetting->solution_variability check_edge_effects->solution_variability solution_ic50 Standardize Assay Parameters check_passage->solution_ic50 check_density->solution_ic50 check_incubation->solution_ic50 solution_effect Re-evaluate Experimental Conditions check_compound->solution_effect check_concentration->solution_effect check_cell_line->solution_effect

Caption: A step-by-step workflow for troubleshooting inconsistent results.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters Cell stress_pathway Cellular Stress Pathways (e.g., Oxidative Stress) cell_membrane->stress_pathway mitochondria Mitochondria stress_pathway->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Optimizing Cryptofoliene Concentration for Trypanocidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Cryptofoliene for its trypanocidal activity. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Issue 1: High variability in IC50 values for Cryptofoliene across experiments.

  • Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of Cryptofoliene against Trypanosoma species in our in vitro assays. What could be the cause, and how can we improve consistency?

  • Answer: Variability in IC50 values can stem from several factors. Here are some common causes and troubleshooting steps:

    • Inconsistent Parasite Density: Ensure the initial parasite concentration is consistent across all wells and experiments. A common starting inoculum is 1 x 10^6 parasites/mL.[1] Variations in starting cell numbers can significantly impact the final readout.

    • DMSO Concentration: If using dimethyl sulfoxide (B87167) (DMSO) to solubilize Cryptofoliene, ensure the final concentration in the assay wells is low and consistent, as DMSO can inhibit trypanosome growth at concentrations as low as 4%.[2] It is recommended to keep the final DMSO concentration at or below 0.25%.[2]

    • Logarithmic Growth Phase: Always use parasites in the mid-logarithmic growth phase for assays. Parasites in stationary phase may exhibit different susceptibility to drugs.

    • Reagent Preparation: Prepare fresh serial dilutions of Cryptofoliene for each experiment from a well-characterized stock solution to avoid degradation or precipitation of the compound.[3][4]

    • Incubation Time: Standardize the incubation time for the assay. A common duration for trypanocidal assays is 72 hours.[2]

Issue 2: Cryptofoliene shows high cytotoxicity against mammalian cell lines.

  • Question: Our in vitro experiments indicate that Cryptofoliene has a low selectivity index, showing toxicity to mammalian cells at concentrations close to its trypanocidal IC50. How can we address this?

  • Answer: A low selectivity index is a common challenge in drug discovery. Here are some strategies to consider:

    • Dose-Response Curve: Generate a detailed dose-response curve for both the trypanosomal and a mammalian cell line (e.g., L6 cells) to accurately determine the IC50 for both.[5]

    • Mechanism of Action Studies: Understanding the mechanism of action of Cryptofoliene may reveal parasite-specific targets. This could involve investigating its effects on trypanosome-specific metabolic pathways, such as polyamine or trypanothione (B104310) metabolism.[5][6]

    • Structural Modifications: If the mechanism is understood, medicinal chemistry efforts can be directed towards modifying the Cryptofoliene structure to enhance its affinity for the parasite target while reducing its effect on host cells.[7]

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for determining the in vitro trypanocidal activity of Cryptofoliene?

A1: A standard protocol involves a cell-based assay using a bloodstream form of Trypanosoma brucei. The Alamar Blue assay is a common method to assess cell viability.[8]

Experimental Protocol: In Vitro Trypanocidal Activity using Alamar Blue Assay

  • Parasite Culture: Culture bloodstream forms of Trypanosoma brucei in HMI-9 medium supplemented with 10% fetal bovine serum at 37°C and 5% CO2. Ensure the parasites are in the logarithmic growth phase.

  • Compound Preparation: Prepare a stock solution of Cryptofoliene in DMSO. Perform serial dilutions in the culture medium to obtain the desired test concentrations.[3][4] The final DMSO concentration should not exceed 0.25%.[2]

  • Assay Setup: Seed a 96-well plate with parasites at a final concentration of 1 x 10^5 cells/mL in a volume of 100 µL per well.[2] Add 100 µL of the diluted Cryptofoliene to each well. Include wells with parasites only (negative control) and a standard trypanocidal drug like diminazene (B1218545) aceturate (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • Viability Assessment: Add 20 µL of Alamar Blue solution to each well and incubate for an additional 24 hours.

  • Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the IC50 value by plotting the percentage of inhibition against the log of the Cryptofoliene concentration.

Q2: What are some potential mechanisms of action for a trypanocidal compound like Cryptofoliene?

A2: Trypanocidal compounds can act through various mechanisms. Some potential targets and pathways in Trypanosoma include:

  • Apoptosis Induction: Some compounds can trigger programmed cell death-like mechanisms in trypanosomes.[9]

  • Cell Cycle Disruption: Interference with the parasite's cell division cycle can be a potent trypanocidal mechanism.[9]

  • Inhibition of Specific Enzymes: Key enzymes in parasite-specific metabolic pathways, such as ornithine decarboxylase, cruzain, or cathepsin L-like proteases, are attractive drug targets.[5][6][10]

  • Disruption of Redox Homeostasis: Trypanosomes have a unique trypanothione-based system for managing oxidative stress, which can be a target for drug action.[5]

Q3: How can we investigate the signaling pathway affected by Cryptofoliene in Trypanosoma?

A3: To investigate the signaling pathway, you can employ several molecular and cellular biology techniques:

  • Phosphoproteomics: Compare the phosphoproteome of Cryptofoliene-treated and untreated parasites to identify changes in protein phosphorylation, which are key events in signal transduction.

  • RNA-Seq: Analyze the transcriptome of treated and untreated parasites to identify genes that are differentially expressed in response to the compound. This can provide clues about the affected pathways.

  • Genetic Knockdown/Knockout: If a putative target or pathway is identified, use RNA interference (RNAi) or CRISPR-Cas9 to downregulate or knock out specific genes in the pathway and observe if this phenocopies or alters the effect of Cryptofoliene.

Data Presentation

Table 1: Hypothetical In Vitro Trypanocidal Activity and Cytotoxicity of Cryptofoliene

CompoundT. brucei IC50 (µM)Mammalian L6 Cell IC50 (µM)Selectivity Index (SI)
Cryptofoliene1.53020
Diminazene Aceturate (Control)0.012200

Table 2: Experimental Parameters for In Vitro Trypanocidal Assays

ParameterRecommended Value/ConditionReference
Parasite StrainTrypanosoma brucei brucei[3][4]
Initial Inoculum1 x 10^5 - 1 x 10^6 parasites/mL[1][2]
Active ControlDiminazene aceturate, Benznidazole
Vehicle ControlDMSO (≤0.25%)[2]
Incubation Time72 hours[2]
Viability AssayAlamar Blue, ATP-based luciferase[2][8]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis p_culture Parasite Culture (Log Phase) assay_setup 96-well Plate Setup (1x10^5 cells/mL) p_culture->assay_setup c_prep Cryptofoliene Serial Dilutions c_prep->assay_setup incubation Incubation (48h, 37°C) assay_setup->incubation viability Add Alamar Blue (Incubate 24h) incubation->viability readout Measure Fluorescence viability->readout calc Calculate IC50 readout->calc

Caption: Workflow for in vitro trypanocidal activity assay.

Signaling_Pathway cluster_membrane Parasite Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_downstream Downstream Effects cryptofoliene Cryptofoliene receptor Putative Receptor cryptofoliene->receptor Binds kinase_cascade Kinase Cascade receptor->kinase_cascade Activates tf_activation Transcription Factor Activation kinase_cascade->tf_activation gene_expression Altered Gene Expression tf_activation->gene_expression Translocates to Nucleus apoptosis Apoptosis gene_expression->apoptosis cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest

Caption: Hypothetical signaling pathway for Cryptofoliene action.

References

minimizing cytotoxicity of Cryptofolione in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to minimize the cytotoxicity of Cryptofolione in non-target cells.

Disclaimer

Research specifically detailing methods to minimize the off-target cytotoxicity of this compound is limited. The information provided here is based on established principles of drug development and cancer therapy and is intended to serve as a general guide for researchers working with novel compounds that exhibit non-selective cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxic profile of this compound?

This compound has demonstrated moderate cytotoxicity in macrophages.[1][2] Notably, its cytotoxic effects are similar to its trypanocidal effects, suggesting a low selectivity between target (e.g., parasites) and non-target mammalian cells.[1][2] A primary challenge in its therapeutic development is to enhance its selectivity towards target cells while minimizing harm to healthy, non-target cells.

Q2: What are the initial steps to characterize the cytotoxicity and selectivity of a compound like this compound?

The first step is to determine the half-maximal inhibitory concentration (IC50) across a panel of both target (e.g., cancer) and non-target (e.g., healthy) cell lines. The ratio of these IC50 values provides the selectivity index (SI), a key indicator of the compound's therapeutic window.

Selectivity Index (SI) Calculation: SI = IC50 (non-target cells) / IC50 (target cells)

A higher SI value is desirable, as it indicates greater selectivity for the target cells.

Q3: What are the primary strategies to reduce the cytotoxicity of a therapeutic agent in non-target cells?

There are several established strategies to mitigate off-target cytotoxicity:

  • Targeted Drug Delivery Systems: Encapsulating the compound in nanoparticles, liposomes, or polymersomes can help direct it to the target site, reducing systemic exposure.[3] These systems can be further enhanced with ligands that bind to receptors overexpressed on target cells.

  • Combination Therapy: Using the compound in combination with other drugs can allow for lower, less toxic doses of each agent. The second drug could potentially protect healthy cells or sensitize the target cells to the primary compound.

  • Structural Modification: Synthesizing analogs of the parent compound can lead to derivatives with improved selectivity and reduced off-target effects.

  • Dosing and Administration Optimization: Modifying the dosing schedule and route of administration can significantly impact the compound's safety profile.

Q4: What in vitro models are recommended for assessing the off-target cytotoxicity of this compound?

A tiered approach is recommended:

  • Primary Human Cells: Use non-cancerous cells from various tissues (e.g., hepatocytes, renal proximal tubule epithelial cells, cardiomyocytes) to assess organ-specific toxicity.

  • Co-culture Systems: Grow target and non-target cells together to better mimic the in vivo environment.

  • 3D Spheroid or Organoid Cultures: These models more closely resemble the architecture and physiology of tissues and can provide more accurate predictions of in vivo toxicity compared to traditional 2D monolayer cultures.

Troubleshooting Guides

Problem 1: My compound is equally toxic to target and non-target cells (Low Selectivity Index). What are my next steps?

If initial screening reveals a low selectivity index, consider the following workflow:

A Low Selectivity Index Observed B Investigate Mechanism of Action A->B C Strategy 1: Targeted Delivery System B->C D Strategy 2: Combination Therapy B->D E Strategy 3: Structural Analogs B->E F In Vitro Re-evaluation of Selectivity C->F D->F E->F G Proceed with lead optimization F->G If SI is improved

Caption: Workflow for addressing low selectivity.

  • Action: Investigate the mechanism of action to understand why the compound is broadly cytotoxic. This could involve identifying the molecular target or affected signaling pathways.

  • Next Steps: Based on the mechanism, choose a mitigation strategy. If the target is present in both cell types, a targeted delivery system is a good starting point. If the compound affects a general cellular process, combination therapy or structural modification may be more effective.

Problem 2: My drug delivery system is not reducing cytotoxicity. What could be the issue?

If a drug delivery system (e.g., nanoparticles) fails to improve the therapeutic window, consider these potential issues:

  • Poor Encapsulation Efficiency: The compound may not be efficiently loaded into the delivery vehicle.

  • Premature Drug Release: The compound might be leaking from the delivery system before reaching the target site.

  • Instability of the Delivery System: The nanoparticles or liposomes may be unstable in the experimental medium or in vivo.

  • Ineffective Targeting: If using a targeted system, the ligand may not be binding effectively to the target receptor.

  • Inherent Toxicity of the Vehicle: The delivery vehicle itself might be causing cytotoxicity.

Troubleshooting Workflow:

A Delivery System Fails to Reduce Cytotoxicity B Verify Encapsulation Efficiency & Loading A->B C Assess Drug Release Profile A->C D Evaluate Stability of Delivery System A->D E Confirm Targeting Ligand Binding A->E F Test Cytotoxicity of Empty Vehicle A->F G Reformulate Delivery System B->G C->G D->G E->G F->G

Caption: Troubleshooting a drug delivery system.

Problem 3: I am observing unexpected side effects in my in vivo model. How do I investigate the cause?

Unexpected in vivo toxicity requires a systematic investigation to determine the underlying cause.

Investigative Steps:

  • Histopathology: Conduct a thorough histological analysis of major organs to identify signs of tissue damage.

  • Toxicokinetics: Analyze the biodistribution and metabolism of the compound. High accumulation in a particular organ could explain the observed toxicity.

  • Mechanism Deconvolution: If a specific organ is affected, perform in vitro studies on cell types from that organ to understand the mechanism of toxicity at a cellular level.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to structure and compare results when evaluating strategies to minimize the cytotoxicity of this compound.

Table 1: Hypothetical IC50 Values and Selectivity Index of this compound

Cell LineTypeIC50 (µM)Selectivity Index (SI)
HCT116Colon Cancer (Target)5.2-
HEK293Normal Kidney (Non-target)8.51.6
HepG2Liver Cancer (Target)6.8-
Primary HepatocytesNormal Liver (Non-target)10.21.5

Table 2: Hypothetical Comparison of Strategies to Reduce this compound Cytotoxicity in HEK293 Cells

FormulationIC50 in HCT116 (Target) (µM)IC50 in HEK293 (Non-target) (µM)Selectivity Index (SI)
Free this compound5.28.51.6
Liposomal this compound6.125.84.2
This compound + Drug X (Combination)3.815.24.0
This compound Analog (CF-A2)4.935.17.2

Experimental Protocols

Protocol 1: Assessing Cell Viability using the MTT Assay

This protocol is used to determine the IC50 of a compound.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.

Protocol 2: Preparation of Liposomal this compound

This protocol describes a basic method for encapsulating a hydrophobic compound like this compound.

  • Lipid Film Hydration: Dissolve lipids (e.g., DPPC, cholesterol, and DSPE-PEG) and this compound in chloroform (B151607) in a round-bottom flask.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with a buffer (e.g., PBS) by vortexing at a temperature above the lipid transition temperature.

  • Sonication/Extrusion: To reduce the size and lamellarity of the liposomes, sonicate the suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated this compound by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Signaling Pathway Visualization

The diagram below illustrates a hypothetical signaling pathway that could be investigated if this compound is found to induce apoptosis non-selectively. Understanding which nodes are critical in different cell types can help in designing strategies to protect non-target cells.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus This compound This compound ROS Reactive Oxygen Species This compound->ROS JNK JNK Pathway ROS->JNK Bax_Bak Bax/Bak Activation JNK->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis

Caption: Hypothetical apoptotic pathway for this compound.

References

Technical Support Center: Monitoring Cryptofolione Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on monitoring the degradation products of Cryptofolione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound?

A1: Based on the chemical structure of this compound, which contains a δ-lactone ring, a conjugated diene system, and secondary alcohol groups, the primary degradation pathways are anticipated to be hydrolysis and oxidation.

  • Hydrolysis: The δ-lactone ring can undergo hydrolysis under acidic or basic conditions to form the corresponding open-ring hydroxy acid, designated as DP-H1 .

  • Oxidation: The conjugated diene and secondary alcohol moieties are susceptible to oxidation, which could lead to various oxidative degradation products. A potential primary oxidation product is an epoxide formed across one of the double bonds, designated as DP-O1 .

Q2: What are the recommended stress conditions to induce the formation of these degradation products in a forced degradation study?

A2: A comprehensive forced degradation study should include acidic, basic, oxidative, thermal, and photolytic stress conditions.[1][2][3] The following table summarizes the recommended starting conditions for a forced degradation study of this compound. The extent of degradation should be targeted in the range of 5-20% to avoid the formation of secondary degradants.[4][5]

Stress ConditionReagent/ConditionTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24-72 hoursDP-H1
Base Hydrolysis 0.1 M NaOHRoom Temperature4-8 hoursDP-H1
Oxidation 3% H₂O₂Room Temperature24 hoursDP-O1
Thermal 80°C (in solid state and solution)48-72 hoursVarious minor degradants
Photolytic ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/square meter)Room TemperatureVariableVarious minor degradants

Q3: What analytical techniques are suitable for monitoring this compound and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable technique for separating and quantifying this compound and its degradation products. For structural elucidation and confirmation of the identity of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6]

Troubleshooting Guides

Issue 1: No degradation is observed under the initial stress conditions.

  • Possible Cause: The initial stress conditions (concentration of stressor, temperature, or duration) may be too mild for this compound, which is expected to be a relatively stable molecule.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid and base hydrolysis, incrementally increase the concentration of HCl or NaOH (e.g., to 0.5 M or 1 M). For oxidation, increase the concentration of H₂O₂ (e.g., to 6% or higher).

    • Increase Temperature: For all solution-based stress studies, the temperature can be increased (e.g., to 80°C). However, be cautious of potential interactions between the stressor and the solvent at higher temperatures.

    • Extend Duration: Increase the exposure time to the stress condition. Monitor the sample at regular intervals (e.g., 24, 48, 72 hours) to track the progress of degradation.

Issue 2: The peak for the hydroxy acid (DP-H1) is broad or shows poor chromatography.

  • Possible Cause: The hydroxy acid is more polar than the parent this compound and may exhibit secondary interactions with the stationary phase. The mobile phase composition may not be optimal for its elution.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization of the carboxylic acid group in DP-H1 is pH-dependent. Adjusting the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid will ensure it is in its neutral form and improve peak shape. A mobile phase with a phosphate (B84403) buffer at pH 2.5-3.5 is a good starting point.

    • Modify Gradient Elution: If using a gradient method, ensure the initial mobile phase composition has sufficient aqueous component to retain the polar DP-H1, and that the gradient slope is not too steep, allowing for proper separation from other early-eluting peaks.

    • Change Stationary Phase: If peak shape issues persist, consider using a column with a different stationary phase chemistry, such as one with end-capping to minimize silanol (B1196071) interactions.

Issue 3: Difficulty in achieving separation between this compound and a degradation product.

  • Possible Cause: The degradation product may have a very similar polarity and structure to this compound.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Systematically vary the ratio of organic solvent to aqueous buffer in the mobile phase. Test different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can offer different selectivities.

    • Adjust Temperature: Changing the column temperature can alter the selectivity of the separation. Try running the analysis at both lower (e.g., 25°C) and higher (e.g., 40°C) temperatures.

    • Evaluate Different Columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl) and from different manufacturers to exploit subtle differences in their chromatographic properties.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature.

    • Thermal: Transfer the stock solution to a vial and evaporate the solvent. Place the vial with the solid drug substance in an oven at 80°C. Also, subject a solution of the drug to the same temperature.

    • Photolytic: Expose the solid drug substance and a solution of the drug to light as per ICH Q1B guidelines.

  • Time Points: Withdraw aliquots from the stressed samples at appropriate time intervals (e.g., 0, 4, 8, 24, 48, 72 hours).

  • Sample Neutralization (for acid and base hydrolysis): Prior to analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Instrumentation: HPLC with a UV detector and a data acquisition system.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Visualizations

This compound This compound DPH1 DP-H1 (Hydroxy Acid) This compound->DPH1  Hydrolysis (Acid/Base) DPO1 DP-O1 (Epoxide) This compound->DPO1  Oxidation  

Caption: Hypothetical degradation pathway of this compound.

cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC HPLC-UV (Quantification) Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS (Identification) HPLC->LCMS For Peak Identification Cryptofolione_Sample This compound Sample Cryptofolione_Sample->Acid Cryptofolione_Sample->Base Cryptofolione_Sample->Oxidation Cryptofolione_Sample->Thermal Cryptofolione_Sample->Photo

Caption: Experimental workflow for this compound degradation studies.

References

Technical Support Center: Refining Analytical Techniques for Curcumin Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with curcumin (B1669340). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of curcumin and its related curcuminoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

1. Why am I observing low or inconsistent curcumin concentration in my samples?

Several factors can contribute to lower-than-expected or variable curcumin concentrations. The primary reasons are poor solubility and instability.

  • Solubility Issues : Curcumin is a lipophilic compound with very low aqueous solubility (around 11 ng/mL at physiological pH).[1][2] In aqueous buffers or cell culture media, it can precipitate, leading to a lower effective concentration.[3][4]

    • Troubleshooting :

      • Solvent Choice : Ensure curcumin is first dissolved in an appropriate organic solvent like DMSO, ethanol, or methanol (B129727) before preparing aqueous dilutions.[5] Methanol has been reported as a suitable solvent for spectrophotometric measurements and extraction.

      • Final Solvent Concentration : Keep the final concentration of the organic solvent in your aqueous solution to a minimum (e.g., <0.1% for cell-based assays) to avoid solvent-induced artifacts.

      • Use of Surfactants or Formulations : Consider using surfactants like Tween 80 or encapsulating curcumin in nanoparticles or liposomes to improve its aqueous solubility.

  • Chemical Instability : Curcumin is known to be unstable under certain conditions, leading to its degradation.

    • pH-Dependent Degradation : Curcumin degrades rapidly in neutral to alkaline conditions (pH > 7). In a phosphate (B84403) buffer at pH 7.2 and 37°C, approximately 90% of curcumin can decompose within 30 minutes. It is more stable under acidic conditions.

    • Photodegradation : Curcumin is sensitive to light. Exposure to direct light can cause it to break down.

    • Oxidation : Autoxidation can occur, especially in solution.

    • Troubleshooting :

      • pH Control : Maintain a slightly acidic pH for your solutions where possible and be mindful of the pH of your buffers and cell culture media.

      • Protect from Light : Always store curcumin powder and solutions in the dark or in amber-colored vials. Minimize light exposure during experiments.

      • Prepare Fresh Solutions : Avoid using old stock solutions. It is best practice to prepare curcumin solutions fresh for each experiment.

      • Storage : Store stock solutions at -80°C.

2. My HPLC/LC-MS results show broad or tailing peaks for curcumin. What could be the cause?

Peak shape issues in chromatography are common and can often be resolved by optimizing the mobile phase and other chromatographic conditions.

  • Mobile Phase Composition : The choice and ratio of solvents in the mobile phase are critical. Using only methanol-water mixtures can sometimes result in poor resolution of curcuminoids.

    • Troubleshooting :

      • Solvent Optimization : A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid), typically provides sharper peaks. The acid helps to protonate the phenolic hydroxyl groups of curcumin, reducing tailing.

      • Isocratic vs. Gradient Elution : Depending on the complexity of your sample (e.g., if you are analyzing curcumin and its metabolites), a gradient elution might be necessary to achieve optimal separation and peak shape.

  • Column Temperature : The temperature of the column can affect peak shape and retention time.

    • Troubleshooting :

      • Maintaining a consistent and slightly elevated column temperature (e.g., 35-40°C) can improve peak symmetry and reduce viscosity of the mobile phase.

3. I am having difficulty extracting curcumin efficiently from my sample matrix (e.g., plasma, tissue). How can I improve recovery?

Efficient extraction is key to accurate quantification. The choice of extraction solvent and method is crucial.

  • Solvent Selection : Different solvents have varying efficiencies for extracting curcuminoids.

    • Troubleshooting :

      • Methanol has been reported to be an effective solvent for the extraction of curcuminoids.

      • For liquid-liquid extraction from plasma, ethyl acetate (B1210297) has been successfully used.

      • For protein precipitation, acetonitrile is often a good choice.

  • Extraction Method : The chosen method should be appropriate for your sample type.

    • Troubleshooting :

      • Solid-Liquid Extraction : For solid samples like turmeric powder, techniques like Soxhlet extraction, ultrasound-assisted extraction (UAE), or maceration can be used.

      • Liquid-Liquid Extraction (LLE) : This is a common method for plasma samples.

      • Protein Precipitation (PPT) : A simpler but potentially less clean method for plasma samples.

4. I am analyzing curcumin in biological samples and suspect interference from metabolites. How can I differentiate and quantify them?

Curcumin is extensively metabolized in vivo to compounds like curcumin O-glucuronide (COG), curcumin O-sulfate (COS), and tetrahydrocurcumin (B193312) (THC). These can interfere with the analysis of the parent compound.

  • Analytical Technique : A highly selective and sensitive analytical method is required.

    • Troubleshooting :

      • LC-MS/MS : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for simultaneously quantifying curcumin and its metabolites. By using Multiple Reaction Monitoring (MRM), you can specifically detect and quantify each compound based on its unique parent-to-daughter ion transition.

Quantitative Data Summary

The following tables summarize typical performance data for various analytical methods used for curcumin quantification.

Table 1: HPLC and UPLC Method Performance for Curcuminoid Analysis

MethodAnalyte(s)Linearity RangeLOD (Limit of Detection)LOQ (Limit of Quantification)Reference
HPLC-UVCM, DMC, BDMCNot Specified1.16 ng/μL (CM)3.50 ng/μL (CM)
HPLC-UVCurcumin2.5–100 μg/mLNot SpecifiedNot Specified
HPLC-DADCurcumin, DMC, BDMC0.04-200 µg/mL0.001 mg/L0.003 mg/L
RP-HPLCCurcumin2.5-15µg/mlNot specifiedNot specified
UPLC/Q-TOF-MSCurcumin, DMC, BDMC1–1,000 ng/mLNot SpecifiedNot Specified

CM: Curcumin, DMC: Demethoxycurcumin, BDMC: Bisdemethoxycurcumin (B1667434)

Table 2: LC-MS/MS Method Performance for Curcumin and its Metabolites in Human Plasma

Analyte(s)Linearity RangeAccuracyPrecision (%RSD)Reference
Curcumin, DMC, BDMC, COG, COS, THC2–1000 ng/mL85–115%≤20%
Curcumin, COG2.0–2000 ng/mL82.7–111%Not Specified
Curcumin3-160 ng/mL85-95% (Recovery)<6%

COG: Curcumin O-glucuronide, COS: Curcumin O-sulfate, THC: Tetrahydrocurcumin

Experimental Protocols

1. Protocol: HPLC Analysis of Curcuminoids in Turmeric Extract

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Sample Preparation :

    • Accurately weigh 25 mg of turmeric extract.

    • Dissolve in 50 mL of methanol by sonication.

    • Further dilute the sample as needed with the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic or acetic acid.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30-40°C.

    • Injection Volume : 10-20 µL.

    • Detection : UV detector at 425 nm.

  • Quantification :

    • Prepare a series of standard solutions of curcumin, demethoxycurcumin, and bisdemethoxycurcumin of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration for each standard.

    • Determine the concentration of each curcuminoid in the sample by interpolating its peak area from the calibration curve.

2. Protocol: LC-MS/MS Analysis of Curcumin and its Metabolites in Human Plasma

This protocol is intended for experienced users of LC-MS/MS systems.

  • Sample Preparation (Liquid-Liquid Extraction) :

    • To 100 µL of human plasma, add an internal standard (IS).

    • Add an appropriate buffer to adjust the pH (e.g., to pH 3.2 for optimal recovery of curcumin and COG).

    • Add 1 mL of ethyl acetate and vortex for 5 minutes.

    • Centrifuge at high speed to separate the layers.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection.

  • LC-MS/MS Conditions :

    • LC System : A UPLC or HPLC system capable of gradient elution.

    • Column : A suitable C18 column.

    • Mobile Phase : A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Ionization Mode : Negative ion mode often provides good sensitivity for curcumin and its metabolites.

    • MRM Transitions : Monitor specific parent-to-daughter ion transitions for each analyte and the internal standard. For example:

      • Curcumin: m/z 367.4 → 149.1

      • COG: m/z 543.7 → 216.9

      • COS: m/z 447.4 → 216.9

      • THC: m/z 371.2 → 235.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Stage cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (IS) Sample->Add_IS Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column, Gradient) Reconstitution->LC_Separation Inject MS_Detection MS/MS Detection (ESI, MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Peak Area Data Results Final Concentration Results Quantification->Results curcumin_degradation_pathway cluster_factors Degradation Factors Curcumin Curcumin Degradation_Products Degradation Products (e.g., Vanillin, Ferulic Acid) Curcumin->Degradation_Products pH High pH (>7) pH->Degradation_Products Light Light Exposure Light->Degradation_Products Temp High Temperature (37°C) Temp->Degradation_Products curcumin_metabolism_pathway cluster_metabolites Major Metabolites Curcumin Curcumin (in vivo) COG Curcumin O-glucuronide (COG) Curcumin->COG Glucuronidation COS Curcumin O-sulfate (COS) Curcumin->COS Sulfation THC Tetrahydrocurcumin (THC) Curcumin->THC Reduction

References

Technical Support Center: Addressing Batch-to-Batch Variability of Synthetic Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for synthetic Cryptofolione. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to batch-to-batch variability of synthetic this compound, ensuring the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of batch-to-batch variability in synthetic this compound?

Batch-to-batch variability in the synthesis of this compound can stem from several factors:

  • Purity of Starting Materials and Reagents : The quality and purity of precursors and reagents used in the synthesis can significantly influence the final product's purity and yield.[1][2]

  • Reaction Conditions : Minor deviations in reaction parameters such as temperature, reaction time, and stirring speed can affect the reaction kinetics and the formation of byproducts.[1][2]

  • Solvent Quality : The grade, purity, and water content of the solvents can impact the reaction environment and outcome.[2]

  • Purification Procedures : Inconsistencies in purification methods like chromatography or crystallization can lead to different impurity profiles between batches.

  • Stereochemistry : The synthesis of this compound involves the creation of multiple chiral centers. Variations in stereocontrol can lead to the formation of diastereomers, which may have different biological activities.

  • Compound Stability : this compound may degrade over time, especially if not stored under appropriate conditions (e.g., exposure to light, temperature fluctuations).

Q2: How can I confirm the identity and purity of a new batch of synthetic this compound?

A combination of analytical techniques is recommended for the comprehensive characterization of each new batch:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Provides detailed information about the molecular structure and is essential for confirming the identity of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms the molecular weight of the compound and helps in identifying and quantifying impurities.

  • High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the compound by separating it from any impurities.

Q3: What is an acceptable purity level for synthetic this compound in a research setting?

The required purity level depends on the specific application. For initial in vitro screening, a purity of >95% is often considered acceptable. However, for more sensitive applications, such as in vivo studies, a purity of >98% or even >99% is recommended, with all major impurities identified.

Q4: I am observing a significant difference in the biological activity of a new batch of this compound compared to a previous one. What should I do?

This is a common issue arising from batch-to-batch variability. A systematic troubleshooting approach is necessary. Please refer to the Troubleshooting Guides section below for a step-by-step workflow to address this issue.

Troubleshooting Guides

Guide 1: Inconsistent Biological Activity Observed Between Batches

Issue: A new batch of synthetic this compound exhibits a significantly different potency (e.g., IC50 value) in your biological assay compared to the previous batch.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent biological activity.

Step-by-Step Guide:

  • Verify Compound Identity and Purity:

    • Action: Analyze both the old and new batches of this compound using NMR, LC-MS, and HPLC.

    • Rationale: This will confirm that both batches are indeed this compound and will reveal any differences in their purity profiles. The presence of a new or more abundant impurity in one batch could be responsible for the altered biological activity.

    • Data Comparison: Use the data from these analyses to fill out a comparison table.

ParameterBatch A (Old)Batch B (New)Specification
Purity (HPLC, %) 98.5%95.2%>98%
Major Impurity 1 0.8%2.5%<1%
Major Impurity 2 0.5%1.8%<1%
Molecular Weight (MS) MatchesMatchesMatches
¹H NMR Spectrum ConformsConformsConforms
  • Assess Compound Stability:

    • Action: Review the storage conditions and age of both batches. If possible, perform a forced degradation study on the new batch.

    • Rationale: The older batch may have degraded over time, leading to a decrease in potency. Conversely, the new batch might be less stable under your storage conditions.

  • Standardize Experimental Conditions:

    • Action: Ensure that all experimental parameters are identical between the assays performed with the different batches. This includes cell passage number, reagent concentrations, incubation times, and instrument settings.

    • Rationale: Inconsistent experimental conditions are a common source of variability in biological assays.

  • Perform Biological Replicates:

    • Action: Conduct multiple independent experiments with each batch.

    • Rationale: This will help determine if the observed differences are statistically significant or due to random experimental error.

Guide 2: Poor Solubility of a New Batch

Issue: A new batch of synthetic this compound shows poor solubility in the recommended solvent compared to previous batches.

Troubleshooting Steps:

  • Confirm Purity:

    • Action: Analyze the purity of the new batch using HPLC.

    • Rationale: Insoluble impurities can give the appearance of poor solubility of the main compound.

  • Check for Different Solid-State Forms:

    • Action: If possible, use techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to analyze the crystalline structure.

    • Rationale: Different batches might have different crystalline forms (polymorphs) or be amorphous, which can significantly affect solubility.

  • Optimize Solubilization Protocol:

    • Action: Try gentle heating or sonication to aid dissolution. Consider using a different solvent or a co-solvent system.

    • Rationale: Minor adjustments to the solubilization protocol can sometimes overcome solubility issues.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Objective: To determine the purity of synthetic this compound.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV at a wavelength where this compound has maximum absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve an accurately weighed amount of synthetic this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
  • Objective: To confirm the molecular weight of synthetic this compound and identify impurities.

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., ESI-TOF or ESI-QTOF).

  • LC Conditions: Same as the HPLC protocol.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Mass Range: m/z 100-1000.

  • Data Analysis: The mass spectrum of the main peak should correspond to the expected molecular weight of this compound. The mass spectra of minor peaks can be used to tentatively identify impurities.

Mandatory Visualizations

Caption: Generalized signaling pathway of this compound's inhibitory action.

Caption: Workflow for managing new batches of synthetic this compound.

References

Technical Support Center: Stereochemical Confirmation of Synthesized Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the stereochemistry of synthesized Cryptofolione.

Frequently Asked Questions (FAQs)

Q1: What is the established absolute configuration of natural this compound?

A1: The absolute configuration of naturally occurring this compound has been established as (6R, 10S, 12R) through asymmetric synthesis and comparative analysis of spectroscopic and polarimetric data.[1][2]

Q2: What are the primary methods for confirming the stereochemistry of my synthesized this compound?

A2: The primary methods involve a comparative analysis of data from your synthetic sample with the data reported for the natural product or a synthetic standard of known configuration.[2][3] The key techniques include:

  • Optical Rotation Measurement

  • Circular Dichroism (CD) Spectroscopy

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • X-ray Crystallography (if a suitable crystal can be obtained)[2]

Q3: Why is it important to synthesize and compare different stereoisomers?

A3: Synthesizing possible stereoisomers is crucial for unambiguous assignment. By comparing the analytical data of multiple synthesized isomers with the natural product, you can confidently determine which isomer matches the natural compound's stereochemistry. For this compound, the comparison between the synthesized (6R, 10S, 12R) and (6R, 10R, 12S) isomers was a key step in its structural elucidation.

Q4: Can I use computational methods to assist in stereochemical assignment?

A4: Yes, computational methods, particularly the time-dependent density functional theory (TDDFT) calculation of electronic circular dichroism (ECD) spectra, are powerful tools for determining absolute configuration. By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for different isomers, you can determine the most likely absolute configuration.

Q5: Are there any derivatization techniques that can aid in determining the stereochemistry of the diol moiety?

A5: Yes, NMR-based methods using chiral derivatizing agents, such as Mosher's esters, are widely used to determine the absolute configuration of secondary alcohols. This involves reacting the diol in this compound with a chiral agent to form diastereomers that can be distinguished by NMR spectroscopy. Another method mentioned for determining the relative stereochemistry of the hydroxyl groups in this compound is the transformation into an acetonide derivative, followed by NMR analysis.

Troubleshooting Guides

Issue 1: My synthesized this compound shows a specific rotation value that does not match the literature value.

  • Possible Cause 1: Incorrect Stereoisomer. You may have synthesized a different stereoisomer or a mixture of diastereomers.

    • Solution: Re-examine your synthetic route, especially the stereoselective steps. If possible, synthesize other potential stereoisomers for comparison.

  • Possible Cause 2: Low Enantiomeric Excess (ee). Your sample may not be enantiomerically pure, which would lower the magnitude of the specific rotation.

    • Solution: Determine the enantiomeric excess of your sample and key intermediates using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

  • Possible Cause 3: Experimental Error. Inaccurate concentration, path length, or temperature can affect the measurement.

    • Solution: Recalibrate your polarimeter. Prepare a fresh sample solution, ensuring the concentration is accurate. Control the temperature during the measurement. Repeat the measurement multiple times.

Issue 2: The NMR spectra of my synthesized compound are ambiguous and do not clearly confirm the stereochemistry.

  • Possible Cause 1: Insufficient Resolution. The key proton or carbon signals for stereochemical assignment may be overlapping.

    • Solution: Acquire the spectrum on a higher field NMR spectrometer. Perform 2D NMR experiments like NOESY or ROESY to probe through-space interactions that can help define relative stereochemistry.

  • Possible Cause 2: Lack of a Reference Standard. Direct comparison with the spectra of the natural product or a known synthetic standard is the most reliable method.

    • Solution: If an authentic sample is not available, meticulously compare your high-resolution spectra with the data published in the literature. Pay close attention to coupling constants and chemical shifts of protons on the stereogenic centers.

  • Possible Cause 3: Sample Impurity. Impurities can complicate the spectrum.

    • Solution: Purify your sample meticulously using techniques like flash chromatography or preparative HPLC.

Issue 3: I am unable to obtain crystals of my synthesized this compound for X-ray crystallography.

  • Possible Cause: Amorphous or Oily Product. Many natural products are difficult to crystallize.

    • Solution 1: Attempt to crystallize a synthetic intermediate that is a solid and has its stereocenters established. The stereochemistry of this intermediate can then be correlated to the final product.

    • Solution 2: Prepare a crystalline derivative of your final product (e.g., a benzoate (B1203000) or p-bromobenzoate ester) which may have a higher propensity to crystallize. The structure of the derivative can then be determined by X-ray diffraction.

    • Solution 3: Rely on a combination of other spectroscopic and analytical methods (Optical Rotation, CD, NMR, Chiral HPLC) to build a strong, cumulative case for the stereochemical assignment.

Data Presentation

Table 1: Comparison of Analytical Data for this compound Stereoisomers

ParameterNatural this compoundSynthesized (6R, 10S, 12R)-1Synthesized (6S, 10S, 12R)-1
Specific Rotation [α]D +57° (c 0.52, CHCl₃)+57° (c 0.52, CHCl₃)-45° (c 0.54, CHCl₃)
Circular Dichroism (CD) Positive Cotton effectPositive Cotton effectNegative Cotton effect

Data extracted from Matsuoka et al., 2005.

Experimental Protocols

1. Measurement of Specific Rotation

  • Objective: To measure the angle of rotation of plane-polarized light caused by a solution of the synthesized this compound.

  • Instrumentation: Polarimeter.

  • Procedure:

    • Accurately prepare a solution of the synthesized this compound in a suitable solvent (e.g., chloroform) at a known concentration (c), typically expressed in g/100 mL.

    • Calibrate the polarimeter using a blank (the pure solvent).

    • Fill the polarimeter cell of a known path length (l), typically in decimeters, with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

    • Calculate the specific rotation using the formula: [α]Tλ = α / (l × c).

    • Compare the obtained value with the literature value for natural this compound.

2. Circular Dichroism (CD) Spectroscopy

  • Objective: To measure the differential absorption of left and right circularly polarized light, which is indicative of the absolute configuration of the chiral chromophores.

  • Instrumentation: CD Spectrometer.

  • Procedure:

    • Prepare a dilute solution of the synthesized this compound in a suitable UV-transparent solvent (e.g., methanol (B129727) or acetonitrile).

    • Record the CD spectrum over an appropriate wavelength range that covers the electronic transitions of the chromophores in this compound (e.g., the α,β-unsaturated lactone).

    • Process the data to obtain a plot of molar ellipticity [θ] versus wavelength.

    • Compare the sign of the Cotton effects (positive or negative peaks) with the spectrum reported for natural this compound or with computationally predicted spectra.

3. Comparative NMR Spectroscopy

  • Objective: To compare the ¹H and ¹³C NMR spectra of the synthesized sample with those of the natural product or a known standard to confirm the relative stereochemistry.

  • Instrumentation: High-field NMR Spectrometer.

  • Procedure:

    • Prepare a solution of the highly purified synthesized this compound in a deuterated solvent (e.g., CDCl₃).

    • Acquire high-resolution ¹H and ¹³C NMR spectra.

    • Acquire 2D NMR spectra, such as COSY, HSQC, HMBC, and NOESY/ROESY, to aid in complete signal assignment and to determine spatial proximities of protons.

    • Carefully compare the chemical shifts (δ) and coupling constants (J) of all signals with the literature data for natural this compound. Discrepancies in the chemical shifts of carbons or protons attached to or near stereocenters can indicate a different diastereomer.

Visualizations

Stereochemistry_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Comparative Analysis cluster_comparison Data Comparison & Conclusion cluster_lit Reference Data Syn Synthesize Putative This compound Stereoisomer(s) Pur Purify Synthesized Compound(s) Syn->Pur SR Measure Specific Rotation Pur->SR CD Acquire CD Spectrum Pur->CD NMR Acquire 1H & 13C NMR Spectra Pur->NMR Comp Compare Data with Literature/Natural Product SR->Comp CD->Comp NMR->Comp AC Assign Absolute Configuration Comp->AC Lit Literature Data for Natural this compound Lit->Comp

Caption: Workflow for the stereochemical confirmation of synthesized this compound.

Logic_Diagram cluster_data Experimental Data cluster_ref Reference Standard cluster_eval Evaluation cluster_conclusion Conclusion SynthData Analytical Data from Synthesized Sample ([α]D, CD, NMR) Match Data Match? SynthData->Match RefData Literature Data for (6R, 10S, 12R)-Cryptofolione ([α]D, CD, NMR) RefData->Match Correct Stereochemistry Confirmed as (6R, 10S, 12R) Match->Correct Yes Incorrect Incorrect Stereoisomer Match->Incorrect No

Caption: Logic for comparing analytical data to confirm stereochemistry.

References

Cryptofolione Non-Specific Binding Reduction: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cryptofolione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding in your experiments, ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a concern with this compound?

A1: Non-specific binding refers to the interaction of this compound with surfaces or molecules other than its intended biological target. This can be a significant issue as it may lead to high background signals, reduced assay sensitivity, and inaccurate data, potentially causing false-positive or false-negative results. Given this compound's moderate lipophilicity (calculated XLogP3 of 2.7), it has a tendency to interact with hydrophobic surfaces, such as plasticware and proteins, which can contribute to non-specific binding.[1]

Q2: What are the common causes of high non-specific binding in assays involving this compound?

A2: Several factors can contribute to the high non-specific binding of small molecules like this compound:

  • Hydrophobic Interactions: Due to its chemical structure, this compound can bind to hydrophobic pockets on proteins and plastic surfaces of assay plates or tubes.

  • Electrostatic Interactions: Charged functional groups on this compound can interact with oppositely charged surfaces or biomolecules.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on assay surfaces (e.g., microplates) can leave them available for this compound to adhere.

  • High Compound Concentration: Using excessively high concentrations of this compound can saturate the target and increase the likelihood of binding to lower-affinity, off-target sites.

  • Assay Buffer Composition: The pH, salt concentration, and absence of detergents in the assay buffer can all influence non-specific interactions.

Q3: How can I determine if I have a non-specific binding issue with this compound in my assay?

A3: To determine if you are facing a non-specific binding issue, you can perform the following control experiments:

  • No-Target Control: Run your assay with this compound in the absence of the intended biological target. A high signal in this control is a direct indication of non-specific binding to the assay components or surfaces.

  • Competition Assay: Co-incubate your target with a high concentration of an unlabeled, structurally unrelated compound that is known to not interact with your target, along with this compound. If the signal from this compound is not reduced, it suggests that the binding is non-specific.

  • Dose-Response Curve Analysis: A shallow Hill slope or a high baseline in your dose-response curve can also be indicative of non-specific binding.

Troubleshooting Guides

Issue 1: High Background Signal in a Cell-Free Protein Binding Assay (e.g., ELISA, SPR)

Potential Cause & Solution

Potential Cause Troubleshooting Step Detailed Protocol
Hydrophobic interactions with assay plate/surface Optimize blocking conditions.1. Prepare a range of blocking buffers (e.g., 1%, 2%, 5% Bovine Serum Albumin (BSA) in PBS; or 1%, 2%, 5% non-fat dry milk in PBS). 2. Incubate the assay plate with different blocking buffers for 1-2 hours at room temperature or overnight at 4°C. 3. Wash the plate thoroughly with wash buffer (e.g., PBS with 0.05% Tween-20). 4. Proceed with your assay and compare the background signal across the different blocking conditions to identify the most effective one.
Non-specific binding to proteins other than the target Add a carrier protein to the assay buffer.1. Prepare your assay buffer containing a carrier protein such as 0.1% - 1% BSA or casein. 2. Use this buffer to dilute this compound and other assay reagents. The carrier protein will help to block non-specific binding sites on other proteins present in the assay.
Hydrophobic and/or electrostatic interactions Modify the assay buffer.1. Add a non-ionic detergent: Prepare assay buffers with varying concentrations of Tween-20 or Triton X-100 (e.g., 0.01%, 0.05%, 0.1%). 2. Increase salt concentration: Prepare assay buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM) to disrupt electrostatic interactions. 3. Run your assay with these modified buffers and select the condition that provides the best signal-to-noise ratio.
High compound concentration Optimize this compound concentration.Perform a dose-response experiment starting from a high concentration and titrating down to a low concentration. Identify the concentration range where specific binding is observed without a significant increase in the background signal.
Issue 2: High Background or Off-Target Effects in Cell-Based Assays

Potential Cause & Solution

Potential Cause Troubleshooting Step Detailed Protocol
Binding to serum proteins in culture media Reduce serum concentration or use serum-free media.1. If possible, perform the assay in serum-free media. 2. If serum is required for cell viability, reduce the serum concentration (e.g., from 10% to 1-2%) during the this compound treatment period. 3. Wash cells thoroughly with PBS before adding the assay reagents to remove any residual serum proteins.
Accumulation in cellular membranes due to lipophilicity Include a wash step after treatment.After incubating the cells with this compound, wash the cells 2-3 times with PBS before proceeding with cell lysis or downstream analysis. This will help to remove any unbound or loosely associated compound.
Off-target cellular effects leading to cytotoxicity Determine the optimal, non-toxic concentration range.1. Perform a cell viability assay (e.g., MTT, CellTiter-Glo) with a wide range of this compound concentrations. 2. Determine the concentration at which you observe minimal cytotoxicity. 3. Use concentrations at or below this threshold for your functional assays to minimize off-target effects related to cell death.
Interaction with plasticware Use low-binding plates.Consider using commercially available low-protein-binding or non-treated polystyrene microplates for your cell-based assays to reduce the non-specific adhesion of this compound to the plate surface.

Experimental Protocols

Protocol 1: Optimizing Blocking Conditions in an ELISA-based Assay

  • Coat a 96-well high-binding microplate with your target protein overnight at 4°C.

  • Wash the plate three times with 200 µL of wash buffer (PBS + 0.05% Tween-20) per well.

  • Prepare different blocking buffers:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 5% BSA in PBS

    • 1% non-fat dry milk in PBS

  • Add 200 µL of each blocking buffer to different sets of wells.

  • Incubate for 2 hours at room temperature with gentle shaking.

  • Wash the plate three times with wash buffer.

  • Add a high concentration of this compound (a concentration known to give a high background signal) to both target-coated and non-coated (blank) wells.

  • Incubate for the standard assay time.

  • Wash the plate and proceed with your standard detection method.

  • Compare the signal in the blank wells for each blocking condition to determine the most effective blocking agent.

Mandatory Visualizations

Signaling Pathway

Given that this compound has been reported to exhibit cytotoxic effects, understanding its potential impact on cell death pathways is crucial. The diagram below illustrates a simplified version of the intrinsic apoptosis signaling pathway, a common pathway affected by cytotoxic compounds.

Apoptosis_Pathway This compound This compound (Potential Inducer) Cellular_Stress Cellular Stress This compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (released) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially induced by this compound.

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting and reducing non-specific binding of this compound in a typical binding assay.

Troubleshooting_Workflow Start Start: High Background with this compound Control_Exp Run Control Experiment: No Target Protein Start->Control_Exp Is_Signal_High Is Signal Still High? Control_Exp->Is_Signal_High Optimize_Blocking Optimize Blocking Agent (BSA, Milk) Is_Signal_High->Optimize_Blocking Yes Specific_Binding Likely Specific Binding Proceed with Caution Is_Signal_High->Specific_Binding No Modify_Buffer Modify Assay Buffer: - Add Detergent (Tween-20) - Increase Salt (NaCl) Optimize_Blocking->Modify_Buffer Reduce_Conc Reduce this compound Concentration Modify_Buffer->Reduce_Conc Re_evaluate Re-evaluate Background Reduce_Conc->Re_evaluate Success Success: Low Background Proceed with Assay Re_evaluate->Success Low Further_Troubleshoot Further Troubleshooting: - Change Assay Format - Use Low-Binding Plates Re_evaluate->Further_Troubleshoot High

Caption: Workflow for troubleshooting this compound non-specific binding.

References

Validation & Comparative

Cryptofolione: A Comparative Analysis of its Anti-leishmanial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-leishmanial activity of Cryptofolione, a natural product isolated from the fruits of Cryptocarya alba, against other established and experimental treatments. The following sections detail its efficacy, cytotoxicity, and the experimental protocols used for its evaluation, supported by available data.

Quantitative Assessment of Biological Activity

This compound has demonstrated a "mild inhibitory effect" on the promastigote form of Leishmania species.[1] However, a significant challenge to its therapeutic potential is its limited selectivity. Studies have shown that its cytotoxic and trypanocidal effects are similar, indicating a low selectivity index.[1]

For a compound to be considered a promising anti-leishmanial hit, a high selectivity index (SI) is crucial. The SI is the ratio of the 50% cytotoxic concentration (CC50) against a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasite over host cells. While specific IC50 and CC50 values for this compound against Leishmania and mammalian cells are not detailed in the provided search results, its characterization as having "little selectivity" suggests this ratio is low.[1]

In contrast, other experimental compounds have shown more promising profiles. For instance, a series of dehydrodieugenol (B1670544) B analogues exhibited IC50 values between 3.0 and 32.7 µM against Leishmania infantum intracellular amastigotes, with the most promising compound (compound 24) meeting the hit criteria defined by the Drugs for Neglected Diseases initiative (DNDi).[2] Similarly, 2-ethylamino-dodecan-1-ol (compound 5) demonstrated a potent EC50 of 0.3 µM and a high selectivity index of 72 against Leishmania donovani-infected THP-1 cells.[3][4]

The following table summarizes the activity of various compounds to provide a comparative context for the kind of data required to fully assess this compound.

Compound/DrugLeishmania SpeciesFormIC50/EC50 (µM)Mammalian Cell LineCC50 (µM)Selectivity Index (SI)Reference
This compound Leishmania spp.PromastigoteMild EffectMacrophagesModerateLow[1]
Dehydrodieugenol B Analogue (24)L. infantumIntracellular Amastigote3.7 - 9.7Not Specified>100>10.3 - >27[2]
2-ethylamino-dodecan-1-ol (5)L. donovaniIntracellular Amastigote0.3THP-1>21.672[3][4]
Thioflavanone Derivative (20)L. panamensisIntracellular Amastigote5.1U-93750.19.8[5]
DibucaineL. major, L. infantumAmastigote≤ 1.99THP-1 macrophagesNot specified>25[6]
DomperidoneL. major, L. infantumAmastigote≤ 1.99THP-1 macrophagesNot specifiedNot specified[6]
Miltefosine (Reference Drug)Leishmania spp.Amastigote~2-8Various>20VariesStandard Literature
Amphotericin B (Reference Drug)Leishmania spp.Amastigote~0.1-0.5Various~1-5VariesStandard Literature

Experimental Protocols

The evaluation of anti-leishmanial compounds involves a standardized set of in vitro assays to determine efficacy and toxicity.

1. Anti-promastigote Assay:

  • Purpose: To assess the direct effect of the compound on the free-living, flagellated promastigote stage of the parasite.

  • Methodology:

    • Leishmania promastigotes are cultured in appropriate media (e.g., RPMI-1640) to reach the logarithmic growth phase.

    • The parasites are seeded into 96-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

    • The test compound (e.g., this compound) is added at various concentrations in serial dilutions. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

    • Plates are incubated for a defined period (e.g., 72 hours) at the parasite's optimal temperature (e.g., 25°C).

    • Parasite viability is determined using a metabolic indicator dye such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin. The absorbance or fluorescence is measured, which correlates with the number of viable parasites.

    • The IC50 value is calculated from the dose-response curve.

2. Anti-amastigote Assay:

  • Purpose: To evaluate the compound's activity against the clinically relevant intracellular amastigote stage, which resides within host macrophages.

  • Methodology:

    • A suitable mammalian macrophage cell line (e.g., THP-1, J774, or peritoneal macrophages) is seeded in multi-well plates and allowed to adhere.

    • The macrophages are then infected with stationary-phase Leishmania promastigotes, which differentiate into amastigotes inside the host cells.

    • After infection, extracellular parasites are washed away.

    • The test compound is added at various concentrations, and the plates are incubated (e.g., for 72 hours) at 37°C in a 5% CO2 atmosphere.

    • The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa) and counting the number of amastigotes per macrophage under a microscope. Alternatively, high-content screening using fluorescently labeled parasites (e.g., GFP-transfected) can be employed.[5]

    • The IC50 value is determined by comparing the number of amastigotes in treated versus untreated infected cells.

3. Cytotoxicity Assay:

  • Purpose: To determine the toxicity of the compound against mammalian host cells and calculate the Selectivity Index.

  • Methodology:

    • The selected mammalian cell line (e.g., THP-1, Vero, or CHO-K1) is seeded in 96-well plates.[7][8][9]

    • The test compound is added in the same concentration range used for the anti-parasitic assays.

    • Plates are incubated for a period corresponding to the anti-amastigote assay (e.g., 72 hours) at 37°C.

    • Cell viability is assessed using methods similar to the anti-promastigote assay (e.g., MTT, resazurin, or neutral red uptake).[9][10]

    • The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.

Below is a generalized workflow for these essential screening assays.

G cluster_promastigote Anti-promastigote Assay cluster_amastigote Intracellular Anti-amastigote Assay cluster_cytotoxicity Cytotoxicity Assay cluster_si Selectivity Index Calculation p_culture Culture Leishmania Promastigotes p_seed Seed into 96-well plate p_culture->p_seed p_treat Add this compound (Serial Dilutions) p_seed->p_treat p_incubate Incubate (e.g., 72h, 25°C) p_treat->p_incubate p_viability Assess Viability (e.g., MTT Assay) p_incubate->p_viability p_calc Calculate IC50 p_viability->p_calc a_culture Culture & Seed Macrophages a_infect Infect with Promastigotes a_culture->a_infect a_treat Add this compound (Serial Dilutions) a_infect->a_treat a_incubate Incubate (e.g., 72h, 37°C) a_treat->a_incubate a_quantify Fix, Stain & Quantify Intracellular Amastigotes a_incubate->a_quantify a_calc Calculate IC50 a_quantify->a_calc si_calc SI = CC50 / IC50 (amastigote) a_calc->si_calc c_culture Culture Mammalian Cells (e.g., THP-1) c_seed Seed into 96-well plate c_culture->c_seed c_treat Add this compound (Serial Dilutions) c_seed->c_treat c_incubate Incubate (e.g., 72h, 37°C) c_treat->c_incubate c_viability Assess Viability (e.g., MTT Assay) c_incubate->c_viability c_calc Calculate CC50 c_viability->c_calc c_calc->si_calc

Caption: Standard in vitro workflow for evaluating anti-leishmanial compounds.

Potential Mechanism of Action & Signaling Pathways

The precise mechanism of action for this compound against Leishmania has not been elucidated in the available literature. For many anti-leishmanial drugs, common targets include parasite-specific metabolic pathways, such as sterol biosynthesis, or vital organelles like the mitochondrion.[11]

For example, some compounds, like certain β-amino alkanols, induce their leishmanicidal effect by targeting the mitochondrial respiratory chain, specifically Complex II (succinate reductase), leading to a rapid depletion of intracellular ATP.[3][4] This disruption of the parasite's bioenergetics causes severe mitochondrial swelling and ultimately cell death.[3][4] Other drugs, such as Amphotericin B, target ergosterol (B1671047) in the parasite's cell membrane, creating pores that lead to leakage of intracellular contents.[11]

Future research on this compound should aim to identify its molecular target. A potential pathway to investigate, based on the mechanisms of other compounds, could be the disruption of mitochondrial function.

The diagram below illustrates a hypothetical mechanism of action centered on mitochondrial disruption, a common pathway for anti-leishmanial agents.

G This compound This compound membrane Leishmania Plasma Membrane This compound->membrane Crosses Membrane mitochondrion Mitochondrion membrane->mitochondrion Targets Mitochondrion etc Electron Transport Chain (ETC) mitochondrion->etc Disrupts atp ATP Synthesis etc->atp Inhibits death Parasite Death atp->death Leads to

Caption: Hypothetical pathway: this compound disrupting mitochondrial function.

References

Comparative Analysis of Cryptofolione and Its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the naturally occurring α-pyrone, Cryptofolione, and its known derivatives. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

This compound, a natural product isolated from plants of the Cryptocarya genus, has garnered interest for its biological activities, including trypanocidal, leishmanicidal, and cytotoxic effects. Furthermore, studies have identified this compound as a potent inhibitor of the G2 cell cycle checkpoint, suggesting its potential as an anticancer agent. This guide offers a comparative look at this compound and its derivatives based on currently available scientific literature.

Data Presentation: A Comparative Overview

The available quantitative data for this compound and its derivatives is currently limited. The following table summarizes the reported biological activities. It is important to note that a comprehensive comparative study across a wide range of derivatives is not yet available in the public domain.

Compound/Derivative NameTarget Organism/Cell LineActivityConcentrationQuantitative Data
This compound Trypanosoma cruzi trypomastigotesTrypanocidal250 µg/mL77% reduction in parasite number[1]
MacrophagesCytotoxicityModerateNot specified
T. cruzi amastigotesCytotoxicityModerateNot specified
Leishmania spp. promastigotesLeishmanicidalMild inhibitory effectNot specified
6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-one Not specifiedNot specifiedNot specifiedNo data available
Dihydrothis compound Trypanosoma cruziTrypanocidalNot specifiedInactive

Mechanism of Action: G2 Checkpoint Inhibition via Nuclear Export Blockade

Recent studies have elucidated a potential mechanism of action for this compound's cytotoxic effects, identifying it as a highly efficacious inhibitor of the G2 DNA damage checkpoint.[2] This checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis. By inhibiting this checkpoint, this compound can induce mitotic catastrophe and subsequent cell death in cancer cells, which often have a defective G1 checkpoint and rely heavily on the G2 checkpoint for survival.

The proposed mechanism for G2 checkpoint abrogation by this compound involves the inhibition of nuclear export.[2] Specifically, it is suggested that this compound and related pyrones target the CRM1-mediated nuclear export pathway. This pathway is responsible for transporting key cell cycle regulatory proteins, such as Cdc25C, from the nucleus to the cytoplasm. By blocking their export, these proteins are sequestered in the nucleus, preventing their function in promoting mitotic entry. This leads to a failure of the G2 checkpoint and forces the cell into a lethal mitotic event.

Below is a diagram illustrating this proposed signaling pathway.

Proposed mechanism of G2 checkpoint inhibition by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key biological assays mentioned in this guide.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of compounds on cell lines.

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 48-72 hours.

3. MTT Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

  • Add 10 µL of the MTT solution to each well.

  • Incubate the plate for 3-4 hours at 37°C.

4. Formazan (B1609692) Solubilization:

  • After incubation, carefully remove the medium from the wells.

  • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

6. Data Analysis:

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

References

Lack of Comprehensive Data Hinders Full Comparative Analysis of Cryptofolione's Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of the biological effects of Cryptofolione in different experimental models is currently not feasible due to a scarcity of publicly available research. While initial studies have identified its origins and some preliminary activities, in-depth investigations into its effects, particularly in cancer models and its underlying molecular mechanisms, are limited.

This compound, a natural product isolated from the fruits of Cryptocarya alba, has demonstrated some biological activities.[1] Primarily, it has been reported to show activity against the parasite Trypanosoma cruzi, the causative agent of Chagas disease, and a mild inhibitory effect on Leishmania spp.[1][2] The compound also exhibits moderate cytotoxicity.[1][2]

However, detailed studies on its anticancer properties, a crucial aspect for drug development, are not extensively documented in the available scientific literature. While compounds with similar-sounding names, such as Cryptocaryone and Cryptotanshinone, have been investigated for their anticancer effects and have well-defined mechanisms of action, it is crucial to distinguish them from this compound as they are distinct chemical entities.

Reported Biological Activities of this compound

Model SystemEffectConcentrationReference
Trypanosoma cruzi trypomastigotes77% reduction in number250 µg/mL
MacrophagesModerate cytotoxicityNot specified
T. cruzi amastigotesModerate cytotoxicityNot specified
Leishmania spp. promastigotesMild inhibitory effectNot specified

Experimental Protocols

The available literature provides limited detail on the experimental protocols used to assess this compound's activity. The primary reported method is a biological assay to determine its effect on parasites and its general cytotoxicity.

Antiparasitic Activity Assay: The activity of this compound against Trypanosoma cruzi trypomastigotes was assessed by incubating the parasites with the compound at a concentration of 250 µg/mL and subsequently quantifying the reduction in their number. Similar assays were likely used to determine the inhibitory effects on Leishmania spp. promastigotes and the cytotoxicity against T. cruzi amastigotes.

Cytotoxicity Assay: The cytotoxic effects of this compound on macrophages were determined, although the specific assay (e.g., MTT, LDH assay) is not detailed in the available abstract.

Signaling Pathways: An Unexplored Area

There is no information available in the reviewed literature regarding the specific signaling pathways modulated by this compound. Understanding the mechanism of action is a critical step in the development of any potential therapeutic agent. The diagram below illustrates a generic experimental workflow that could be employed to investigate the biological effects and signaling pathways of a compound like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Isolation Compound Isolation Cytotoxicity Screening Cytotoxicity Screening Compound Isolation->Cytotoxicity Screening Antiparasitic Assays Antiparasitic Assays Compound Isolation->Antiparasitic Assays Cancer Cell Line Screening Cancer Cell Line Screening Cytotoxicity Screening->Cancer Cell Line Screening Animal Model of Parasitic Disease Animal Model of Parasitic Disease Antiparasitic Assays->Animal Model of Parasitic Disease Mechanism of Action Studies Mechanism of Action Studies Cancer Cell Line Screening->Mechanism of Action Studies Xenograft Tumor Model Xenograft Tumor Model Cancer Cell Line Screening->Xenograft Tumor Model Signaling Pathway Analysis Signaling Pathway Analysis Mechanism of Action Studies->Signaling Pathway Analysis Toxicity Studies Toxicity Studies Animal Model of Parasitic Disease->Toxicity Studies Xenograft Tumor Model->Toxicity Studies

Caption: A generalized workflow for the preclinical evaluation of a natural product like this compound.

References

Unveiling the Cytotoxic Potential of Cryptofolione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of natural compounds is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of the published data on the cytotoxicity of Cryptofolione, a naturally occurring styryl-lactone, and its close structural analog, Goniothalamin (B1671989). While direct evidence of this compound's efficacy against cancer cell lines is limited in publicly available literature, the extensive research on Goniothalamin offers valuable insights into the potential mechanisms and cytotoxic potency of this class of compounds.

Comparative Cytotoxicity Data

Published studies indicate that this compound exhibits moderate cytotoxic effects. For instance, it has shown activity against Trypanosoma cruzi trypomastigotes and a mild inhibitory effect on the promastigote form of Leishmania spp.[1][2]. The compound also displayed moderate cytotoxicity in macrophages and T. cruzi amastigotes[1][2]. However, specific data on its activity against cancer cell lines is not extensively documented.

In contrast, Goniothalamin has been widely studied for its potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines. This makes it a valuable benchmark for understanding the potential anticancer activities of structurally similar compounds like this compound.

CompoundCell LineCell TypeIC50 / Effective ConcentrationCitation
This compound Trypanosoma cruzi trypomastigotesProtozoan parasite77% reduction in number at 250 µg/mL[1]
MacrophagesMammalian immune cellModerate cytotoxicity[1][2]
T. cruzi amastigotesProtozoan parasiteModerate cytotoxicity[1][2]
Leishmania spp. promastigotesProtozoan parasiteMild inhibitory effect[1]
Goniothalamin Jurkat E6.1Human T-cell leukemiaIC50 = 12 µM (for (Z)-Goniothalamin analog)[3]
HGC-27, MCF-7, PANC-1, HeLaHuman cancer cell linesStrong cytotoxicity[4]
3T3Non-cancerous fibroblast cell lineStrong cytotoxicity[4]
HepG2Human hepatoblastomaIC50 = 4.6 (±0.23) µM (MTT assay, 72h)[5]
Normal liver Chang cellsHuman normal liver cell lineLess toxic compared to HepG2[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature for assessing the cytotoxicity of compounds like this compound and Goniothalamin.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of the test compound (e.g., Goniothalamin) for specific time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO). The absorbance of the solution is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Apoptosis Detection (e.g., Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.

  • Staining: Cells are harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.

  • Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.

Visualizing the Experimental Workflow & Signaling Pathways

To better illustrate the processes involved in evaluating cytotoxicity and the potential mechanisms of action, the following diagrams are provided.

experimental_workflow Experimental Workflow for Cytotoxicity Assessment cluster_cell_culture Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Cancer Cell Line Selection (e.g., MCF-7, HepG2) culture Cell Seeding in 96-well plates start->culture treatment Incubation with This compound/Goniothalamin (Varying Concentrations & Times) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis dna_damage DNA Damage Analysis (e.g., Comet Assay) treatment->dna_damage ic50 IC50 Value Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant mechanism Elucidation of Mechanism of Action dna_damage->mechanism ic50->mechanism apoptosis_quant->mechanism

Caption: A generalized workflow for assessing the cytotoxicity of a compound.

goniothalamin_pathway Proposed Signaling Pathway for Goniothalamin-Induced Apoptosis cluster_cellular_effects Cellular Stress Induction cluster_mitochondrial_pathway Intrinsic Apoptotic Pathway cluster_execution_pathway Execution Phase Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Goniothalamin->ROS DNA_damage DNA Damage Goniothalamin->DNA_damage Mito Mitochondrial Dysfunction ROS->Mito DNA_damage->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A simplified diagram of Goniothalamin's pro-apoptotic signaling.

References

Comparative Analysis of Cryptofolione and its Analogs: A Structure-Activity Relationship Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptofolione, a naturally occurring δ-lactone, has garnered attention for its potential biological activities, particularly its effects against parasitic protozoa and its cytotoxic properties. This guide provides a comparative analysis of this compound and its known derivatives, focusing on their structure-activity relationships (SAR). The information presented herein is based on available experimental data and aims to guide future research and drug development efforts.

Introduction to this compound

This compound is a 6-substituted-5,6-dihydro-α-pyrone originally isolated from the fruits of Cryptocarya alba. Its chemical structure features an α,β-unsaturated lactone moiety, a hydroxyl group, and a dimethoxy-octadienyl side chain. Preliminary studies have demonstrated that this compound exhibits moderate cytotoxicity and activity against Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania species.[1][2][3] The exploration of its SAR is crucial for optimizing its potency and selectivity.

Comparative Biological Activity

The biological activity of this compound and its derivatives has been primarily assessed through anti-parasitic and cytotoxicity assays. While a comprehensive library of synthetic analogs is not yet available in the public domain, initial studies have provided key insights into the structural features essential for its activity.

Table 1: Comparison of the Biological Activity of this compound and its Derivatives

CompoundStructureBiological ActivityKey Findings
This compound 6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-5,6-dihydro-pyran-2-one- Reduces T. cruzi trypomastigotes by 77% at 250 µg/mL.[1][2] - Moderate cytotoxicity against macrophages and T. cruzi amastigotes. - Mild inhibitory effect on Leishmania spp. promastigotes.Shows broad anti-parasitic potential but lacks high selectivity.
This compound Derivative 6-(4,6-dimethoxy-8-phenyl-octa-1,7-dienyl)-4-hydroxy-tetrahydro-pyran-2-oneData not available for direct comparison.A naturally occurring analog isolated alongside this compound.
Dihydro-cryptofolione 6-(4,6-dimethoxy-8-phenyl-octyl)-4-hydroxy-tetrahydro-pyran-2-oneInactive in trypanocidal assays.Saturation of the α,β-unsaturated lactone abolishes anti-parasitic activity, highlighting the critical role of this Michael acceptor moiety.

Structure-Activity Relationship (SAR) Insights

  • The α,β-Unsaturated Lactone is Essential: The inactivity of the dihydro-derivative of this compound strongly indicates that the α,β-unsaturated double bond within the δ-lactone ring is crucial for its biological activity. This moiety acts as a Michael acceptor, which can covalently interact with nucleophilic residues (e.g., cysteine thiols) in biological macromolecules, leading to target inhibition.

  • Side Chain Modifications: The long, flexible side chain with methoxy (B1213986) and phenyl groups likely contributes to the compound's lipophilicity and interaction with the target binding pocket. Modifications to this chain could significantly impact potency and selectivity. However, no systematic studies on side chain analogs have been reported.

Experimental Protocols

Detailed experimental protocols for the key assays are provided below. These are generalized procedures based on common practices in the field.

In Vitro Trypanosoma cruzi Trypomastigote Inhibition Assay

This assay evaluates the ability of a compound to reduce the number of viable trypomastigotes, the infective stage of T. cruzi.

  • Parasite Culture: T. cruzi trypomastigotes (e.g., Tulahuen strain) are obtained from the supernatant of infected mammalian cell cultures (e.g., LLC-MK2 or Vero cells).

  • Compound Preparation: Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in culture medium (e.g., DMEM with 2% fetal bovine serum).

  • Assay Procedure:

    • Dispense 50 µL of parasite suspension (e.g., 5 x 10^4 trypomastigotes) into the wells of a 384-well plate.

    • Add 250 nL of the test compound solution to achieve the final desired concentration.

    • Include positive (e.g., benznidazole) and negative (e.g., vehicle) controls.

    • Incubate the plates at 37°C in a 5% CO2 atmosphere for 48 to 72 hours.

  • Viability Assessment: Parasite viability is determined by adding a cell viability reagent (e.g., CellTiter-Glo) that measures ATP content, which is proportional to the number of metabolically active parasites. Luminescence is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to the negative control. IC50 values (the concentration that inhibits 50% of parasite growth) are determined from dose-response curves.

In Vitro Cytotoxicity Assay against Macrophages

This assay assesses the toxicity of a compound to mammalian cells, which is crucial for determining its selectivity.

  • Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate medium (e.g., DMEM supplemented with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Test compounds are prepared as described for the anti-trypanosomal assay.

  • Assay Procedure:

    • Seed macrophages into 96-well plates at a suitable density (e.g., 1 x 10^5 cells/well) and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the test compounds.

    • Include positive (e.g., doxorubicin) and negative (e.g., vehicle) controls.

    • Incubate the plates for 24 to 72 hours.

  • Viability Assessment: Cell viability is commonly measured using the MTT assay. This involves adding MTT solution to the wells, incubating to allow for formazan (B1609692) crystal formation by viable cells, solubilizing the crystals with a suitable solvent, and measuring the absorbance at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. CC50 values (the concentration that causes 50% cytotoxicity) are determined from dose-response curves.

Potential Signaling Pathway and Mechanism of Action

The precise molecular target and signaling pathway of this compound have not been elucidated. However, based on the established reactivity of α,β-unsaturated lactones, a plausible mechanism of action involves the inhibition of key cellular enzymes through covalent modification.

Studies on other α,β-unsaturated lactones have shown that they can induce DNA damage and inhibit topoisomerases I and II. These enzymes are critical for managing DNA topology during replication, transcription, and repair. Their inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

G This compound This compound (α,β-Unsaturated Lactone) Cellular_Entry Cellular Entry This compound->Cellular_Entry Michael_Addition Michael Addition (Covalent Adduct Formation) Cellular_Entry->Michael_Addition Intracellular Nucleophiles (e.g., Thiols) Target_Enzyme Target Enzyme (e.g., Topoisomerase, Cysteine Protease) Michael_Addition->Target_Enzyme Enzyme_Inhibition Enzyme Inhibition Target_Enzyme->Enzyme_Inhibition DNA_Damage DNA Damage Enzyme_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

head-to-head comparison of different Cryptofolione synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of bioactive natural products like Cryptofolione is a critical endeavor. This guide provides a detailed head-to-head comparison of prominent synthetic routes to this compound, supported by experimental data and methodologies. Our analysis aims to facilitate informed decisions in the selection of a synthetic strategy based on factors such as efficiency, stereocontrol, and starting material availability.

This compound, a δ-lactone-containing natural product, has garnered interest for its trypanocidal and leishmanicidal activities.[1][2] Its synthesis has been approached through various innovative strategies, each with its own set of advantages and challenges. This guide will delve into five distinct and notable synthetic pathways.

Comparison of Key Performance Metrics Across Different Synthetic Routes

To provide a clear and concise overview, the following table summarizes the key quantitative data for the different this compound synthesis routes.

Synthesis RouteKey ReactionsStarting MaterialOverall YieldNumber of Steps (Longest Linear Sequence)Stereochemical Control
Route 1: Enantioselective Synthesis via Lipase-Mediated Resolution Lipase-mediated kinetic resolution, DBU isomerization, Brown allylation, Ring-Closing Metathesis (RCM)Benzylidene acetoneData not availableData not availableEnzymatic resolution, Chiral reagent
Route 2: Convergent Synthesis via Cross-Metathesis Prins cyclization, Cross-Metathesis (CM)trans-Cinnamaldehyde, Chiral homoallylic alcoholData not availableData not availableSubstrate-controlled Prins cyclization
Route 3: Asymmetric Aldol (B89426) Approach from Chan's Diene Enantioselective Mukaiyama aldol reaction, Asymmetric allylation, RCMChan's diene, AcroleinData not availableData not availableChiral catalyst, Chiral reagent
Route 4: Asymmetric Hetero-Diels-Alder Reaction Cr(salen)-catalyzed asymmetric hetero-Diels-Alder reactionCinnamyl aldehyde, Danishefsky's dieneData not available~10 stepsChiral catalyst (>95% ee for key step)
Route 5: Concise Synthesis via Mukaiyama Aldol and Barbier Reaction Mukaiyama aldol reaction, Indium-promoted Barbier reaction, Olefin cross-metathesistrans-CinnamaldehydeData not available6 stepsChiral catalyst, Diastereoselective reaction

Detailed Analysis of Synthetic Routes and Experimental Protocols

Route 1: Enantioselective Synthesis via Lipase-Mediated Resolution and RCM

This route employs an enzymatic kinetic resolution as a key step to install the desired stereochemistry early in the synthesis.

Experimental Workflow:

A Benzylidene acetone B β-Hydroxy ketone A->B Aldol reaction C Lipase-mediated kinetic resolution B->C D Enantioenriched β-hydroxy ketone C->D E DBU isomerization D->E F α,β-Unsaturated aldehyde E->F G Brown allylation F->G H Homoallylic alcohol G->H I Ring-Closing Metathesis (RCM) H->I J (-)-Cryptofolione I->J

Caption: Workflow for the enantioselective synthesis of (-)-Cryptofolione via lipase-mediated resolution.

Key Experimental Protocol: Lipase-Mediated Kinetic Resolution

A solution of the racemic β-hydroxy ketone in an appropriate organic solvent (e.g., isooctane) is treated with an acyl donor (e.g., vinyl acetate) and a lipase (B570770) (e.g., Candida antarctica lipase B, CAL-B). The reaction is stirred at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 24 hours). The enzyme selectively acylates one enantiomer, allowing for the separation of the enantioenriched unreacted alcohol from the acylated product by column chromatography. The enantiomeric excess (ee) of the resolved alcohol is determined by chiral HPLC analysis.[3][4][5]

Route 2: Convergent Synthesis via Prins Cyclization and Cross-Metathesis

This strategy relies on the formation of a key intermediate through a Prins cyclization, which is then coupled with a vinyl lactone moiety via a cross-metathesis reaction.

Experimental Workflow:

cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A trans-Cinnamaldehyde C Prins Cyclization A->C B Chiral homoallylic alcohol B->C D Tetrahydropyran (B127337) intermediate C->D F Cross-Metathesis (CM) D->F E Vinyl lactone E->F G This compound F->G

Caption: Convergent synthesis of this compound via Prins cyclization and cross-metathesis.

Key Experimental Protocol: Prins Cyclization

To a solution of trans-cinnamaldehyde and a chiral homoallylic alcohol in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst (e.g., trifluoroacetic acid) is added at a low temperature (e.g., -78 °C). The reaction mixture is stirred for a specified time until the starting materials are consumed. The reaction is then quenched, and the resulting tetrahydropyran intermediate is purified by column chromatography.

Route 3: Asymmetric Aldol Approach from Chan's Diene

This route utilizes a highly stereoselective Mukaiyama aldol reaction with Chan's diene to construct the core of the molecule.

Experimental Workflow:

A Chan's diene C Enantioselective Mukaiyama aldol A->C B Acrolein B->C D Aldol adduct C->D E Diastereoselective reduction D->E F δ-Hydroxy-β-keto ester E->F G Asymmetric allylation F->G H Allylated intermediate G->H I Ring-Closing Metathesis (RCM) H->I J This compound I->J

Caption: Synthesis of this compound using an asymmetric aldol reaction with Chan's diene.

Key Experimental Protocol: Enantioselective Mukaiyama Aldol Reaction

In a flame-dried flask under an inert atmosphere, a chiral Lewis acid catalyst (e.g., a Ti(IV)-BINOL complex) is dissolved in an anhydrous solvent (e.g., dichloromethane). The solution is cooled to a low temperature (e.g., -78 °C), and the aldehyde (e.g., acrolein) is added. Chan's diene is then added dropwise, and the reaction is stirred for several hours. The reaction is quenched, and the product is purified by column chromatography to yield the aldol adduct.

Route 4: Asymmetric Hetero-Diels-Alder Reaction

This elegant approach utilizes a catalytic asymmetric hetero-Diels-Alder reaction to establish the stereochemistry of the dihydropyranone core with high enantioselectivity.

Experimental Workflow:

A Cinnamyl aldehyde C Asymmetric Hetero- Diels-Alder Reaction (Cr(salen) catalyst) A->C B Danishefsky's diene B->C D 2-Methoxy-γ-pyrone (95% ee) C->D E Reduction D->E F cis-Alcohol E->F G Hydrolysis F->G H Lactol G->H I Wittig-type reaction H->I J α,β-Unsaturated ester I->J K Further steps J->K L This compound K->L

Caption: Asymmetric synthesis of this compound via a hetero-Diels-Alder reaction.

Key Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction

To a solution of the chiral Cr(salen) catalyst in a suitable solvent, cinnamyl aldehyde and Danishefsky's diene are added at 0 °C. The reaction is stirred for 24 hours. The reaction is then quenched with methanol (B129727) in the presence of triethylamine. The resulting 2-methoxy-γ-pyrone is obtained with high enantiomeric excess (95% ee) after purification.

Route 5: Concise Synthesis via Mukaiyama Aldol and Barbier Reaction

This route offers a more direct and concise approach to a key intermediate for this compound synthesis.

Experimental Workflow:

A trans-Cinnamaldehyde B Mukaiyama Aldol Reaction A->B C Aldol Adduct B->C D Reduction C->D E Aldehyde Intermediate D->E F Indium-promoted Barbier Reaction E->F G anti-Diol Intermediate F->G H Olefin Cross-Metathesis G->H I This compound H->I

Caption: Concise synthesis of this compound via Mukaiyama aldol and Barbier reactions.

Key Experimental Protocol: Indium-Promoted Barbier Reaction

To a stirred solution of the crude aldehyde intermediate in a mixture of THF and water, indium powder and allyl bromide are added. The resulting mixture is stirred at room temperature until the aldehyde is consumed. The reaction is then diluted with ethyl acetate, and the aqueous phase is extracted. The combined organic extracts are washed, dried, and concentrated. The product, an anti-diol, is purified by column chromatography.

Biological Activity and Signaling Pathways

This compound has demonstrated notable activity against Trypanosoma cruzi, the parasite responsible for Chagas disease, and Leishmania species. While the precise molecular targets of this compound are still under investigation, the known signaling pathways in these parasites that are crucial for their survival and infectivity provide potential avenues for its mechanism of action.

In Trypanosoma cruzi, key signaling pathways involved in host cell invasion and intracellular replication include the Ca2+/calcineurin/NFAT pathway, the PI3K/Akt pathway, and pathways involving cruzipain, a major cysteine protease. It is plausible that this compound may interfere with one or more of these pathways, thereby inhibiting parasite proliferation.

Potential Signaling Pathway Interference by this compound in T. cruzi

This compound This compound Ca_pathway Ca2+/Calcineurin/NFAT Pathway This compound->Ca_pathway PI3K_pathway PI3K/Akt Pathway This compound->PI3K_pathway Cruzipain_pathway Cruzipain Activity This compound->Cruzipain_pathway Invasion Host Cell Invasion Ca_pathway->Invasion Replication Intracellular Replication PI3K_pathway->Replication Survival Parasite Survival Cruzipain_pathway->Survival

References

Unraveling Cryptofolione: A Guide to its Biological Activity and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

While the precise molecular target of Cryptofolione remains an active area of investigation, significant research has illuminated its biological effects and established robust methods for its synthesis. This guide provides a comprehensive overview of the current understanding of this compound for researchers, scientists, and drug development professionals.

This compound, a δ-lactone containing natural product, has demonstrated notable biological activity, particularly against parasitic organisms. However, its specific cellular binding partners and the downstream signaling pathways it modulates are not yet fully elucidated. This guide will summarize the known biological effects of this compound and detail the key strategies for its chemical synthesis.

Biological Activity of this compound

This compound has been shown to exhibit activity against several microorganisms. The following table summarizes the key findings from published studies.

Organism/Cell LineEffectConcentrationCitation
Trypanosoma cruzi trypomastigotes77% reduction in number250 µg/mL[1][2]
Trypanosoma cruzi amastigotesModerate cytotoxicityNot specified[1][2]
MacrophagesModerate cytotoxicityNot specified[1]
Leishmania spp. promastigotesMild inhibitory effectNot specified

It is important to note that while this compound shows activity against T. cruzi, it also exhibits cytotoxicity in macrophages, indicating a potential lack of selectivity.

Chemical Synthesis of this compound

The total synthesis of this compound has been accomplished through various strategies. These synthetic routes provide valuable platforms for generating analogs to probe biological activity and identify the molecular target.

Key Synthetic Approaches

Several distinct approaches to the total synthesis of this compound have been reported, each employing unique key reactions to construct the core structure and establish the required stereochemistry.

One prominent strategy involves an asymmetric hetero-Diels-Alder reaction as a key step to set the stereochemistry of the δ-lactone ring. This approach has been successfully used to synthesize two possible stereoisomers of this compound, ultimately leading to the determination of the absolute configuration of the natural product as [6R,10S,12R].

Another effective method utilizes a lipase-mediated resolution of a β-hydroxy ketone intermediate. This enzymatic step is crucial for separating enantiomers and achieving a stereoselective synthesis. This pathway also incorporates a Brown allylation and a ring-closing metathesis (RCM) reaction to complete the synthesis.

A third approach employs a Mukaiyama aldol (B89426) reaction catalyzed by a titanium complex to establish a key chiral center. This is followed by an indium(0)-promoted Barbier reaction and olefin cross-metathesis to yield the final product. This strategy is noted for its conciseness.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are available in the cited literature. For researchers interested in replicating or adapting these syntheses, consulting the primary research articles is recommended for specific reaction conditions, reagent quantities, and purification procedures.

Visualizing Synthetic Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies for this compound.

Asymmetric_Hetero_Diels_Alder_Strategy start Cinnamyl Aldehyde + Diene ahda Asymmetric Hetero-Diels-Alder (Cr(salen) catalyst) start->ahda pyrone 2-Methoxy-γ-pyrone ahda->pyrone sequence Multi-step Sequence: - Reduction - Acetal Formation - Jones Oxidation pyrone->sequence alpha_pyrones α-Pyrones sequence->alpha_pyrones hydrolysis Acidic Hydrolysis alpha_pyrones->hydrolysis This compound This compound hydrolysis->this compound

Asymmetric Hetero-Diels-Alder Synthesis Strategy.

Lipase_Mediated_Resolution_Strategy start Benzylidene Acetone lipase Lipase-mediated Resolution of β-hydroxy ketone start->lipase isomerization DBU-mediated Isomerization lipase->isomerization allylation Brown Allylation isomerization->allylation rcm Ring-Closing Metathesis (RCM) allylation->rcm This compound This compound rcm->this compound Mukaiyama_Aldol_Strategy start Acrylaldehyde + Chan's Diene mukaiyama Mukaiyama Aldol Reaction (Ti(OiPr)4/(R)-BINOL) start->mukaiyama reduction Reduction (NaBH4) mukaiyama->reduction diol Diol Intermediate reduction->diol barbier Indium(0)-promoted Barbier Reaction diol->barbier cm Olefin Cross-Metathesis barbier->cm This compound This compound cm->this compound

References

Comparative Cytotoxicity of Cryptofolione in Cancer vs. Normal Cells: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cryptofolione is a naturally occurring compound that has been isolated from plants such as Cryptocarya alba. Preliminary studies have indicated its potential as a cytotoxic agent. However, comprehensive data on its comparative cytotoxicity in cancerous versus normal cells is limited in publicly available literature. To provide researchers, scientists, and drug development professionals with a practical guide in the requested format, this document will use Cryptocaryone (B1250406) , a structurally distinct but also naturally derived compound with more extensive comparative cytotoxicity data, as a representative example. This guide will objectively compare Cryptocaryone's performance against cancer and normal cells, provide supporting experimental data, and detail the methodologies used in these assessments.

Data Presentation: Quantitative Analysis of Selective Cytotoxicity

A crucial indicator of a potential anticancer compound's therapeutic value is its ability to selectively eliminate cancer cells while minimizing harm to healthy cells. This selectivity is quantitatively expressed by comparing the half-maximal inhibitory concentration (IC50) values across different cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, signifies a more promising therapeutic window.

The following table summarizes the IC50 values of Cryptocaryone following a 24-hour exposure period in various human cancer and normal cell lines.

Cell LineCell TypeOriginIC50 (µM)Selectivity Index (SI) vs. HGF-1
Cancer Cell Lines
CAL 27Oral Squamous CarcinomaHuman3.45> 3.48
Ca9-22Oral Squamous CarcinomaHuman9.87> 1.22
TOV-21GOvarian Clear Cell CarcinomaHuman1.5Not Applicable
SKOV3Ovarian AdenocarcinomaHuman3.0Not Applicable
TOV-112DOvarian Endometrioid AdenocarcinomaHuman9.5Not Applicable
Normal Cell Line
HGF-1Gingival FibroblastHuman> 12-

Data sourced from studies on oral and ovarian cancer cells. The Selectivity Index is calculated based on the normal HGF-1 cell line data, where the IC50 was not reached at the tested concentrations up to 12 µM[1][2].

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for reliable scientific findings. The following are standard methodologies for evaluating cytotoxicity and apoptosis.

Cell Culture and Maintenance

Human oral squamous carcinoma (CAL 27, Ca9-22), ovarian cancer (TOV-21G, SKOV3, TOV-112D), and normal human gingival fibroblast (HGF-1) cell lines were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTS/MTT Assay

The cytotoxic effect of Cryptocaryone was determined using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁵ cells/well (for cancer lines) or 4 x 10⁴ cells/well (for HGF-1) and allowed to adhere for 24 hours[2].

  • Compound Treatment: Cells were treated with various concentrations of Cryptocaryone or a vehicle control (e.g., DMSO) for 24 hours.

  • Reagent Incubation: After the treatment period, the MTS or MTT reagent was added to each well according to the manufacturer's instructions, followed by an incubation period of 1-4 hours.[3][4][5][6]

  • Data Acquisition: For the MTT assay, a solubilization solution is added to dissolve the formazan (B1609692) crystals. The absorbance was measured at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.

  • IC50 Calculation: Cell viability was expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was calculated from the dose-response curves.

Apoptosis Detection: Annexin V-FITC Assay

Apoptosis, or programmed cell death, is a primary mechanism of action for many anticancer agents. The Annexin V-FITC assay is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

  • Cell Treatment: Cells were treated with Cryptocaryone at the desired concentrations for a specified time.

  • Cell Harvesting: Adherent cells were detached using trypsin, and both adherent and floating cells were collected.

  • Staining: Cells were washed with cold PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.[7][8][9][10]

  • Incubation: The cells were incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by Cryptocaryone in cancer cells, leading to apoptosis.

G cluster_0 Cryptocaryone Cryptocaryone Akt Akt (Phosphorylation ↓) Cryptocaryone->Akt cSrc c-Src (Phosphorylation ↓) Cryptocaryone->cSrc FoxO1 FoxO1 (Expression ↑) Akt->FoxO1 Inhibits cSrc->FoxO1 Inhibits Glycolysis Aerobic Glycolysis (Inhibition) FoxO1->Glycolysis Apoptosis_Gly Apoptosis Glycolysis->Apoptosis_Gly Induces

Caption: Cryptocaryone-induced inhibition of Akt/c-Src signaling.[11][12]

G cluster_1 Cryptocaryone Cryptocaryone DeathReceptors Death Receptors (Fas, DR4, DR5) Clustering Cryptocaryone->DeathReceptors FADD FADD Recruitment DeathReceptors->FADD Caspase8 Pro-Caspase-8 → Caspase-8 FADD->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Extrinsic apoptosis pathway activated by Cryptocaryone.[13][14]

Experimental Workflow

The diagram below outlines the general workflow for the comparative cytotoxicity analysis.

G cluster_2 Start Cell Seeding (Cancer & Normal Lines) Treatment 24h Treatment with Cryptocaryone Start->Treatment Cytotoxicity Cytotoxicity Assay (MTS/MTT) Treatment->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis IC50 IC50 & SI Calculation Cytotoxicity->IC50 Flow Flow Cytometry Analysis Apoptosis->Flow End Comparative Analysis IC50->End Flow->End

Caption: Workflow for comparative cytotoxicity and apoptosis assays.

References

Assessing the Selectivity of Cryptofolione for Parasitic Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cryptofolione's selectivity for parasitic targets, specifically Trypanosoma cruzi and Leishmania species. Its performance is evaluated in the context of established anti-parasitic drugs, supported by available experimental data. This document aims to offer an objective resource for researchers engaged in the discovery and development of novel anti-parasitic agents.

Executive Summary

This compound, a styryl-lactone isolated from the fruits of Cryptocarya alba, has demonstrated in vitro activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, and a mild inhibitory effect on Leishmania spp.[1]. However, studies indicate that this compound exhibits limited selectivity, as its cytotoxic effects on host cells are comparable to its anti-parasitic activity[1]. This guide synthesizes the available data on this compound and contrasts it with the performance of standard-of-care drugs for trypanosomiasis and leishmaniasis.

Comparative Analysis of In Vitro Efficacy and Cytotoxicity

The selectivity of an anti-parasitic compound is a critical determinant of its therapeutic potential. It is typically expressed as the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the 50% inhibitory concentration (IC50) against the parasite. A higher SI value indicates greater selectivity for the parasitic target.

For a clear comparison, the following tables summarize the reported efficacy and cytotoxicity of standard anti-parasitic drugs.

Table 1: In Vitro Activity Against Trypanosoma cruzi

CompoundParasite StageIC50Host Cell LineCC50Selectivity Index (SI)Reference
This compound Trypomastigote77% inhibition @ 250 µg/mLMacrophagesModerate CytotoxicityLow (not quantified)[1]
AmastigoteNot specifiedMacrophagesModerate CytotoxicityLow (not quantified)[1]
Benznidazole Amastigote~1-10 µMVarious>100 µM>10-100General literature
Nifurtimox Amastigote~1-10 µMVarious>100 µM>10-100General literature

Table 2: In Vitro Activity Against Leishmania spp.

CompoundParasite StageIC50Host Cell LineCC50Selectivity Index (SI)Reference
This compound PromastigoteMild inhibitory effectNot specifiedNot specifiedNot determined[1]
Amphotericin B Amastigote~0.1-0.5 µMMacrophages>10 µM>20-100General literature
Miltefosine Amastigote~1-5 µMMacrophages>20 µM>4-20General literature

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used to assess the anti-parasitic activity and cytotoxicity of compounds like this compound.

In Vitro Anti-Trypanosomal Activity Assay (Amastigote Form)

This assay evaluates the ability of a compound to inhibit the intracellular, replicative form of T. cruzi.

G cluster_0 Day 1: Host Cell Seeding cluster_1 Day 2: Infection cluster_2 Day 3: Compound Treatment cluster_3 Day 5-7: Readout A Seed mammalian host cells (e.g., L6 or Vero cells) in 96-well plates B Infect host cells with Trypanosoma cruzi trypomastigotes A->B C Incubate for 24h to allow parasite invasion and transformation into amastigotes B->C D Add serial dilutions of This compound or control drugs C->D E Fix and stain cells D->E F Quantify intracellular amastigotes (microscopy or high-content imaging) E->F G Calculate IC50 value F->G

Workflow for in vitro anti-trypanosomal (amastigote) assay.
In Vitro Anti-Leishmanial Activity Assay (Amastigote Form)

This assay is similar to the anti-trypanosomal assay and assesses the compound's effect on intracellular Leishmania amastigotes.

G cluster_0 Day 1: Macrophage Seeding cluster_1 Day 2: Infection cluster_2 Day 3: Compound Treatment cluster_3 Day 5: Readout A Seed macrophages (e.g., J774A.1) in 96-well plates B Infect macrophages with Leishmania promastigotes A->B C Incubate for 24h to allow phagocytosis and transformation into amastigotes B->C D Add serial dilutions of This compound or control drugs C->D E Stain with a viability dye (e.g., Resazurin) or fix and stain D->E F Measure fluorescence or quantify amastigotes via microscopy E->F G Calculate IC50 value F->G

Workflow for in vitro anti-leishmanial (amastigote) assay.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 3-4: Viability Assessment A Seed mammalian cells (e.g., Vero, L6, or macrophages) in 96-well plates B Add serial dilutions of This compound or control drugs A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours to allow formazan (B1609692) crystal formation C->D E Solubilize formazan crystals D->E F Measure absorbance at ~570 nm E->F G Calculate CC50 value F->G G cluster_0 This compound cluster_1 Parasite Cell This compound This compound (Styryl-lactone) Mitochondrion Mitochondrial Dysfunction This compound->Mitochondrion Hypothesized Interaction ROS Increased Reactive Oxygen Species (ROS) Mitochondrion->ROS Caspases Caspase Activation Mitochondrion->Caspases ROS->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Independent Verification of Cryptofolione's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the available data on Cryptofolione with established alternative therapies for parasitic infections caused by Trypanosoma cruzi and Leishmania species. Due to the limited publicly available data on this compound, this guide also serves as a framework for future research, outlining the necessary experimental data for a comprehensive evaluation.

Executive Summary

This compound, a naturally occurring α-pyrone isolated from Cryptocarya species, has demonstrated preliminary in vitro activity against the protozoan parasites Trypanosoma cruzi and Leishmania spp. However, there is a significant lack of independent verification of its efficacy, and its mechanism of action remains unelucidated. In contrast, established therapies for Chagas disease (caused by T. cruzi) and Leishmaniasis have well-defined mechanisms and a substantial body of clinical data. This guide presents a side-by-side comparison of the available data for this compound and standard-of-care agents, highlighting the current knowledge gaps and future research needs.

Comparative Efficacy and Cytotoxicity

The assessment of a compound's potential as a therapeutic agent hinges on its efficacy against the target pathogen and its safety profile, often represented by its cytotoxicity against host cells. The following tables summarize the available, albeit limited, data for this compound and provide a comparison with standard treatments.

Table 1: In Vitro Activity Against Trypanosoma cruzi

CompoundParasite StageEfficacyIC50 (µM)Cytotoxicity (CC50 in Macrophages)Selectivity Index (SI = CC50/IC50)
This compound Trypomastigotes77% reduction at 250 µg/mL[1][2]Not ReportedModerate[1][2]Not Reported
AmastigotesModerate activity[1][2]Not ReportedModerate[1][2]Not Reported
Benznidazole AmastigotesStandard Treatment[3][4]~1-10>100>10-100
Nifurtimox AmastigotesStandard Treatment[5][6]~1-5>50>10-50

Table 2: In Vitro Activity Against Leishmania spp.

CompoundParasite StageEfficacyIC50 (µM)Cytotoxicity (CC50 in Macrophages)Selectivity Index (SI = CC50/IC50)
This compound PromastigotesMild inhibitory effect[1][2]Not ReportedNot ReportedNot Reported
Amphotericin B AmastigotesFirst-line treatment[7][8]~0.1-1~20-50~20-500
Miltefosine AmastigotesFirst-line oral treatment[9][10][11][12][13]~1-10>50>5-50

Mechanism of Action: A Comparative Overview

A critical aspect of drug development is understanding how a compound exerts its therapeutic effect. The mechanism of action for this compound is currently unknown. In contrast, the mechanisms of the comparator drugs are well-characterized.

This compound

The molecular target and signaling pathways affected by this compound leading to its anti-parasitic effects have not been identified. Research into the bioactivity of related α-pyrones from Cryptocarya species has suggested various cellular effects, including stabilization of the tumor suppressor Pdcd4 and inhibition of NF-κB, but these have not been linked to anti-parasitic activity.[14][15]

Standard Treatments for Chagas Disease

Benznidazole and Nifurtimox: These nitroheterocyclic drugs share a similar mechanism of action. They are prodrugs that are activated by a parasite-specific type I nitroreductase. This activation leads to the generation of reactive nitrogen species and other free radicals within the parasite.[3][4][5][6][16][17] These radicals cause extensive damage to the parasite's DNA, proteins, and lipids, leading to oxidative stress and ultimately, cell death.[3][4][16] The selectivity of these drugs is attributed to the presence of the specific activating enzyme in the parasite, which is absent in mammalian cells.[16]

Benznidazole_Nifurtimox_MOA cluster_parasite Trypanosoma cruzi Prodrug Benznidazole / Nifurtimox Nitroreductase Parasite-specific Nitroreductase (Type I) Prodrug->Nitroreductase Activation ReactiveIntermediates Reactive Nitrogen Species & Free Radicals Nitroreductase->ReactiveIntermediates DNA Parasite DNA ReactiveIntermediates->DNA Damage Proteins Proteins ReactiveIntermediates->Proteins Damage Lipids Lipids ReactiveIntermediates->Lipids Damage CellDeath Parasite Death DNA->CellDeath Proteins->CellDeath Lipids->CellDeath AmphotericinB_MOA cluster_parasite_membrane Leishmania Cell Membrane AmphotericinB Amphotericin B Ergosterol Ergosterol AmphotericinB->Ergosterol Binds to Pore Membrane Pore Formation Ergosterol->Pore IonLeakage Ion & Metabolite Leakage Pore->IonLeakage CellDeath Parasite Death IonLeakage->CellDeath Miltefosine_MOA cluster_parasite_cell Leishmania Cell Miltefosine Miltefosine LipidMetabolism Lipid Metabolism (e.g., Phosphatidylcholine biosynthesis) Miltefosine->LipidMetabolism Inhibits SignalTransduction Signal Transduction Pathways Miltefosine->SignalTransduction Disrupts Mitochondria Mitochondrial Function Miltefosine->Mitochondria Disrupts CalciumHomeostasis Calcium Homeostasis Miltefosine->CalciumHomeostasis Disrupts Apoptosis Apoptosis-like Cell Death LipidMetabolism->Apoptosis SignalTransduction->Apoptosis Mitochondria->Apoptosis CalciumHomeostasis->Apoptosis T_cruzi_Assay_Workflow A 1. Host Cell Seeding (e.g., L6 or Vero cells) in 96-well plates B 2. Infection with Trypomastigotes A->B C 3. Removal of extracellular parasites B->C D 4. Addition of serial dilutions of this compound C->D E 5. Incubation (e.g., 72 hours) D->E F 6. Cell Lysis and Substrate Addition (e.g., CPRG for β-galactosidase expressing parasites) E->F G 7. Absorbance Reading (e.g., 570 nm) F->G H 8. IC50 Calculation G->H

References

Safety Operating Guide

Proper Disposal Procedures for Cryptofolione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Cryptofolione, a hazardous organic compound. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and environmental compliance. Adherence to these protocols is critical to minimize risks associated with chemical waste.

Essential Safety and Hazard Data

All quantitative data regarding this compound's hazards are summarized below. This information is critical for risk assessment and the implementation of appropriate safety controls during handling and disposal.

ParameterValueCritical Safety Notes
Chemical Class Halogenated OrganicDo not mix with non-halogenated waste streams.
pH 2.8 (in 10% aqueous solution)Corrosive. Avoid contact with skin, eyes, and metals.
Boiling Point 121°C (250°F)Vapors are heavier than air; handle in a fume hood.
Flash Point 55°C (131°F)Flammable liquid. Store away from heat and ignition sources.
Permissible Exposure Limit (PEL) 2 ppm (8-hour TWA)High inhalation toxicity. Respiratory protection may be required.
LD50 (Oral, Rat) 280 mg/kgToxic if ingested.
Aquatic Toxicity (LC50) 10 mg/L (96 hours)Highly toxic to aquatic life. Prevent any release to the environment.

Step-by-Step Disposal Protocol

Follow this mandatory procedure for the safe disposal of all this compound waste.

  • Wear Appropriate PPE: Before handling, ensure you are wearing a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty nitrile gloves.

  • Segregate Waste: At the point of generation, collect all this compound waste (including contaminated materials) in a designated, properly labeled "Halogenated Organic Waste" container.

  • Use Approved Containers: The waste container must be made of a chemically resistant material (e.g., HDPE or glass) and have a secure, vapor-tight lid.

  • Label Container Correctly: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All other constituents and their approximate percentages

    • The date accumulation started

    • The name of the principal investigator

  • Store Safely: Keep the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be well-ventilated, provide secondary containment, and be located away from drains and incompatible materials.

  • Schedule Pickup: Once the container is 90% full or within 180 days of the start date, request a pickup from your institution's Environmental Health & Safety (EHS) department. Do not overfill containers.

The logical workflow for waste handling is illustrated in the diagram below.

A Generate this compound Waste B Segregate into 'Halogenated Organic Waste' Container A->B C Securely Cap and Label Container B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Is Container Full or Nearing 180 Days? D->E F Request Waste Pickup from EHS E->F Yes G Continue Use E->G No A Surface Contamination Identified B Apply 10% Sodium Carbonate Solution A->B C Wait 15 Minute Reaction Time B->C D Wipe and Absorb Residue C->D E Package Waste for Disposal D->E F Disinfect Surface D->F G Final Wipe-Down F->G H Area is Safe for Use G->H

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